Arachidic Acid N-Hydroxysuccinimide Ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQWMRGPQVJCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292084 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69888-87-5 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69888-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Arachidic Acid N-Hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidic Acid N-Hydroxysuccinimide (NHS) Ester is a specialized chemical reagent that merges the properties of a long-chain saturated fatty acid with a highly reactive functional group. It consists of a 20-carbon backbone, known as arachidic acid (or eicosanoic acid), covalently linked to an N-hydroxysuccinimide ester.[1][2] This unique bifunctional structure makes it an invaluable tool in bioconjugation, surface modification, and the development of advanced drug delivery systems.[1]
The core utility of this compound lies in the reactivity of the NHS ester group, which readily forms stable amide bonds with primary amines (-NH₂) found on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2][3] The long, hydrophobic arachidic acid tail imparts lipophilic characteristics to the target molecule, which can be leveraged to alter its physical properties and biological interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reaction mechanisms, and key applications, complete with detailed experimental protocols.
Chemical and Physical Properties
The distinct properties of Arachidic Acid N-Hydroxysuccinimide Ester are foundational to its application in biochemical and pharmaceutical research. The long saturated fatty acid chain provides significant hydrophobicity, while the NHS ester group offers specific reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) icosanoate | [1][4] |
| CAS Number | 69888-87-5 | [1][2][5] |
| Molecular Formula | C₂₄H₄₃NO₄ | [1][2][5] |
| Molecular Weight | 409.6 g/mol | [1][2][5] |
| Melting Point | 95-97°C | [1] |
| Boiling Point | 312.4 ± 37.0°C (Predicted) | [1] |
| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [1] |
| LogP | 6.6353 | [5] |
| Polar Surface Area | 63.68 Ų | [5] |
| Purity (Typical) | ≥95% | [4][5] |
| Storage Condition | -20°C | [2] |
Synthesis and Reaction Mechanism
Synthesis
The standard synthesis of this compound involves the activation of the carboxylic acid group of arachidic acid via a carbodiimide-mediated coupling reaction with N-hydroxysuccinimide.[4] This two-stage, one-pot process is efficient and minimizes the formation of undesirable byproducts.[4]
The reaction begins with the carbodiimide (e.g., EDC or DCC) activating the arachidic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis but is quickly stabilized by reacting with N-hydroxysuccinimide to yield the more stable NHS ester and a urea byproduct.[4]
Bioconjugation Mechanism
The primary reaction chemistry of the NHS ester is its efficient and selective reaction with primary amines (e.g., the ε-amino group of lysine residues) to form a stable amide bond.[1][4] This nucleophilic acyl substitution reaction is highly dependent on pH.[3][4]
At a pH below 7, primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic.[3][6] Conversely, at a high pH, the NHS ester is prone to rapid hydrolysis, where water acts as a nucleophile, converting the ester back to the unreactive carboxylic acid.[7][8] The optimal pH for this reaction is typically between 7.2 and 8.5, providing a balance between amine reactivity and ester stability.[3][9]
Applications in Research and Drug Development
The dual characteristics of Arachidic Acid NHS Ester make it a versatile tool for modifying biomolecules and materials.
-
Protein and Peptide Lipidation: Covalently attaching the 20-carbon arachidic acid chain can profoundly alter a protein's physical properties.[4] This lipidation increases hydrophobicity, which can be used to enhance a protein's association with cell membranes, improve its pharmacokinetic profile by promoting binding to serum proteins like albumin, or increase the in-vivo half-life of therapeutic proteins.[10][11]
-
Drug Delivery Systems: This reagent is valuable for functionalizing lipid-based drug delivery systems like liposomes and nanoparticles.[1] The long fatty acid chain can anchor to the lipid core of a nanoparticle, presenting the reactive NHS ester on the surface for subsequent conjugation of targeting ligands or other molecules.[12][13]
-
Surface Modification: The hydrophobic nature of the arachidic acid tail allows it to serve as an anchor for modifying surfaces of materials like biodegradable polymers (e.g., PLGA).[12] This is particularly useful in creating drug-eluting implants or scaffolds for tissue engineering where surface properties are critical.
-
Creation of Amphiphilic Bioconjugates: The conjugation of this lipid moiety to hydrophilic molecules creates amphiphilic structures with unique solubility profiles, which can be useful for creating novel biomaterials or probes for studying biological membranes.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard carbodiimide-mediated synthesis.
Materials:
-
Arachidic Acid
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer and standard glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve arachidic acid (1 mmol) in anhydrous CH₂Cl₂ (5 mL).[1]
-
To this solution, add N-hydroxysuccinimide (1.1 mmol) and EDC·HCl (1.15 mmol).[1]
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for approximately 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be washed with a mild acid (e.g., 5% HCl) and brine to remove the urea byproduct and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product via recrystallization or column chromatography as needed.
Protocol 2: General Protein Labeling
This protocol provides a general framework for conjugating the NHS ester to a protein. Optimization is often required based on the specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in the Reaction Buffer.[14] The buffer must be free of primary amines (e.g., Tris or glycine).[14]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the Arachidic Acid NHS Ester in anhydrous DMSO or DMF to a concentration of 10-25 mM.[14]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution.[14] The optimal ratio must be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[14]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[6][14] Incubate for 15-30 minutes.[14]
-
Purification: Remove excess, unreacted reagent and byproducts (like hydrolyzed ester and NHS) by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[14]
-
Characterization: Analyze the resulting conjugate to determine the degree of labeling (DOL) and confirm protein integrity and function.
References
- 1. This compound (69888-87-5) for sale [vulcanchem.com]
- 2. This compound, 69888-87-5 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 69888-87-5 | Benchchem [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Surface Modification of Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Arachidic Acid N-Hydroxysuccinimide Ester: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidic Acid N-Hydroxysuccinimide (NHS) Ester is a lipid bioconjugation reagent characterized by a long, 20-carbon saturated fatty acid chain (arachidic acid) linked to a highly reactive N-hydroxysuccinimide ester.[1] This unique bifunctional structure imparts lipophilic properties via the arachidic acid tail while the NHS ester group provides a mechanism for covalent attachment to biomolecules.[1][2] The primary application of this compound is the lipidation of proteins, peptides, and other amine-containing molecules.[2][3] This modification can significantly alter the physical properties and biological interactions of the target molecule, with applications in enhancing drug pharmacokinetics, studying membrane protein dynamics, and developing lipid-based drug delivery systems.[1][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and key experimental protocols.
Chemical and Physical Properties
The fundamental properties of Arachidic Acid N-Hydroxysuccinimide Ester are crucial for its handling, storage, and application in experimental settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 69888-87-5 | [1][2][4][5] |
| Molecular Formula | C₂₄H₄₃NO₄ | [1][2][6] |
| Molecular Weight | 409.6 g/mol | [1][2][4][5] |
| Melting Point | 95-97 °C | [1][5] |
| Boiling Point | 312.4 ± 37.0 °C (Predicted) | [1][5] |
| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [1][5] |
| Solubility | Insoluble in water; requires organic solvents like DMSO or DMF for initial dissolution.[4][7] | |
| Storage Conditions | -20°C, under desiccated conditions.[1][2][4] |
Synthesis and Reactivity
Synthesis
The most common synthetic route for this compound is the activation of the carboxylic acid group of arachidic acid via a carbodiimide-mediated coupling reaction with N-hydroxysuccinimide (NHS).[4] Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are typically used.[1][4] The reaction proceeds in two stages: the carbodiimide first reacts with arachidic acid to form a highly reactive O-acylisourea intermediate, which is then displaced by NHS to yield the more stable NHS ester.[4]
References
- 1. This compound (69888-87-5) for sale [vulcanchem.com]
- 2. This compound, 69888-87-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 69888-87-5 | Benchchem [benchchem.com]
- 5. CAS#:69888-87-5 | this compound | Chemsrc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. Arachidonic Acid N-Hydroxysuccinimidyl Ester 187224-28-8 [benchchem.com]
An In-depth Technical Guide to the Synthesis of Arachidic Acid N-Hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis, properties, and applications of Arachidic Acid N-Hydroxysuccinimide (NHS) Ester. This activated ester of arachidic acid, a 20-carbon saturated fatty acid, is a valuable tool for the lipidation of proteins, peptides, and other amine-containing biomolecules. The introduction of the long, saturated acyl chain can significantly alter the hydrophobicity, membrane association, and pharmacokinetic properties of the target molecule, making it a key reagent in drug delivery, proteomics, and cell biology research.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for Arachidic Acid N-Hydroxysuccinimide Ester.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₃NO₄ | |
| Molecular Weight | 409.6 g/mol | |
| CAS Number | 69888-87-5 | |
| Melting Point | 95-97 °C | |
| Appearance | White to off-white crystalline solid | |
| Purity | ≥95% | |
| Storage Conditions | -20°C, under inert atmosphere |
Synthesis of this compound
The synthesis of Arachidic Acid NHS Ester is typically achieved through the activation of the carboxylic acid group of arachidic acid with N-hydroxysuccinimide. The most common and well-established method involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC). An alternative approach utilizes triphosgene as the activating agent.
Reaction Pathway: Carbodiimide-Mediated Esterification
The carbodiimide-mediated synthesis is a two-step process that occurs in a single pot. First, the carbodiimide activates the carboxylic acid of arachidic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then subjected to nucleophilic attack by N-hydroxysuccinimide to form the more stable Arachidic Acid NHS Ester and a urea byproduct.
An In-depth Technical Guide to the Solubility and Stability of Arachidic Acid N-Hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Arachidic Acid N-Hydroxysuccinimide (NHS) Ester, a long-chain fatty acid derivative crucial for bioconjugation, drug delivery systems, and surface modification. This document details the physicochemical properties, experimental protocols for solubility and stability assessment, and key considerations for its effective use in research and development.
Core Concepts: Physicochemical Properties
Arachidic acid N-hydroxysuccinimide ester is a lipophilic molecule featuring a 20-carbon saturated fatty acid chain linked to an N-hydroxysuccinimide ester. This structure imparts a dual nature to the molecule: the long hydrocarbon tail renders it highly soluble in organic solvents, while the NHS ester group provides reactivity towards primary amines.
Solubility of this compound
Table 1: Qualitative and Estimated Solubility of this compound
| Solvent | Solubility Type | Estimated Quantitative Solubility | Remarks and Citations |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 mg/mL | NHS esters are commonly dissolved in anhydrous DMSO to prepare stock solutions for bioconjugation.[1] |
| N,N-Dimethylformamide (DMF) | Soluble | > 10 mg/mL | Similar to DMSO, anhydrous DMF is a recommended solvent for NHS esters.[1] |
| Dichloromethane (DCM) | Soluble | Likely > 5 mg/mL | Halogenated solvents are effective in dissolving lipophilic compounds. Stearic acid-NHS ester is soluble in DCM. |
| Chloroform | Slightly Soluble | 1 - 5 mg/mL | N-succinimidyl palmitate is slightly soluble in chloroform.[1] |
| Ethyl Acetate | Slightly Soluble | 1 - 5 mg/mL | N-succinimidyl palmitate is slightly soluble in ethyl acetate.[1] |
| Methanol | Slightly Soluble | < 1 mg/mL | The polarity of methanol may limit the solubility of the long alkyl chain. |
| Water | Insoluble | < 0.1 mg/mL | The hydrophobic nature of the arachidic acid chain makes it virtually insoluble in aqueous buffers.[1] |
Stability of this compound
The stability of this compound is primarily dictated by the susceptibility of the NHS ester bond to hydrolysis. This reaction is highly dependent on pH and temperature. The NHS ester is most stable at acidic pH and its rate of hydrolysis increases significantly with increasing pH.
Table 2: Typical Half-life of N-Hydroxysuccinimide Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 6.0 | 25 | Several Hours |
| 7.0 | 25 | ~1 - 2 Hours |
| 7.5 | 25 | ~30 - 60 Minutes |
| 8.0 | 25 | ~15 - 30 Minutes |
| 8.5 | 25 | < 15 Minutes |
| 9.0 | 25 | A few minutes |
Note: These are general values for NHS esters and the exact half-life of this compound may vary.
Experimental Protocols
Protocol for Determining Quantitative Solubility
This protocol outlines a method for determining the solubility of this compound in a specific organic solvent using the shake-flask method followed by quantification.
Materials:
-
This compound
-
Selected organic solvent (e.g., anhydrous DMSO, DMF, DCM)
-
Glass vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly and vortex vigorously for 1-2 minutes.
-
Place the vials in a shaker at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the supernatant through a 0.2 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration suitable for HPLC analysis.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the tested temperature.
-
Protocol for Assessing Stability (Hydrolysis Rate)
This protocol describes a method to determine the rate of hydrolysis of this compound in an aqueous buffer by monitoring the release of N-hydroxysuccinimide, which absorbs UV light at approximately 260 nm.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffers of different pH values (e.g., pH 6.0, 7.0, 7.5, 8.0, 8.5)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostatically controlled cuvette holder
Procedure:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
-
Kinetic Measurement:
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Equilibrate the aqueous buffer of the desired pH in a quartz cuvette to the desired temperature in the thermostatically controlled holder.
-
Initiate the reaction by adding a small, known volume of the stock solution to the buffer in the cuvette (the final concentration of the organic solvent should be minimal, typically <5%).
-
Immediately start recording the absorbance at 260 nm at regular time intervals. The frequency of readings will depend on the expected rate of hydrolysis (faster at higher pH).
-
-
Data Analysis:
-
The increase in absorbance at 260 nm corresponds to the release of NHS.
-
Plot the absorbance at 260 nm versus time.
-
The initial rate of hydrolysis can be determined from the initial slope of the curve.
-
The half-life (t½) of the NHS ester can be calculated from the first-order rate constant (k) obtained from the data, using the equation: t½ = ln(2)/k.
-
Visualizations
Signaling Pathway: Aminolysis vs. Hydrolysis
Caption: Competing reaction pathways for this compound.
Experimental Workflow: Solubility Determination
References
The Role of N-Hydroxysuccinimide (NHS) Esters in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone of modern bioconjugation. We will dissect the fundamental reaction mechanism, outline critical experimental parameters, provide detailed protocols, and showcase its diverse applications in research and therapeutic development. The strategic use of NHS esters enables the stable linkage of molecules, facilitating the creation of advanced biotherapeutics, sophisticated diagnostic assays, and powerful research tools.
Core Principles of NHS Ester Chemistry
N-hydroxysuccinimide esters are highly favored reagents for modifying biological molecules, primarily due to their specific reactivity towards primary and secondary aliphatic amines. This reactivity profile is particularly advantageous in biological systems where amine groups are abundant and accessible, such as the N-terminus of proteins and the side chains of lysine residues.
The core reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, with the concurrent release of the N-hydroxysuccinimide leaving group. This reaction is highly efficient and proceeds under mild physiological conditions, which is crucial for preserving the structural integrity and biological activity of sensitive proteins.
Caption: Reaction mechanism of an NHS ester with a primary amine.
The primary competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This reaction, which yields an unreactive carboxylic acid and releases the NHS group, is highly dependent on the pH of the solution.
Critical Parameters for Successful Conjugation
Optimizing the reaction conditions is paramount to achieving high conjugation efficiency while minimizing undesirable side reactions and preserving protein function.
pH
The pH of the reaction buffer is the most critical variable. The reaction with amines is most efficient at a pH range of 7.0 to 9.0. Below pH 7.0, the concentration of the reactive, deprotonated primary amine is too low. Above pH 9.0, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of reagent available to react with the target protein.
Buffer Composition
The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly lowering the conjugation yield. Phosphate-buffered saline (PBS), HEPES, and borate buffers are commonly used and recommended.
Molar Ratio and Concentration
The molar ratio of the NHS ester reagent to the protein is a key parameter to control the degree of labeling. A higher molar excess will generally result in a higher number of modifications per protein. However, excessive labeling can lead to protein aggregation, loss of biological activity, or altered immunogenicity. Therefore, this ratio must be carefully optimized for each specific application.
Temperature and Incubation Time
Most NHS ester conjugations are performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight. Lower temperatures can be used to slow down the hydrolysis of the NHS ester, which can be beneficial for sensitive proteins or when longer reaction times are required.
Quantitative Data for NHS Ester Reagents
The stability of NHS esters, particularly their susceptibility to hydrolysis, is a key consideration in experimental design. The half-life of the ester in aqueous solution is highly pH-dependent.
| NHS Ester Derivative | pH 7.0 | pH 8.0 | pH 8.5 | Optimal Reaction pH |
| Standard NHS Ester | 4-5 hours | 30-60 minutes | ~10 minutes | 7.0 - 8.0 |
| Sulfo-NHS Ester | 4-5 hours | 30-60 minutes | ~10 minutes | 7.0 - 8.0 |
| TFP Ester | ~10 hours | ~2 hours | ~45 minutes | 7.5 - 8.5 |
| *2,3,5,6-Tetrafluorophenyl (TFP) ester is a related amine-reactive ester with enhanced stability. |
This table presents typical approximate half-lives. Actual values can vary based on buffer composition, temperature, and the specific R-group of the ester.
Detailed Experimental Protocol: Antibody Labeling
This section provides a generalized protocol for labeling an antibody with a biotin-NHS ester. This workflow is broadly applicable to the conjugation of other proteins and labels.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-NHS ester (or other NHS-ester functionalized molecule)
-
Reaction Buffer: PBS, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dimethylsulfoxide (DMSO) for dissolving the NHS ester
-
Purification column (e.g., desalting or size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Prepare a 10-20 mM stock solution of the Biotin-NHS ester in anhydrous DMSO immediately before use.
-
Antibody Preparation: Adjust the concentration of the antibody to 1-5 mg/mL in the Reaction Buffer. Ensure any amine-containing buffers from storage have been removed via dialysis or buffer exchange.
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., a 20-fold molar excess over the antibody).
-
Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted biotin and the quenched NHS ester byproducts from the labeled antibody using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (moles of biotin per mole of antibody) using methods such as the HABA assay and confirm the integrity and purity of the conjugate via SDS-PAGE.
Caption: General experimental workflow for bioconjugation using NHS esters.
Applications in Drug Development and Research
The versatility and reliability of NHS ester chemistry have made it indispensable in numerous high-impact applications.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, a potent cytotoxic drug (payload) is linked to a monoclonal antibody that targets a tumor-specific antigen. NHS esters are frequently used to functionalize either the payload or a linker molecule, which is then conjugated to lysine residues on the antibody. This creates a targeted delivery system that minimizes systemic toxicity.
Caption: Logical relationship in the assembly of an Antibody-Drug Conjugate.
Immunoassays and Diagnostics
NHS esters are fundamental to the preparation of reagents for diagnostic assays like ELISA (Enzyme-Linked Immunosorbent Assay). Enzymes (e.g., HRP) and fluorescent dyes are functionalized with NHS esters to facilitate their covalent attachment to detection antibodies, enabling signal generation and quantification.
Surface Immobilization for Biosensors
The creation of biosensors and affinity chromatography media often requires the stable immobilization of proteins onto a solid support. The surface of the support can be functionalized with amine groups, which are then reacted with an NHS-ester-modified protein to create a durable and oriented linkage.
PEGylation
The attachment of polyethylene glycol (PEG) chains to therapeutic proteins, known as PEGylation, is a widely used strategy to improve their pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity. NHS-ester functionalized PEG is a common reagent for this purpose, targeting lysine residues on the protein surface.
The Lipophilic Tail of Arachidic Acid: A Technical Guide for Researchers
An In-depth Exploration of its Physicochemical Properties, Biological Significance, and Methodological Analysis
Arachidic acid, a 20-carbon saturated fatty acid, is a key component of cellular structures and a modulator of membrane dynamics. Its fully saturated hydrocarbon tail, devoid of double bonds, imparts distinct physicochemical properties that influence its biological roles. This technical guide provides a comprehensive overview of the lipophilic tail of arachidic acid, catering to researchers, scientists, and drug development professionals. We delve into its fundamental properties, its impact on biological membranes, and the experimental methodologies used for its study.
Physicochemical Properties of Arachidic Acid
The defining feature of arachidic acid is its long, unbranched, and fully saturated 20-carbon lipophilic tail. This structure dictates its physical and chemical behavior, particularly its strong hydrophobic nature. Key quantitative properties are summarized in Table 1.
| Property | Value | Reference |
| Chemical Formula | C20H40O2 | [1][2] |
| Molar Mass | 312.53 g/mol | [1] |
| Melting Point | 75.3–75.5 °C | [1] |
| Boiling Point | 328 °C (decomposes) | [1] |
| Density | 0.824 g/cm³ (at 100°C) | [1] |
| Solubility in Water | Practically insoluble | [1] |
| XLogP3 | 8.5 | [3] |
Table 1: Physicochemical Properties of Arachidic Acid. This table summarizes key quantitative data for arachidic acid.
The Role of the Lipophilic Tail in Biological Systems
The long, saturated lipophilic tail of arachidic acid is a crucial determinant of its function within biological systems, primarily through its incorporation into cellular membranes.
Influence on Membrane Fluidity and Structure
The straight, flexible nature of arachidic acid's saturated tail allows for tight packing within the lipid bilayer of cell membranes. This dense packing, driven by van der Waals forces, leads to a decrease in membrane fluidity. In contrast, unsaturated fatty acids, such as the closely related arachidonic acid, possess kinks in their hydrocarbon chains that disrupt this tight packing, thereby increasing membrane fluidity.[2][4] The incorporation of arachidic acid into phospholipids can therefore lead to more ordered and rigid membrane domains.
Biological Significance and Signaling
While much of the research on 20-carbon fatty acids focuses on the metabolic cascade of the polyunsaturated arachidonic acid, arachidic acid also plays significant biological roles. It is a natural constituent of various plant oils, including peanut oil.[1]
Arachidic acid can be formed by the hydrogenation of arachidonic acid.[1] While it is not a direct precursor to the vast array of signaling molecules known as eicosanoids (prostaglandins, leukotrienes, etc.), its presence in membranes can influence the availability of arachidonic acid for these pathways. The metabolic relationship between these two fatty acids is a critical area of study.
The metabolism of arachidonic acid is a central signaling pathway in inflammation and immunity. Arachidonic acid is released from membrane phospholipids by the action of phospholipase A2 and is subsequently metabolized by three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes, which are involved in inflammation, pain, and platelet aggregation.
-
Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins, which play roles in inflammation and immune responses.
-
Cytochrome P450 (CYP450) Pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in regulating vascular tone and inflammation.[5][6]
While arachidic acid does not directly enter these cascades, its influence on membrane properties can modulate the activity of membrane-bound enzymes like phospholipase A2, thereby indirectly affecting eicosanoid production.
Experimental Analysis of the Lipophilic Tail
A variety of experimental techniques are employed to study the properties and functions of arachidic acid's lipophilic tail.
Quantitative Analysis of Arachidic Acid
Accurate quantification of arachidic acid in biological samples is typically achieved through chromatographic methods coupled with mass spectrometry.
Experimental Protocol: Quantification of Arachidic Acid in Plasma by GC-MS
This protocol outlines a general procedure for the extraction and analysis of fatty acids, including arachidic acid, from a plasma sample.
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add a known amount of an internal standard (e.g., deuterated arachidic acid).
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.
-
Add 200 µL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 2% sulfuric acid in methanol.
-
Heat the sample at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject an aliquot of the FAMEs extract onto a suitable GC column (e.g., a polar capillary column).
-
Employ a temperature gradient to separate the different FAMEs.
-
The mass spectrometer is operated in electron ionization (EI) mode, and arachidic acid methyl ester is identified based on its retention time and characteristic mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[3]
-
Investigating Membrane Interactions
The effect of arachidic acid on membrane fluidity can be assessed using fluorescence spectroscopy.
Experimental Protocol: Membrane Fluidity Analysis using Fluorescence Anisotropy
-
Liposome Preparation:
-
Prepare liposomes composed of a model phospholipid (e.g., phosphatidylcholine) with and without the inclusion of a defined molar percentage of arachidic acid.
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes.
-
-
Fluorescence Anisotropy Measurement:
-
Excite the DPH-labeled liposomes with vertically polarized light at the appropriate wavelength.
-
Measure the intensity of the emitted fluorescence parallel and perpendicular to the excitation plane.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor.
-
-
Data Interpretation:
-
A higher anisotropy value indicates restricted rotational motion of the probe, corresponding to lower membrane fluidity. Comparing the anisotropy of liposomes with and without arachidic acid provides a quantitative measure of its effect on membrane rigidity.
-
Visualization of Related Signaling Pathways
To understand the broader context of 20-carbon fatty acid signaling, the metabolic cascade of arachidonic acid is of central importance.
Figure 1: Simplified Arachidonic Acid Metabolic Cascade. This diagram illustrates the enzymatic conversion of arachidonic acid into various eicosanoids.
Logical Relationships in Fatty Acid Analysis
The experimental workflow for analyzing fatty acids in a biological sample follows a logical progression from extraction to detection.
Figure 2: Experimental Workflow for Fatty Acid Analysis. This flowchart outlines the key steps in the quantitative analysis of fatty acids from a biological sample.
Future Directions and Drug Development
While much of the drug development focus has been on modulating the metabolism of arachidonic acid, the unique properties of arachidic acid's lipophilic tail present opportunities for novel therapeutic strategies. The synthesis of arachidic acid derivatives, such as amides and esters, could yield compounds with tailored lipophilicity and specific interactions with biological targets. For instance, modifying the carboxylic acid head group could alter the molecule's interaction with enzymes or receptors, while the long saturated tail ensures strong membrane association. Further research into the direct signaling roles of arachidic acid and the development of specific molecular probes will be crucial in unlocking its full therapeutic potential.
References
- 1. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]
- 2. Design and synthesis of (13S)-methyl-substituted arachidonic acid analogues: templates for novel endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid in cell signaling [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid: Physiological roles and potential health benefits - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Arachidic Acid N-Hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular characteristics, synthesis, and applications of Arachidic Acid N-Hydroxysuccinimide (NHS) Ester, a pivotal reagent in bioconjugation and lipid-based drug delivery systems.
Core Molecular and Chemical Properties
Arachidic Acid N-Hydroxysuccinimide Ester is a lipid compound that features a saturated 20-carbon fatty acid chain (arachidic acid) linked to a highly reactive N-hydroxysuccinimide ester group.[1][2][3] This unique structure imparts both lipophilic characteristics, due to the long hydrocarbon tail, and the ability to efficiently conjugate with amine-containing molecules.[1] The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) icosanoate.[1][4]
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Formula | C₂₄H₄₃NO₄ |
| Molecular Weight | 409.6 g/mol |
| CAS Number | 69888-87-5 |
| Melting Point | 95-97°C |
| Boiling Point (Predicted) | 312.4±37.0°C |
| Density (Predicted) | 1.410±0.06 g/cm³ |
| Polar Surface Area | 63.68 Ų |
| LogP | 6.57 - 6.64 |
| Recommended Storage | -20°C |
Experimental Protocols
A primary application of Arachidic Acid NHS Ester is the covalent labeling of proteins, peptides, and other biomolecules containing primary amines.[2][3] This is achieved through the reaction of the NHS ester with the amine group, forming a stable amide bond.
Typical Synthesis of this compound
The synthesis of this compound is commonly achieved through a carbodiimide-mediated coupling reaction between arachidic acid and N-hydroxysuccinimide.[1][4]
-
Reagents:
-
Arachidic acid (1 equivalent)
-
N-hydroxysuccinimide (NHS) (1.1 equivalents)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.15 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the arachidic acid (1 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
To this solution, add N-hydroxysuccinimide (1.1 mmol) and EDC·HCl (1.15 mmol).
-
Stir the reaction mixture at room temperature for approximately 2 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction mixture can be purified, for example, by recrystallization.[6]
-
Reaction Mechanism and Workflow
The fundamental reaction chemistry of Arachidic Acid NHS Ester involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[1] This reaction is typically performed under mild alkaline conditions (pH 7.4–8.7).[1]
References
- 1. This compound (69888-87-5) for sale [vulcanchem.com]
- 2. This compound, 69888-87-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 69888-87-5 | Benchchem [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Arachidonic Acid N-Hydroxysuccinimidyl Ester 187224-28-8 [benchchem.com]
Commercial suppliers of Arachidic Acid N-Hydroxysuccinimide Ester.
An In-depth Technical Guide to Arachidic Acid N-Hydroxysuccinimide Ester for Researchers and Drug Development Professionals
Introduction
Arachidic Acid N-Hydroxysuccinimide (NHS) Ester (CAS Number: 69888-87-5) is a long-chain, saturated fatty acid activated ester that serves as a critical tool in bioconjugation, drug delivery, and various biochemical assays.[1][2][3] Its structure consists of a 20-carbon hydrophobic arachidic acid tail and a highly reactive N-hydroxysuccinimide ester head group.[1] This bifunctional nature allows for the covalent attachment of the long lipid chain to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[4]
The introduction of the arachidic acid moiety can significantly alter the physicochemical properties of the target molecule, enhancing its hydrophobicity, facilitating interactions with cell membranes, and improving its pharmacokinetic profile.[2] This guide provides a comprehensive overview of commercial suppliers, technical data, experimental protocols, and key applications for researchers, scientists, and drug development professionals.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The general properties and specifications are summarized below.
| Property | Value | Source(s) |
| CAS Number | 69888-87-5 | [1][2][4] |
| Molecular Formula | C₂₄H₄₃NO₄ | [1][4][5][6] |
| Molecular Weight | 409.6 g/mol | [1][2][4][5] |
| Purity | Typically ≥95% | [2][5][6] |
| Melting Point | 95-97°C | [1] |
| Boiling Point | 312.4 ± 37.0°C (Predicted) | [1] |
| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | -20°C, under anhydrous conditions | [1][4] |
| Solubility | Soluble in organic solvents like DCM, DMF, DMSO |
Known Commercial Suppliers:
-
BroadPharm[4]
-
Benchchem[2]
-
Vulcanchem[1]
-
Aladdin Scientific[5]
-
ChemScene[6]
-
MedchemExpress[3]
-
Dayang Chem (Hangzhou) Co., Ltd.
Key Applications in Research and Drug Development
The unique structure of Arachidic Acid NHS Ester makes it a versatile tool for lipid modification of biomolecules.
-
Bioconjugation and Protein Lipidation : The primary application is the covalent modification of proteins and peptides. The NHS ester reacts with primary amines (e.g., the epsilon-amine of lysine residues) to form stable amide bonds.[1][7] This lipidation can:
-
Enhance Pharmacokinetics : Attaching the long lipid chain can increase the in-vivo half-life of therapeutic proteins by promoting binding to albumin or reducing renal clearance.[2]
-
Improve Emulsifying Properties : Acylation of proteins with fatty acid NHS esters has been shown to improve their emulsifying and antioxidant properties, which is valuable in both food and pharmaceutical formulations.[2]
-
Create Research Probes : The lipid tail can be used to anchor proteins to membranes or to probe lipid-protein interactions and study the dynamics of membrane-associated proteins.[2]
-
-
Drug Delivery Systems : The lipophilic nature of arachidic acid is leveraged in the development of advanced drug delivery vehicles.
-
Liposome Functionalization : The compound can be used to modify molecules that are then incorporated into the lipid bilayer of liposomes, creating targeted or functionalized drug carriers.[1]
-
Development of Lipid-Based Nanoparticles : It is a key reagent in the synthesis of amphiphilic bioconjugates used to form micelles or other lipid-based nanoparticles for drug encapsulation and delivery.[1]
-
-
Enzyme Inhibition and Active Site Probing : The arachidic acid portion can mimic natural fatty acid substrates, allowing the molecule to target the active sites of lipid-binding enzymes.[2]
-
Enzyme Probing : It can be directed towards hydrophobic channels in enzymes like cyclooxygenases (COX) to study enzyme structure and function.[2]
-
Irreversible Inhibition : Covalent modification within or near the active site can lead to irreversible inhibition, providing a method to study the consequences of blocking a specific enzymatic pathway.[2]
-
Experimental Protocols
General Synthesis of this compound
The most common method for synthesizing Arachidic Acid NHS Ester is through a carbodiimide-mediated coupling reaction between arachidic acid and N-hydroxysuccinimide.[1][7]
Materials:
-
Arachidic acid
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (DCM) or ethyl acetate
-
Triethylamine (optional, as a base)
Protocol:
-
Dissolve arachidic acid (1 equivalent) in anhydrous DCM.
-
Add N-hydroxysuccinimide (1.1 - 1.2 equivalents) and EDC or DCC (1.1 - 1.2 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, if DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
Wash the organic phase with an aqueous solution (e.g., sodium bicarbonate) to remove unreacted NHS and the EDC byproduct.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid product by recrystallization, typically from a solvent like isopropanol or an ethanol/acetone mixture.
An alternative, carbodiimide-free method involves treating the carboxylic acid with triphenylphosphine, iodine, and triethylamine in the presence of NHS.[1][9]
Protocol for Protein Labeling (Bioconjugation)
This protocol describes a general procedure for conjugating Arachidic Acid NHS Ester to a protein containing accessible primary amines.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES) at pH 7.4 - 8.5. Note: Avoid amine-containing buffers like Tris.
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the NHS ester.
-
Size-exclusion chromatography column or dialysis equipment for purification.
Protocol:
-
Prepare a stock solution of Arachidic Acid NHS Ester (e.g., 10-20 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
Adjust the pH of the protein solution to between 7.4 and 8.5. The reaction is more efficient at a slightly alkaline pH where primary amines are deprotonated and nucleophilic.[8]
-
Add a 5- to 20-fold molar excess of the dissolved Arachidic Acid NHS Ester to the protein solution. The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of ~50 mM to consume any unreacted NHS ester.
-
Remove the unreacted lipid and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterize the resulting lipidated protein using appropriate analytical techniques such as MALDI-TOF mass spectrometry to confirm the degree of labeling.
Mandatory Visualizations
Caption: General synthesis of Arachidic Acid NHS Ester.
Caption: Bioconjugation via NHS ester reaction.
Caption: Logic flow for improving protein pharmacokinetics.
References
- 1. This compound (69888-87-5) for sale [vulcanchem.com]
- 2. This compound | 69888-87-5 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 69888-87-5 | BroadPharm [broadpharm.com]
- 5. biocompare.com [biocompare.com]
- 6. chemscene.com [chemscene.com]
- 7. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 8. Arachidonic Acid N-Hydroxysuccinimidyl Ester 187224-28-8 [benchchem.com]
- 9. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
An In-depth Technical Guide to Arachidic Acid N-Hydroxysuccinimide Ester (CAS: 69888-87-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidic Acid N-Hydroxysuccinimide (NHS) Ester is a chemical compound featuring a 20-carbon saturated fatty acid, arachidic acid, linked to an N-hydroxysuccinimide ester. This bifunctional molecule is a valuable tool in bioconjugation and surface modification, enabling the covalent attachment of the long, hydrophobic arachidic acid chain to primary amine groups on proteins, peptides, oligonucleotides, and other molecules. The introduction of this lipid moiety can significantly alter the physicochemical properties of the target molecule, enhancing its lipophilicity, promoting membrane association, and influencing its biological activity. This guide provides a comprehensive overview of the technical details, experimental protocols, and potential applications of Arachidic Acid NHS Ester.
Chemical and Physical Properties
The key chemical and physical properties of Arachidic Acid N-Hydroxysuccinimide Ester are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 69888-87-5 |
| Molecular Formula | C₂₄H₄₃NO₄ |
| Molecular Weight | 409.60 g/mol [1][2][3] |
| Melting Point | 95-97 °C |
| Boiling Point | 312.4±37.0 °C (Predicted) |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane. |
| Purity | Typically ≥95%[1][4] |
| Storage | Recommended storage at -20°C[2] |
Synthesis of this compound
The synthesis of Arachidic Acid NHS Ester is typically achieved through a carbodiimide-mediated coupling reaction between arachidic acid and N-hydroxysuccinimide. This method involves the activation of the carboxylic acid group of arachidic acid, making it susceptible to nucleophilic attack by the hydroxyl group of NHS.
Experimental Protocol: Synthesis
Materials:
-
Arachidic acid
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Triethylamine (optional, as a base)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve arachidic acid (1 equivalent) and N-hydroxysuccinimide (1.1-1.2 equivalents) in anhydrous dichloromethane.
-
To this solution, add the carbodiimide coupling agent, such as EDC (1.1-1.2 equivalents). If DCC is used, a byproduct, dicyclohexylurea (DCU), will precipitate out of the solution upon reaction completion.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
If DCC is used, the precipitated DCU is removed by filtration.
-
The filtrate is then washed sequentially with a weak acid (e.g., 0.1 M HCl) to remove any unreacted base, followed by a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted arachidic acid and NHS, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or silica gel column chromatography to yield the pure this compound.
Caption: Workflow for the synthesis of Arachidic Acid NHS Ester.
Applications in Bioconjugation and Surface Modification
The primary utility of Arachidic Acid NHS Ester lies in its ability to covalently link the hydrophobic arachidic acid moiety to biomolecules and surfaces.
Bioconjugation of Proteins and Peptides
The NHS ester group reacts specifically and efficiently with primary amines (-NH₂) present on the N-terminus of proteins and the side chains of lysine residues, forming stable amide bonds. This process, known as lipidation, can be used to:
-
Increase the hydrophobicity of proteins and peptides.
-
Promote association with cell membranes.
-
Enhance cellular uptake.
-
Improve the pharmacokinetic profile of therapeutic proteins by increasing their half-life.
Experimental Protocol: Protein Labeling
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, bicarbonate buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH between 7.2 and 8.5.
-
NHS Ester Stock Solution: Immediately before use, prepare a stock solution of Arachidic Acid NHS Ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.
-
Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point is often a 5- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration that is in large excess to the initial amount of NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted Arachidic Acid NHS Ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterization: The extent of labeling can be determined using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the arachidoyl group) or hydrophobic interaction chromatography.
Caption: General workflow for protein labeling with Arachidic Acid NHS Ester.
Surface Modification
Arachidic Acid NHS Ester can be used to functionalize surfaces that have been pre-activated with primary amine groups. This allows for the creation of hydrophobic surfaces with potential applications in:
-
Biomaterial engineering: Modifying the surface of implants to improve biocompatibility or control cell adhesion.
-
Drug delivery: Functionalizing nanoparticles to enhance their interaction with cell membranes and improve drug encapsulation and delivery.
-
Biosensors: Creating hydrophobic surfaces for the immobilization of lipid-binding proteins or other biomolecules.
Experimental Protocol: Surface Modification of Amine-Functionalized Nanoparticles
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, gold, or polymeric nanoparticles)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Washing/Storage buffer (e.g., PBS or deionized water)
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer.
-
NHS Ester Stock Solution: Prepare a fresh stock solution of Arachidic Acid NHS Ester in anhydrous DMSO or DMF.
-
Reaction: Add the NHS ester stock solution to the nanoparticle suspension. The amount of NHS ester will depend on the surface density of amine groups on the nanoparticles and the desired degree of functionalization.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Washing: Pellet the nanoparticles by centrifugation. Remove the supernatant containing unreacted NHS ester and byproducts.
-
Resuspension and Sonication: Resuspend the nanoparticle pellet in the washing/storage buffer. Sonication may be necessary to ensure a uniform dispersion.
-
Repeat Washing: Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted reagents.
-
Characterization: The successful surface modification can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the amide bond formation, dynamic light scattering (DLS) to assess changes in particle size and surface charge, and contact angle measurements to determine the increase in surface hydrophobicity.
Role in Cellular Signaling
While arachidic acid itself is a saturated fatty acid and not a direct precursor to the well-known eicosanoid signaling molecules derived from arachidonic acid, as a very-long-chain saturated fatty acid (VLSFA), it is a key component of sphingolipids, such as ceramides.[5] Sphingolipids are integral components of cell membranes and are involved in various signaling pathways that regulate fundamental cellular processes.
Ceramides containing VLSFAs have been shown to play a role in cellular stress responses and apoptosis.[5] The incorporation of arachidic acid into these lipids can influence membrane properties, such as fluidity and the formation of lipid rafts, which are microdomains rich in signaling proteins. Therefore, modifying a protein with Arachidic Acid NHS Ester could potentially target it to these membrane microdomains, thereby influencing downstream signaling events.
Caption: Potential influence of arachidic acid on sphingolipid-mediated signaling.
Conclusion
This compound is a versatile chemical tool for the introduction of a long, saturated lipid chain onto biomolecules and surfaces. Its well-defined reactivity with primary amines allows for controlled and reproducible modifications. The resulting lipidated products have wide-ranging applications in basic research and drug development, from studying protein-membrane interactions to enhancing the therapeutic properties of biologics. A thorough understanding of the reaction conditions and appropriate characterization techniques are crucial for the successful implementation of this powerful bioconjugation reagent.
References
- 1. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]
- 2. Arachidonic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to Long-Chain Fatty Acid NHS Esters
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of the core features of long-chain fatty acid N-hydroxysuccinimide (NHS) esters. These molecules are pivotal in bioconjugation, enabling the covalent attachment of fatty acids to various biomolecules. This process, known as lipidation, modifies the properties of the target molecules for applications ranging from enhanced drug delivery to fundamental cell biology research.
Introduction: The Power of Lipidation
The conjugation of long-chain fatty acids to therapeutic agents like peptides, small molecules, and oligonucleotides can dramatically enhance their lipophilicity and stability.[1] This modification offers several advantages, including a longer biological half-life, improved cellular uptake, and targeted delivery to specific tissues.[1] Fatty acid NHS esters are highly efficient reagents for this purpose, reacting with primary amines on biomolecules to form stable amide bonds.[1]
The Chemistry of Long-Chain Fatty Acid NHS Esters
Long-chain fatty acid NHS esters are reactive molecules that facilitate the attachment of a fatty acid's acyl group to primary amines, which are commonly found at the N-terminus of proteins and on the side chain of lysine residues.[1]
The reaction is a nucleophilic acyl substitution. A primary amine on the target biomolecule attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that then collapses, releasing the N-hydroxysuccinimide group and creating a very stable amide bond.[1]
Synthesis of Fatty Acid NHS Esters
These esters are typically synthesized by activating the carboxylic acid group of a fatty acid. A common laboratory method involves using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS).[1][2][3]
Key Features and Properties
Several key features of long-chain fatty acid NHS esters influence their application:
-
Hydrophobicity : The long alkyl chain of the fatty acid imparts significant hydrophobicity.[4][5] This property is crucial for applications involving insertion into lipid membranes of cells or liposomes.[6][7] The hydrophobicity generally increases with the length of the alkyl chain.[5]
-
Reactivity : The NHS ester group is highly reactive towards primary amines under mild, aqueous conditions, typically at a pH range of 7.2 to 8.5.[][9] This allows for the efficient labeling of proteins and other biomolecules.[10][11]
-
Stability : While reactive, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that reduces conjugation efficiency.[1][9] The rate of hydrolysis increases with pH.[1][9] Therefore, careful control of reaction conditions is essential.
-
Chain Length Effects : The length of the fatty acid chain can influence the properties of the resulting conjugate. Longer chains lead to greater hydrophobicity, which can enhance membrane association but may also decrease aqueous solubility.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the stability and reactivity of NHS esters, which are critical for designing successful bioconjugation experiments.
Table 1: Stability of NHS Esters in Aqueous Solution
The half-life represents the time it takes for half of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Approximate Half-Life |
| 7.0 | 25 | 1 - 2 hours |
| 8.0 | 25 | 30 - 60 minutes |
| 8.5 | 25 | 10 - 20 minutes |
| 7.0 | 4 | Several hours |
Note: Data is generalized from typical NHS ester behavior. Specific half-lives can vary based on the fatty acid chain length and other structural features.[1][][12]
Table 2: Factors Affecting NHS Ester Conjugation Efficiency
| Parameter | Optimal Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances the need for deprotonated primary amines (nucleophilic) with the increasing rate of NHS ester hydrolysis at higher pH.[1][9] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow hydrolysis for labile biomolecules, though reaction times may need to be extended.[] |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the NHS ester.[12] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Long-chain fatty acid NHS esters often have poor aqueous solubility and should be dissolved in an organic solvent before adding to the reaction.[1] |
Experimental Protocols
General Protocol for Protein Lipidation
This protocol outlines a general procedure for conjugating a long-chain fatty acid NHS ester to a protein.
Materials:
-
Protein of interest
-
Long-chain fatty acid NHS ester (e.g., Palmitic acid NHS ester)
-
Reaction Buffer: Amine-free buffer such as 1X PBS, pH 7.2-8.0
-
Anhydrous DMSO or DMF
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the long-chain fatty acid NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove excess, unreacted fatty acid NHS ester and byproducts by size-exclusion chromatography, dialysis, or a similar method.
-
Characterization: Confirm the extent of labeling using techniques such as MALDI-TOF mass spectrometry to observe the increase in molecular weight corresponding to the number of attached fatty acid molecules.[1]
Protocol for Liposome Formulation with Fatty Acid NHS Esters
Long-chain fatty acids can be incorporated into liposomes to modify their properties.[6][7][13]
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Long-chain fatty acid
-
DCC (N,N'-dicyclohexylcarbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Hydration Buffer (e.g., PBS)
Procedure:
-
NHS Ester Synthesis: In an organic solvent, react the long-chain fatty acid with DCC and NHS to form the corresponding NHS ester.[13]
-
Lipid Film Formation: Mix the desired phospholipids and the synthesized fatty acid NHS ester in an organic solvent. Evaporate the solvent under reduced pressure to form a thin lipid film.
-
Hydration: Hydrate the lipid film with the hydration buffer by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
Extrusion (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size.
-
Purification: Remove unincorporated fatty acids by dialysis or size-exclusion chromatography.
Visualizations
The following diagrams illustrate the fundamental mechanisms and workflows involved in bioconjugation with long-chain fatty acid NHS esters.
Caption: Reaction mechanism of a long-chain fatty acid NHS ester with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 4. Hydrophobicity of Long Chain n-Alkyl Carboxylic Acids, as Measured by Their Distribution Between Heptane and Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Hydrophobicity for Fatty Acids Using Reversed-phase Thin Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acids-modified liposomes for encapsulation of bioactive peptides: Fabrication, characterization, storage stability and in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Arachidic Acid N-Hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins with Arachidic Acid N-Hydroxysuccinimide (NHS) Ester. This process, a form of protein acylation, introduces a 20-carbon saturated fatty acid chain onto the protein of interest. Such modifications are instrumental in studying protein-membrane interactions, cellular localization, and the influence of lipidation on protein function and signaling pathways.
Introduction
Protein acylation is a post-translational modification that plays a critical role in numerous cellular processes by altering the hydrophobicity and membrane affinity of proteins.[1][2][3] Arachidic acid, a 20-carbon saturated fatty acid, when attached to a protein, can significantly influence its interaction with lipid bilayers and its participation in signaling cascades. The use of Arachidic Acid N-Hydroxysuccinimide Ester provides a method for the stable, covalent attachment of this fatty acid to primary amines (the N-terminus and the ε-amino group of lysine residues) on a target protein.[4][5][6][7]
Due to the hydrophobic nature of the long arachidic acid chain, special considerations are required during the labeling and purification process to prevent protein aggregation and ensure the successful isolation of the labeled conjugate.
Data Presentation
Successful labeling with this compound can be assessed and quantified using various analytical techniques. The following table summarizes key parameters that should be determined to characterize the labeled protein.
| Parameter | Method | Expected Outcome/Interpretation |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy (if the label is fluorescent) or Mass Spectrometry | Indicates the average number of arachidic acid molecules conjugated per protein molecule. |
| Confirmation of Covalent Modification | MALDI-TOF Mass Spectrometry | An increase in the molecular weight of the protein corresponding to the mass of the attached arachidic acid moieties confirms successful labeling.[8] |
| Purity of Labeled Protein | SDS-PAGE and Size-Exclusion Chromatography | Assesses the homogeneity of the labeled protein and the removal of unreacted reagents. |
| Solubility and Aggregation State | Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography | Monitors for potential aggregation of the protein due to increased hydrophobicity. |
Experimental Protocols
This section provides a detailed methodology for the labeling of a protein with this compound, followed by its purification and characterization.
Protocol 1: Protein Labeling with this compound
This protocol is a general guideline and may require optimization based on the specific protein of interest.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or HEPES)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Size-Exclusion Chromatography column)
-
Purification Buffer: PBS or other suitable buffer, potentially containing a non-ionic detergent (e.g., 0.1% Tween-20) to prevent aggregation.
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester and must be removed by dialysis or buffer exchange.
-
-
Preparation of this compound Stock Solution:
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer. The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.[5][7]
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
Protocol 2: Purification of the Arachidoylated Protein
Due to the increased hydrophobicity of the labeled protein, the use of a detergent in the purification buffer may be necessary to prevent aggregation.
Procedure:
-
Column Equilibration:
-
Purification:
-
Apply the quenched reaction mixture to the equilibrated SEC column.
-
Elute the protein with the Purification Buffer.
-
Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified labeled protein.
-
Pool the fractions containing the purified protein.
-
Protocol 3: Characterization of the Labeled Protein by MALDI-TOF Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Mix a small aliquot of the purified labeled protein with a suitable MALDI matrix (e.g., sinapinic acid).
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
-
Data Acquisition:
-
Acquire the mass spectrum of the protein in linear mode.
-
-
Data Analysis:
-
Compare the mass of the labeled protein to that of the unlabeled protein. A mass shift corresponding to the molecular weight of arachidic acid (312.5 g/mol ) for each incorporated molecule will confirm successful labeling.
-
Visualizations
Experimental Workflow
References
- 1. Fatty acid acylation of proteins: specific roles for palmitic, myristic and caprylic acids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. interchim.fr [interchim.fr]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. agscientific.com [agscientific.com]
Application Notes and Protocols for Arachidic Acid N-Hydroxysuccinimide Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidic Acid N-Hydroxysuccinimide (NHS) Ester is a long-chain fatty acid derivative that serves as a valuable tool in bioconjugation.[1] Its unique structure, featuring a 20-carbon saturated fatty acid tail, allows for the covalent attachment of a highly lipophilic moiety to biomolecules.[2][3] This modification is particularly useful for enhancing the hydrophobicity of proteins and peptides, which can improve their interaction with cell membranes, prolong their in vivo half-life, and facilitate their incorporation into lipid-based drug delivery systems.[1][2]
The core of its functionality lies in the N-hydroxysuccinimide ester group, which is highly reactive towards primary amines, such as the N-terminus of a protein or the side chain of lysine residues.[4][5] This reaction forms a stable amide bond under mild conditions, making it an efficient and reliable method for bioconjugation.[1][4]
These application notes provide detailed protocols and quantitative data for the use of Arachidic Acid N-Hydroxysuccinimide Ester in bioconjugation, along with visual representations of experimental workflows and relevant biological pathways.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₃NO₄ | [3] |
| Molecular Weight | 409.6 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [1] |
| Storage Conditions | -20°C, sealed in a dry environment | [3] |
Table 2: Recommended Reaction Conditions for Bioconjugation
| Parameter | Recommended Value/Range | Rationale | Reference(s) |
| pH | 7.2 - 8.5 | Optimal for deprotonated primary amines, minimizing NHS ester hydrolysis. | [1][5] |
| Solvent | Amine-free buffers (e.g., PBS, Sodium Bicarbonate) | Maintains pH and protein stability. | [6][7] |
| Co-solvent for NHS Ester | Anhydrous DMSO or DMF | To dissolve the hydrophobic NHS ester before adding to the aqueous reaction mixture. | [6][7] |
| Molar Ratio (NHS Ester:Protein) | 5:1 to 20:1 | A starting point for optimization to achieve desired labeling efficiency. | [5] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor conjugation over hydrolysis. | [6][7] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction; 4°C for longer reactions or sensitive proteins. | [8] |
| Reaction Time | 1 - 4 hours at Room Temperature; 4 - 12 hours at 4°C | Should be optimized by monitoring reaction progress. | [6][9] |
| Quenching Reagent | 1 M Tris-HCl or Glycine (pH ~8) | To stop the reaction by consuming unreacted NHS ester. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Protein Lipidation with this compound
This protocol outlines the steps for covalently attaching arachidic acid to a protein containing accessible primary amines.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M Sodium Bicarbonate, pH 8.3[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[6]
-
Purification equipment (e.g., desalting column, dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[6]
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the reaction. If necessary, perform a buffer exchange.
-
-
NHS Ester Solution Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 10:1 to 20:1 molar ratio of NHS ester to protein is a good starting point for optimization).[5]
-
Slowly add the NHS ester solution to the protein solution while gently stirring or vortexing.[5]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C for 4-12 hours.[6][9] Protect from light if any components are light-sensitive.
-
-
Quenching the Reaction:
-
Purification of the Lipidated Protein:
-
Remove excess unreacted this compound and by-products (N-hydroxysuccinimide) using a desalting column or dialysis against a suitable buffer.
-
Protocol 2: Characterization of the Arachidic Acid-Protein Conjugate
1. Determination of Degree of Labeling (DOL) by Mass Spectrometry:
-
MALDI-TOF Mass Spectrometry: This technique can be used to determine the increase in the molecular weight of the protein after conjugation.[8] The mass shift corresponds to the number of arachidic acid molecules attached. The mass of one arachidic acid moiety added is approximately 311.5 Da (the molecular weight of arachidic acid minus the hydroxyl group).
-
Prepare the unmodified protein and the purified lipidated protein samples for MALDI-TOF analysis according to the instrument's standard protocols.
-
Acquire the mass spectra for both samples.
-
The difference in the peak molecular weights between the lipidated and unmodified protein will indicate the total mass added. Divide this mass difference by 311.5 Da to estimate the average number of arachidic acid chains per protein (the DOL).
-
2. Confirmation of Lipidation by SDS-PAGE:
-
While the mass increase from a single arachidic acid chain may not be easily resolvable on a standard SDS-PAGE gel, a noticeable shift in migration might be observed, especially with higher degrees of labeling or for smaller proteins. The increased hydrophobicity can also affect the migration pattern.
-
Run both the unmodified and lipidated protein samples on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Compare the migration of the lipidated protein to the unmodified control.
-
Visualizations
Caption: Experimental workflow for protein bioconjugation.
Caption: Protein lipidation and signaling in lipid rafts.
Signaling Pathways and Logical Relationships
The covalent attachment of a long fatty acid chain, such as arachidic acid, significantly increases the hydrophobicity of a protein. This modification often serves as a signal for the protein to translocate to and anchor within cellular membranes.[4] Of particular importance are specialized membrane microdomains known as lipid rafts. These are regions of the plasma membrane enriched in cholesterol and sphingolipids, which serve as organizing centers for signal transduction molecules.[1][2][10]
As depicted in the diagram above, a soluble signaling protein in the cytosol, upon lipidation, can be targeted to a lipid raft.[4] This recruitment facilitates its interaction with receptors and downstream effector proteins that are also localized within the raft.[2] This co-localization increases the efficiency of signal transduction by bringing key components of a signaling cascade into close proximity.[1][10] This mechanism is crucial for various cellular processes, including immune responses and cell growth signaling.[1] For example, the activation of certain tyrosine kinases and G-proteins is dependent on their recruitment to lipid rafts following lipidation.[2]
References
- 1. Lipid raft - Wikipedia [en.wikipedia.org]
- 2. Lipid rafts and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid rafts: signaling and sorting platforms of cells and their roles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biology.kenyon.edu [biology.kenyon.edu]
Amine-Reactive Chemistry of N-Hydroxysuccinimide (NHS) Esters for Labeling Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are highly effective amine-reactive reagents widely used for the covalent labeling of biomolecules, including oligonucleotides.[1][2] This method is favored for its relative simplicity, selectivity, and the formation of a stable amide bond between the label and the oligonucleotide.[1][] These application notes provide a comprehensive overview of the chemistry, detailed experimental protocols, and critical parameters for successfully labeling amine-modified oligonucleotides with NHS esters.
The core reaction involves the nucleophilic attack of a primary aliphatic amine on the NHS ester, resulting in a stable amide linkage and the release of N-hydroxysuccinimide.[1][4] This chemistry is highly selective for primary amines, which can be introduced at the 5' or 3' terminus, or internally within an oligonucleotide sequence.[1] A critical competing reaction is the hydrolysis of the NHS ester, which is accelerated at higher pH.[4][5] Therefore, careful optimization of reaction conditions is essential to maximize labeling efficiency.[4][5]
Core Principles and Reaction Pathway
The labeling of an amine-modified oligonucleotide with an NHS ester proceeds through a nucleophilic acyl substitution mechanism. The primary amine on the oligonucleotide acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1]
Caption: Reaction scheme for labeling an amine-modified oligonucleotide with an NHS ester.
A competing hydrolysis reaction can occur where water attacks the NHS ester, leading to an unreactive carboxylic acid and reducing the labeling efficiency.[4][5]
Caption: Competing hydrolysis of the NHS ester.
Quantitative Data Summary
Successful labeling depends on several factors, including pH, temperature, and reactant concentrations. The following tables summarize key quantitative data for optimizing NHS ester labeling protocols.
Table 1: NHS Ester Stability and Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 9.0[1][6] | Optimal pH is typically 8.3-8.5.[2][7] Higher pH increases the rate of aminolysis but also significantly increases the rate of hydrolysis.[2][] |
| Temperature | 4°C to Room Temperature (~25°C)[6][8] | Lower temperatures can be used to slow down hydrolysis, especially for long incubation times.[6] |
| Reaction Time | 30 minutes to several hours[8][9] | Reaction is often complete within 30 minutes to 2 hours.[1][9] |
| NHS Ester Molar Excess | 5 to 20-fold[1][10] | A molar excess is required to drive the reaction to completion and compete with hydrolysis.[1] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF[1][9] | NHS esters are often not readily soluble in aqueous buffers and should be dissolved in a dry organic solvent before addition to the reaction.[2][6] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 - 5 hours[6] |
| 8.6 | 4 | 10 minutes[6] |
Table 3: Typical Labeling Efficiencies
| Fluorophore NHS Ester | Labeling Efficiency | Reference |
| FAM | 85% - 100%[11] | |
| ROX | 99%[11] | |
| sulfoCyanine 3 | 98%[11] | |
| sulfoCyanine 5 | 98%[11] |
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][9]
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.0[2][9][12]
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
Purification system (e.g., HPLC, gel filtration columns)
Experimental Workflow
Caption: General workflow for labeling oligonucleotides with NHS esters.
Detailed Protocol for Labeling an Amine-Modified Oligonucleotide
This protocol is a general guideline and may require optimization depending on the specific oligonucleotide and NHS ester used.
-
Preparation of Reagents:
-
Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5 with HCl or NaOH.[8][13] It is crucial to use a buffer free of primary amines, such as Tris.[9]
-
If the amine-modified oligonucleotide is in a buffer containing primary amines, it must be desalted or dialyzed against the conjugation buffer.[9]
-
-
Dissolving the Amine-Modified Oligonucleotide:
-
Dissolving the NHS Ester:
-
Conjugation Reaction:
-
Incubation:
Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unreacted NHS ester and the N-hydroxysuccinimide byproduct.[4]
Method 1: Ethanol Precipitation
This method removes the majority of the unreacted label but may not be sufficient for all applications.[8]
-
Add 0.1 volumes of 3 M sodium acetate or sodium chloride and 2.5-3 volumes of cold 100% ethanol to the reaction mixture.[9][13]
-
Mix well and incubate at -20°C for at least 30 minutes.[9]
-
Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes.[9]
-
Carefully decant the supernatant.
-
Wash the pellet twice with cold 70% ethanol.[9]
-
Briefly air-dry the pellet and resuspend it in a suitable buffer or nuclease-free water.[4][9]
Method 2: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides.[9]
-
The crude reaction mixture can be directly injected onto a C8 or C18 reverse-phase HPLC column.[9][13]
-
Elute the labeled oligonucleotide using a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA).[13] A typical gradient is 5-65% acetonitrile over 30 minutes.[13]
-
Collect the fractions corresponding to the labeled oligonucleotide and lyophilize.
Characterization of the Labeled Oligonucleotide
After purification, it is important to confirm the successful labeling and determine the concentration and purity of the conjugate.[4]
-
UV-Vis Spectroscopy: Measure the absorbance at 260 nm (for the oligonucleotide) and at the maximum absorbance wavelength of the label. This allows for the calculation of the oligonucleotide concentration and the degree of labeling (dye-to-oligo ratio).[14]
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the covalent attachment of the label to the oligonucleotide by observing the expected mass shift.[4]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester | Use anhydrous DMSO/DMF and prepare the NHS ester solution immediately before use. Ensure the pH of the conjugation buffer is optimal (8.3-8.5).[2][4] |
| Presence of primary amines in the buffer | Use a buffer free of amines like Tris.[9] | |
| Insufficient molar excess of NHS ester | Increase the molar excess of the NHS ester.[4] | |
| High Background/Non-specific Binding | Incomplete removal of unreacted label | Optimize the purification method. Multiple purification steps (e.g., precipitation followed by HPLC) may be necessary.[4] |
| Oligonucleotide Degradation | Extended incubation at high pH | Reduce incubation time or perform the reaction at a lower temperature.[4] |
References
- 1. glenresearch.com [glenresearch.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 9. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: A Step-by-Step Guide to NHS Ester Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing N-hydroxysuccinimide (NHS) ester coupling reactions, a cornerstone of bioconjugation chemistry. These reactions are widely used for covalently linking molecules to proteins, peptides, antibodies, and other biomolecules containing primary amines. This guide details the reaction mechanism, key experimental parameters, and step-by-step protocols for successful conjugation.
Introduction to NHS Ester Coupling
NHS ester chemistry is a popular method for creating stable amide bonds between a molecule of interest and primary amine groups (-NH₂) found on biomolecules, such as the side chains of lysine residues and the N-terminus of proteins.[][2][3] The reaction is highly efficient and proceeds under mild aqueous conditions, which helps to preserve the biological activity of the target molecule.[] NHS esters are activated forms of carboxylic acids that readily react with nucleophilic primary amines, releasing N-hydroxysuccinimide as a byproduct.[2][3]
This method is extensively used in various applications, including:
-
Antibody-drug conjugate (ADC) development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[3]
-
Fluorescent labeling: Attaching fluorescent dyes to proteins for imaging and immunoassays.[4]
-
Biomolecule immobilization: Covalently attaching proteins or enzymes to surfaces for biosensor development and affinity chromatography.[5]
-
Peptide synthesis and modification: Creating complex peptide structures and labeled probes.[6]
Reaction Mechanism and Key Considerations
The fundamental reaction involves the nucleophilic acyl substitution of the NHS ester by a primary amine.[] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of the NHS leaving group.[2]
A critical competing reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, rendering it inactive for conjugation.[][7] The efficiency of the coupling reaction is therefore a balance between the desired aminolysis and the undesired hydrolysis.
Several factors must be carefully controlled to maximize the yield of the desired conjugate while minimizing hydrolysis of the NHS ester.
-
pH: This is the most critical parameter. The optimal pH range is typically 7.2 to 9.0, with a pH of 8.3-8.5 often cited as ideal.[8][9] At lower pH, the primary amines are protonated (-NH₃⁺) and non-nucleophilic, slowing down the reaction.[9] At higher pH, the rate of NHS ester hydrolysis increases significantly.[7][9]
-
Buffer Composition: Amine-free buffers such as phosphate, bicarbonate, borate, and HEPES are recommended.[9][10] Buffers containing primary amines, like Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[9][11]
-
Temperature and Time: Reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight.[][8] The optimal time and temperature will depend on the specific reactants and their stability.
-
Concentration of Reactants: Higher concentrations of the amine-containing biomolecule can favor the aminolysis reaction over hydrolysis.[] A molar excess of the NHS ester is generally used to drive the reaction to completion.[4][8]
-
Solvent: While many reactions are performed in aqueous buffers, some NHS esters have poor water solubility and need to be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[8][10] It is crucial to use high-quality, amine-free DMF.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for planning and optimizing NHS ester coupling reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester hydrolysis.[8][9] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used for sensitive biomolecules.[][11] |
| Reaction Time | 30 minutes to Overnight | Dependent on temperature and reactants.[][11] |
| Molar Excess of NHS Ester | 5- to 20-fold | An empirical value that may need optimization.[2][4] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve coupling efficiency.[4][8] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 - 5 hours[10] |
| 8.6 | 4°C | 10 minutes[10] |
| 7.0 | Room Temperature | Hours[12] |
| 9.0 | Room Temperature | Minutes[12][13] |
Experimental Protocols
This protocol provides a general guideline for conjugating an NHS ester to a protein. The amounts and volumes should be scaled according to the specific experiment.
Materials:
-
Protein to be labeled in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
NHS ester reagent
-
Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration/size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[8] If the protein is in a buffer containing primary amines, it must be exchanged into a suitable amine-free buffer.
-
-
Prepare the NHS Ester Solution:
-
Allow the NHS ester reagent to warm to room temperature before opening the vial to prevent moisture condensation.[12]
-
If the NHS ester is water-soluble, dissolve it in the reaction buffer immediately before use.
-
If the NHS ester is not water-soluble, dissolve it in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[8][10]
-
-
Calculate the Amount of NHS Ester:
-
A common starting point is to use a 10- to 20-fold molar excess of the NHS ester over the protein. The optimal ratio may need to be determined empirically.
-
Formula for calculating NHS ester weight: NHS ester weight (mg) = (Molar excess of NHS ester) x (Protein weight (mg)) x (MW of NHS ester (Da)) / (MW of Protein (Da))[4][8]
-
-
Perform the Conjugation Reaction:
-
Quench the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.[10] This will react with any remaining unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
This protocol is adapted for the labeling of oligonucleotides that have been modified to contain a primary amine.
Materials:
-
Amino-labeled oligonucleotide
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Ethanol (for precipitation)
-
3 M Sodium Acetate
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amino-labeled oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a suitable concentration.[2]
-
-
Prepare the NHS Ester Solution:
-
Dissolve a 5- to 10-fold molar excess of the NHS ester in a small volume of anhydrous DMSO or DMF.[2]
-
-
Perform the Conjugation Reaction:
-
Purify the Conjugate:
-
The labeled oligonucleotide can be purified by methods such as ethanol precipitation or HPLC.[14]
-
For ethanol precipitation, add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and resuspend in an appropriate buffer.
-
Visualizing the Process
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for NHS ester coupling.
Caption: NHS ester coupling reaction pathway.
Caption: A typical experimental workflow for NHS ester coupling.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Coupling Yield | Suboptimal pH: pH is too low (amines are protonated) or too high (NHS ester hydrolyzed). | Verify the buffer pH is within the 7.2-8.5 range.[9] |
| Presence of Primary Amines in Buffer: Competing nucleophiles (e.g., Tris, glycine). | Use an amine-free buffer like phosphate, bicarbonate, or borate.[9] | |
| Inactive NHS Ester: The reagent has hydrolyzed due to improper storage. | Use a fresh vial of NHS ester. Store desiccated at -20°C and warm to room temperature before opening.[9][12] | |
| Poor Solubility of NHS Ester: The reagent did not fully dissolve. | For water-insoluble NHS esters, dissolve in anhydrous DMSO or DMF before adding to the aqueous reaction.[9] | |
| Protein Aggregation/Precipitation | Protein Instability: The protein is not stable in the reaction buffer or upon addition of organic solvent. | Perform a buffer exchange to ensure compatibility. Minimize the percentage of organic solvent. |
| Over-labeling: Too many surface amines have been modified, altering the protein's properties. | Reduce the molar excess of the NHS ester or decrease the reaction time. |
References
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. interchim.fr [interchim.fr]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. neb.com [neb.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
Application Note: Optimizing pH and Buffer Conditions for NHS Ester Reactions
For: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive guide to understanding and optimizing reaction conditions for N-hydroxysuccinimide (NHS) ester-based bioconjugation, ensuring high-yield, reproducible results.
Introduction: The Chemistry of NHS Ester Conjugation
N-hydroxysuccinimide (NHS) ester chemistry is a robust and widely used method for covalently modifying biomolecules.[1][2] This strategy primarily targets primary amines (-NH₂), such as those on the N-terminus of proteins and the ε-amino group of lysine residues, to form stable, covalent amide bonds.[1][2] The reaction proceeds via nucleophilic acyl substitution where the deprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl group of the NHS ester.[1] The success of this conjugation is critically dependent on the reaction environment, particularly the pH and the composition of the buffer system.[1] These factors create a delicate balance between maximizing the reactivity of the target amine and minimizing the premature degradation of the NHS ester through hydrolysis.[1]
Key Parameters for Optimization
The Critical Role of pH
The pH of the reaction medium is the most crucial parameter in NHS ester chemistry as it directly influences two competing reactions: the desired aminolysis (conjugation) and the undesired hydrolysis.[1][3]
-
Amine Reactivity: The reactive species is the unprotonated primary amine.[1] At a pH below the pKa of the amine group (for lysine, ~10.5), it exists predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows the reaction.[1] As the pH increases into the alkaline range, the concentration of the reactive, deprotonated amine increases, favoring the conjugation reaction.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules cleave the ester, rendering it inactive.[1][3] The rate of this competing reaction increases significantly with pH.[1][3]
An optimal pH range of 7.2 to 8.5 is generally recommended.[4][5] A pH of 8.3 to 8.5 is often cited as the ideal starting point, providing a good compromise between amine reactivity and NHS ester stability.[6][7][8][9]
Buffer Selection: Avoiding Competitive Reactions
The choice of buffer is equally critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture.[5][10][11] These buffer molecules will compete with the target biomolecule for the NHS ester, significantly reducing the conjugation efficiency.[5] However, these same buffers are useful for quenching the reaction once the desired incubation time is complete.[5][10]
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the design and optimization of NHS ester conjugation experiments.
Table 1: Stability of NHS Esters as a Function of pH
This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the half-life of the reactive ester decreases dramatically.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[9][10][12] |
| 7.4 | Ambient | ~128-166 minutes[13] |
| 8.0 | 4 | ~1 hour[9] |
| 8.5 | Room Temperature | ~125-180 minutes[9][14] |
| 8.6 | 4 | 10 minutes[9][10][12] |
| 9.0 | Room Temperature | ~5-9 minutes[13] |
| 9.0 | Room Temperature | Minutes[9] |
Table 2: Comparative Kinetics of Aminolysis vs. Hydrolysis
This table highlights that while hydrolysis rates increase with pH, the desired aminolysis reaction is often accelerated more significantly, leading to higher conjugate yields within the optimal pH range.
| pH | Half-life of Aminolysis (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210[14] |
| 8.5 | 20 | 180[14] |
| 9.0 | 10 | 125[14] |
Data derived from a study on specific porphyrin-NHS esters and may vary for other molecules.[14]
Table 3: Recommended Buffers for NHS Ester Reactions
It is crucial to use amine-free buffers for the conjugation reaction.[5] The following buffers are commonly used and recommended.
| Buffer System | Recommended Concentration | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 0.1 M | 7.2 - 7.5 | A common choice for proteins sensitive to higher pH. The reaction is slower, but the NHS ester is more stable, often requiring longer incubation times.[2][11] |
| Sodium Bicarbonate | 0.1 M | 8.0 - 8.5 | A frequently recommended buffer that provides an optimal pH for efficient labeling.[6][7][11][15] |
| Sodium Borate | 50 mM | 8.0 - 9.0 | Another suitable alkaline buffer for NHS ester reactions.[10][11][13] |
| HEPES | 20 - 100 mM | 7.2 - 8.0 | A non-amine, zwitterionic buffer that is effective in the physiological pH range.[10][11] |
Experimental Workflow for Optimization
The following diagram outlines a logical workflow for developing and optimizing an NHS ester conjugation protocol for a specific biomolecule.
Caption: Workflow for optimizing an NHS ester conjugation reaction.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general starting point for labeling a protein, such as an antibody. Optimization of molar excess and incubation time is recommended.
Materials:
-
Protein solution (1-10 mg/mL)
-
NHS ester reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[4]
-
Purification equipment (e.g., desalting column, dialysis cassette)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer like Tris or contains stabilizers like BSA, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[11][15] Adjust the protein concentration to 2-10 mg/mL.[2][7]
-
Prepare NHS Ester Stock Solution: Immediately before use, allow the NHS ester vial to equilibrate to room temperature to prevent condensation.[16] Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mM.[17]
-
Calculate Reagent Volume: Determine the volume of NHS ester stock solution needed to achieve a desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.
-
Initiate Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[2][6] Incubation time is a key parameter for optimization.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[17] Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is hydrolyzed or quenched.[17]
-
Purify the Conjugate: Remove unreacted NHS ester, the quenched reagent, and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer (e.g., PBS).[6][15]
-
Characterize and Store: Determine the degree of labeling (DOL) and protein concentration. Store the final conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[18]
Protocol 2: Screening for Optimal pH Conditions
This protocol describes a method for performing small-scale parallel reactions to identify the optimal pH for your specific biomolecule and NHS ester pair.
Materials:
-
Biomolecule solution in an amine-free, low-buffering-capacity buffer (e.g., 10 mM Phosphate, pH 7.0)
-
NHS ester stock solution (10 mM in anhydrous DMSO)
-
A set of amine-free buffers at different pH values (e.g., 0.5 M Phosphate pH 7.5, 0.5 M Bicarbonate pH 8.0, 0.5 M Bicarbonate pH 8.5, 0.5 M Borate pH 9.0)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Analytical equipment (e.g., SDS-PAGE, HPLC, spectrophotometer)
Procedure:
-
Set Up Reactions: In separate microcentrifuge tubes, prepare identical amounts of your biomolecule.
-
Adjust pH: To each tube, add a small volume of one of the concentrated pH screening buffers to bring the final reaction to the target pH (e.g., 7.5, 8.0, 8.5, 9.0) and a final buffer concentration of ~50-100 mM.
-
Initiate Reactions: Add the same molar excess of the NHS ester stock solution to each tube to start the reactions simultaneously.
-
Incubate: Incubate all reactions for a fixed time (e.g., 1 hour) at room temperature.
-
Quench: Stop all reactions at the same time by adding the Quenching Buffer.
-
Analyze Results: Analyze a small aliquot from each reaction. For proteins, SDS-PAGE can show a mobility shift corresponding to the attached label. For more quantitative results, HPLC or mass spectrometry can be used to determine the yield of the conjugate at each pH.
-
Select Optimal pH: Choose the pH that provides the highest yield of the desired conjugate with the fewest side products. This pH can then be used for larger-scale reactions as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. biotium.com [biotium.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for Calculating Molar Excess in Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of biomolecules, such as proteins and antibodies, with specific tags like fluorescent dyes, biotin, or drug molecules is a fundamental technique in life sciences research and drug development. A critical parameter that dictates the success and reproducibility of these conjugation reactions is the molar excess of the labeling reagent relative to the biomolecule. This molar ratio, also known as the molar feed ratio, directly influences the degree of labeling (DOL), which is the average number of label molecules conjugated to a single biomolecule.[1]
Optimizing the molar excess is crucial for achieving the desired DOL. An insufficient molar excess can lead to under-labeled molecules with low signal intensity, while an excessive amount can result in over-labeling, potentially causing precipitation, reduced biological activity, or fluorescence quenching.[1][2] These application notes provide a comprehensive guide to understanding, calculating, and optimizing molar excess for common labeling reactions, ensuring robust and reproducible results.
Principle of Molar Excess Calculation
The primary goal in calculating molar excess is to determine the precise mass of the labeling reagent needed to achieve a target molar ratio in a reaction with a known amount of the biomolecule (e.g., a protein or antibody). The fundamental formula to calculate the required mass of the labeling reagent is as follows:
Mass of Label (mg) = (Molar Excess) x (Mass of Protein (mg) / MW of Protein (Da)) x MW of Label (Da) [1]
Where:
-
Molar Excess: The desired molar ratio of the labeling reagent to the protein.
-
Mass of Protein (mg): The mass of the protein to be labeled.
-
MW of Protein (Da): The molecular weight of the protein in Daltons (e.g., ~150,000 Da for a typical IgG antibody).[1]
-
MW of Label (Da): The molecular weight of the labeling reagent in Daltons.
It is important to note that the optimal molar excess is often determined empirically and can be influenced by several factors, including the concentration of the biomolecule, the reactivity of the labeling reagent, and the desired final DOL.[1]
Factors Influencing Labeling Efficiency
Several factors beyond molar excess can significantly impact the outcome of a labeling reaction:
-
pH: Amine-reactive labeling with N-hydroxysuccinimide (NHS) esters is highly pH-dependent. The reaction is most efficient at a pH between 7.2 and 8.5, where primary amines are deprotonated and thus nucleophilic.[3][4] At lower pH, the amines are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis, which reduces labeling efficiency.[5]
-
Protein Concentration: The concentration of the protein solution can affect labeling efficiency. More dilute protein solutions generally require a higher molar excess of the labeling reagent to achieve the same degree of labeling.[6][7]
-
Buffer Composition: It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), for amine-reactive labeling. Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the labeling reagent, significantly reducing labeling efficiency.[6][8]
-
Reaction Time and Temperature: These parameters can be optimized to control the extent of labeling. Reactions are typically carried out at room temperature for 1-2 hours or at 4°C overnight.[9][10]
Data Presentation: Recommended Molar Excess Ratios
The optimal molar excess is empirical and should be determined for each specific protein and application. The following tables provide general starting recommendations for common labeling scenarios.
Table 1: Recommended Starting Molar Excess for Amine-Reactive Labeling (e.g., NHS Esters)
| Protein Concentration | Recommended Molar Excess (Label:Protein) |
| > 5 mg/mL | 5:1 to 10:1 |
| 2-5 mg/mL | 10:1 to 20:1 |
| 1-2 mg/mL | 20:1 to 40:1 |
| < 1 mg/mL | > 40:1 |
Note: These are starting recommendations. The optimal ratio may need to be determined empirically for each specific application.[6][11][12]
Table 2: Example Calculation for Antibody Labeling with a Fluorescent Dye
| Parameter | Value |
| Antibody | IgG |
| Mass of Antibody | 2 mg |
| Molecular Weight of Antibody | 150,000 Da |
| Labeling Reagent | Dye-NHS Ester |
| Molecular Weight of Label | 600 Da |
| Desired Molar Excess | 20-fold |
Calculation: Mass of Label (mg) = 20 x (2 mg / 150,000 Da) x 600 Da = 0.00016 g = 0.16 mg
Experimental Workflow and Reaction Chemistry Diagrams
The following diagrams illustrate the general workflow for a protein labeling experiment and the chemical reaction for amine-reactive labeling.
Caption: General workflow for a protein labeling experiment.
Caption: Reaction of an NHS ester with a primary amine on a protein.
Experimental Protocols
This section provides a detailed protocol for a common amine-reactive labeling reaction using an NHS ester.
Protocol: Protein Labeling with an Amine-Reactive NHS Ester
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)[13]
-
Amine-reactive label (e.g., fluorescent dye NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[9]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)[1]
-
Storage Buffer: PBS or other suitable buffer
Procedure:
-
Prepare the Protein Sample:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[13] Ensure the buffer is free of any primary amines.
-
-
Prepare the Label Stock Solution:
-
Calculate the Required Amount of Label:
-
Using the formula provided in the "Principle of Molar Excess Calculation" section, calculate the mass of the labeling reagent required to achieve the desired molar excess.
-
Determine the volume of the label stock solution to add to the protein solution.
-
-
Labeling Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[16]
-
Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with and consume any unreacted NHS ester.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired Storage Buffer.[1]
-
Collect the fractions containing the labeled protein.
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) of the purified conjugate using spectrophotometry. This typically involves measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength of the label.[1]
-
Troubleshooting
Table 3: Common Issues and Solutions in Labeling Reactions
| Issue | Possible Cause | Recommended Solution |
| Low Degree of Labeling | Insufficient molar excess of the label. | Increase the molar excess, especially for dilute protein solutions.[6] |
| Inactive labeling reagent due to hydrolysis. | Prepare the label stock solution immediately before use in anhydrous solvent.[17] | |
| Presence of competing amines in the buffer. | Ensure the use of amine-free buffers like PBS or bicarbonate.[6] | |
| Suboptimal pH. | Adjust the reaction buffer pH to 8.3-8.5 for NHS ester reactions.[9] | |
| Protein Aggregation/Precipitation | Over-labeling of the protein. | Decrease the molar excess of the labeling reagent.[1] |
| Inappropriate buffer conditions. | Optimize buffer pH and ionic strength.[1] | |
| Loss of Protein Activity | Labeling of critical residues in the active or binding site. | Reduce the molar excess to achieve a lower DOL. Consider alternative labeling chemistries to target different residues (e.g., thiol-reactive maleimides).[1] |
Conclusion
The precise control of molar excess is fundamental to successful and reproducible biomolecule labeling. By carefully calculating the required amount of labeling reagent, optimizing reaction conditions, and following robust protocols, researchers can consistently produce high-quality conjugates with the desired degree of labeling for their specific applications. Empirical determination of the optimal molar excess for each unique biomolecule and label combination is often necessary to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. fluidic.com [fluidic.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. glenresearch.com [glenresearch.com]
- 11. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. biotium.com [biotium.com]
- 16. benchchem.com [benchchem.com]
- 17. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Quenching Unreacted Arachidic Acid N-Hydroxysuccinimide Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for effectively quenching unreacted Arachidic Acid N-Hydroxysuccinimide (NHS) Ester in bioconjugation and other labeling reactions. Proper quenching is a critical step to terminate the reaction, preventing non-specific modifications and ensuring the homogeneity of the final product.
Introduction to Arachidic Acid N-Hydroxysuccinimide Ester and the Importance of Quenching
This compound is a long-chain, saturated fatty acid activated with an NHS ester. This reagent is utilized to introduce a 20-carbon hydrophobic tail onto proteins, peptides, amine-modified oligonucleotides, and other molecules containing primary amines. The NHS ester reacts with primary amines (-NH₂) at a pH range of 7.2 to 8.5 to form a stable amide bond.
Quenching is the process of deactivating any unreacted NHS ester remaining after the desired conjugation reaction is complete. This is crucial for several reasons:
-
Terminates the reaction: Halts the labeling process at a specific time point.
-
Prevents non-specific binding: Avoids the modification of other primary amines in the sample or in downstream applications.
-
Ensures product homogeneity: Leads to a more uniform and well-defined final conjugate.
The quenching process is typically achieved by adding a small molecule with a primary amine in molar excess, which rapidly reacts with the remaining NHS esters.
Mechanism of Reaction and Quenching
The primary reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the Arachidic Acid NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. A competing reaction is the hydrolysis of the NHS ester by water, which regenerates the original carboxylic acid and is more prevalent at higher pH.
Quenching agents, being primary amines, follow the same reaction mechanism, rapidly consuming any unreacted NHS ester to form an inert, quenched product.
Figure 1. Overview of the conjugation and quenching reactions.
Recommended Quenching Agents
Several primary amine-containing reagents are effective for quenching unreacted NHS esters. The choice of quenching agent can depend on the specific application and downstream processing steps.
| Quenching Agent | Typical Final Concentration | Typical Incubation Time | Notes |
| Tris | 20-100 mM | 15-30 minutes | Highly effective and commonly used. Can be prepared as a concentrated stock solution (e.g., 1 M Tris-HCl, pH 8.0).[1][2] |
| Glycine | 20-100 mM | 15-30 minutes | A simple and very effective amino acid quenching agent.[1][2] |
| Lysine | 20-50 mM | 15-30 minutes | Another amino acid option for quenching.[1][2] |
| Ethanolamine | 10-50 mM | 15-30 minutes | An alternative primary amine for quenching.[1][3] |
| Hydroxylamine | 10-50 mM | 15-30 minutes | Can be used to quench the reaction and will convert the NHS ester back to a hydroxamic acid, regenerating the original carboxyl group.[1][4][5] |
| Methylamine | ~0.4 M | ~60 minutes | Shown to be highly efficient at removing not only unreacted NHS esters but also certain side products (O-acyl esters).[6] |
Experimental Protocols
Important Considerations Before Starting:
-
Buffer Choice: During the conjugation step, always use amine-free buffers (e.g., PBS, HEPES, borate) to avoid competition with the target molecule.[2][7]
-
NHS Ester Stability: Arachidic Acid NHS ester is susceptible to hydrolysis. The stock solution should be prepared in an anhydrous solvent like DMSO or DMF immediately before use and should not be stored in aqueous solutions for extended periods.[2][3]
Protocol 1: Quenching with Tris Buffer
This protocol outlines the general procedure for quenching an Arachidic Acid NHS ester reaction with a protein using Tris buffer.
Materials:
-
Conjugation reaction mixture containing the biomolecule and Arachidic Acid NHS Ester.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Procedure:
-
Perform Conjugation: Incubate the reaction mixture of your biomolecule and Arachidic Acid NHS ester for the desired time (typically 30-60 minutes at room temperature or 2-4 hours at 4°C).[1]
-
Prepare for Quenching: After the incubation period, prepare to add the quenching buffer.
-
Add Quenching Buffer: Add the 1 M Tris-HCl, pH 8.0 quenching buffer to the reaction mixture to a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.[1]
-
Incubate: Gently mix and incubate the reaction for an additional 15-30 minutes at room temperature.[1]
-
Purification: Purify the acylated biomolecule from the excess quenching reagent, unreacted NHS ester, and the NHS byproduct using a suitable method such as size-exclusion chromatography or dialysis.[1][3]
-
Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm conjugation.
Protocol 2: Quenching with Glycine
This protocol provides an alternative quenching method using glycine.
Materials:
-
Conjugation reaction mixture.
-
Quenching Solution: 1 M Glycine, pH adjusted to ~8.0.
Procedure:
-
Perform Conjugation: Follow step 1 as described in Protocol 1.
-
Prepare for Quenching: After the incubation period, prepare to add the quenching solution.
-
Add Quenching Solution: Add the 1 M Glycine solution to the reaction mixture to a final concentration of 50-100 mM.[1]
-
Incubate: Gently mix and incubate for an additional 15-30 minutes at room temperature.[1]
-
Purification: Proceed with purification as described in Protocol 1, step 5.
-
Characterization: Analyze the final product.
Experimental Workflow and Verification
The following diagram illustrates a typical workflow for a bioconjugation experiment involving Arachidic Acid NHS ester, including the quenching and verification steps.
Figure 2. General bioconjugation and quenching workflow.
Verification of Quenching
Several analytical techniques can be employed to confirm the successful quenching of the reaction and the purity of the final conjugate:
-
SDS-PAGE: A shift in the molecular weight of the target protein can indicate successful conjugation.[3]
-
Reverse-phase HPLC: Can be used to separate the acylated product from the unreacted biomolecule and quenching byproducts. It can also resolve hydrolyzed arachidic acid from the intact NHS ester.[3]
-
Mass Spectrometry: Provides a precise mass of the final conjugate, confirming the degree of labeling.
-
NMR Spectroscopy: Can be used to detect byproducts from NHS ester hydrolysis, such as the opening of the succinimide ring.[3]
Troubleshooting
| Issue | Possible Cause | Solution |
| Unexpected modification of other molecules | Insufficient or no quenching of the reaction. | Ensure a quenching agent is added at the appropriate concentration and for the recommended time.[4] |
| Low conjugation efficiency | Hydrolysis of the NHS ester. | Prepare the NHS ester stock solution immediately before use and avoid prolonged storage in aqueous buffers.[2][4] |
| Use of incompatible buffers containing primary amines. | Use amine-free buffers such as PBS, MES, or HEPES for the conjugation reaction.[2][4] | |
| Protein precipitation | Over-activation or uncontrolled cross-linking. | Optimize the molar ratio of the NHS ester to the biomolecule and ensure timely and effective quenching.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Arachidonic Acid N-Hydroxysuccinimidyl Ester 187224-28-8 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Purification of Proteins After NHS Ester Labeling
Introduction
N-Hydroxysuccinimide (NHS) ester chemistry is a widely used method for covalently labeling proteins and other biomolecules.[1] NHS esters react efficiently with primary amino groups (-NH2), such as the N-terminus of a polypeptide chain and the side chain of lysine residues, to form stable, covalent amide bonds.[2] This reaction is fundamental in bioconjugation for attaching fluorophores, biotin, polyethylene glycol (PEG), or drug molecules to proteins.[3]
Following the labeling reaction, the mixture contains the desired protein conjugate, as well as unreacted or hydrolyzed NHS ester, the N-hydroxysuccinimide byproduct, and potentially aggregated protein.[4] The removal of these small molecule impurities is a critical step to ensure the purity of the final conjugate and to prevent interference in downstream applications.[4][5] The choice of purification method is dictated by factors such as the size difference between the protein and the label, the scale of the reaction, and the required final purity.[4][6]
This document provides an overview of common purification techniques and detailed protocols for researchers, scientists, and drug development professionals.
The NHS Ester Labeling Reaction
The primary reaction involves the nucleophilic attack of a primary amine on the ester, leading to the formation of a stable amide bond and the release of NHS. However, a significant competing reaction is the hydrolysis of the NHS ester by water, which forms an unreactive carboxylic acid and also releases NHS.[5] This hydrolysis is more pronounced at higher pH values.[1]
Caption: NHS ester reaction chemistry and competing hydrolysis.
General Experimental Workflow
The overall process involves preparing the protein in a suitable buffer, performing the labeling reaction, quenching the reaction (optional), and finally, purifying the conjugate to remove excess reagents.[3][4]
Caption: General workflow for protein labeling and purification.
Comparison of Purification Methods
The selection of a purification strategy is critical for isolating the desired labeled protein.[6] The most common techniques are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[4][7]
| Feature | Size Exclusion Chromatography (SEC) / Desalting | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separates molecules based on size (hydrodynamic radius).[8][9] | Passive diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[10] | Size-based separation using a membrane where the sample flows tangentially across the surface.[11][12] |
| Primary Use | Rapid removal of small molecules (salts, free label), buffer exchange.[9][13] | Removal of small molecule impurities, buffer exchange.[2][10] | Concentration, desalting (diafiltration), and buffer exchange.[7][14] |
| Speed | Fast (minutes for spin columns; <1 hour for gravity columns).[4] | Slow (hours to overnight).[10][15] | Rapid and scalable.[4][14] |
| Sample Volume | Microscale to preparative scale. | Small to large volumes.[2] | 10 mL to thousands of liters.[7][14] |
| Protein Recovery | Typically high (>90%), but can cause sample dilution.[4][6] | Generally high, but potential for sample loss due to non-specific binding to the membrane. | Very high (>95%). |
| Key Advantage | Fast, efficient removal of small molecules.[8] | Simple, gentle on the protein, requires no specialized equipment.[6] | Fast, highly scalable, combines concentration and purification.[4][16] |
| Key Limitation | Can lead to significant sample dilution.[4][17] | Very slow, requires large volumes of buffer.[18] | Requires a dedicated pump and system setup; potential for membrane fouling. |
Experimental Protocols
Protocol 1: Purification via Size Exclusion Chromatography (SEC) / Desalting Column
This method is ideal for rapid cleanup and buffer exchange, separating the large labeled protein from the small, unreacted label.[8][19]
Materials:
-
Quenched labeling reaction mixture
-
Pre-packed desalting column (e.g., Zeba™ Spin Desalting Columns, Sephadex® G-25)[2]
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge and collection tubes
Procedure:
-
Column Preparation: Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the resin.
-
Remove the column's bottom closure and place it in a collection tube.
-
Centrifuge for 2 minutes at 1,500 x g to remove the storage buffer.[15]
-
-
Column Equilibration:
-
Sample Loading:
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply the entire reaction mixture to the center of the compact resin bed. For optimal separation, the sample volume should not exceed the manufacturer's recommendation (typically ~10-15% of the column bed volume).[6]
-
-
Purification:
-
Centrifuge the column for 2 minutes at 1,500 x g.[15]
-
-
Collection:
-
The purified, labeled protein is now in the collection tube.[15] The smaller, unreacted NHS ester and byproducts are retained in the column resin.
-
Store the purified protein at 4°C for short-term storage or at -20°C / -80°C for long-term storage.
-
Protocol 2: Purification via Dialysis
Dialysis is a gentle but slow method suitable for removing small molecule impurities and performing buffer exchange.[10]
Materials:
-
Quenched labeling reaction mixture
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO).[15]
-
Dialysis buffer (dialysate), e.g., PBS, pH 7.4
-
Large beaker and magnetic stir plate
Procedure:
-
Membrane Selection and Preparation:
-
Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight (MW) of the protein to prevent its loss. A general rule is to use a membrane with an MWCO that is 3-6 times smaller than the protein's MW.[15]
-
Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with DI water to remove preservatives.[15]
-
-
Sample Loading:
-
Load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Securely close the device with clamps or caps.
-
-
Dialysis:
-
Immerse the loaded device in a beaker containing the dialysis buffer. The volume of the dialysate should be at least 200 times the sample volume for efficient diffusion.[15][18]
-
Stir the dialysate gently on a magnetic stir plate to maintain the concentration gradient.[15]
-
Perform the dialysis at room temperature for faster diffusion or at 4°C to maintain protein stability.[10]
-
-
Buffer Changes:
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Recover the purified protein conjugate from the device and transfer it to a clean tube.
-
Store appropriately.
-
Protocol 3: Purification via Tangential Flow Filtration (TFF)
TFF is a rapid and highly scalable method for concentrating, desalting (diafiltration), and purifying biomolecules.[7][12]
Materials:
-
TFF system (pump, tubing, pressure gauges, reservoir)
-
TFF membrane cassette or hollow fiber filter with an appropriate MWCO (3-6 times lower than the protein MW).[14]
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Setup and Flushing:
-
Assemble the TFF system according to the manufacturer's instructions.
-
Flush the system and membrane with purified water to remove any storage agents and verify system integrity.
-
-
Equilibration:
-
Equilibrate the system by running the desired final buffer (diafiltration buffer) through it until the pH and conductivity of the permeate (filtrate) match the retentate (the solution being circulated).
-
-
Sample Concentration (Optional):
-
Add the reaction mixture to the system reservoir.
-
Start the pump to circulate the sample tangentially across the membrane surface.
-
Adjust the pressures to control the filtration rate. The buffer and small molecules will pass through the membrane as permeate, while the larger protein conjugate is retained in the recirculating solution (retentate), thus concentrating the sample.
-
-
Diafiltration (Buffer Exchange):
-
Once the sample is concentrated to the desired volume, begin the diafiltration process.
-
Add diafiltration buffer to the reservoir at the same rate that permeate is being removed. This washes out the remaining unreacted label and byproducts while exchanging the protein into the final desired buffer.
-
Typically, 5-10 diavolumes (a volume equal to the retentate volume) are required for near-complete removal of small molecules.
-
-
Sample Recovery:
-
Once diafiltration is complete, stop adding buffer and concentrate the sample to the final desired volume.
-
Drain the system to recover the purified, concentrated protein conjugate.
-
Store appropriately.
-
Characterization of the Labeled Protein
After purification, it is essential to characterize the final product. The most common metric is the Degree of Labeling (DOL), which is the average number of label molecules conjugated to each protein molecule.[5][20] This is typically determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the label at its absorbance maximum (Amax).[20]
Troubleshooting
Effective purification requires navigating potential issues like protein precipitation or low recovery.
Caption: A logical diagram for troubleshooting purification.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Introduction To Tangential Flow Filtration For Laboratory And Process Development Applications [bioprocessonline.com]
- 8. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 9. goldbio.com [goldbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. repligen.com [repligen.com]
- 13. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. benchchem.com [benchchem.com]
- 16. rocker.com.tw [rocker.com.tw]
- 17. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key methodologies and protocols involved in the creation and evaluation of antibody-drug conjugates (ADCs). This document is intended to serve as a practical guide for researchers in the field of targeted cancer therapy, offering detailed experimental procedures, data presentation standards, and visual representations of critical biological pathways and workflows.
Introduction to Antibody-Drug Conjugates
Antibody-drug conjugates are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2] This targeted approach aims to enhance therapeutic efficacy while minimizing the systemic toxicity associated with traditional chemotherapy.[1][2] An ADC consists of three primary components: a monoclonal antibody that targets a specific tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3] The success of an ADC is contingent on the careful selection and optimization of each of these components.
The general mechanism of action for an ADC involves several key steps:
-
Circulation and Targeting: The ADC is administered intravenously and circulates throughout the bloodstream.[4]
-
Binding: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen that is overexpressed on the surface of cancer cells.[4]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[1][4][5][6][7]
-
Payload Release: Once inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the cytotoxic payload.[1][4][5]
-
Cell Death: The released payload then exerts its cytotoxic effect, leading to the death of the cancer cell.[4]
Quantitative Data Summary of Selected FDA-Approved Antibody-Drug Conjugates
The following table summarizes key quantitative data for a selection of FDA-approved ADCs, providing a comparative overview of their characteristics.
| Trade Name | Antibody Target | Payload | Linker Type | Drug-to-Antibody Ratio (DAR) | Indications | Reported IC50 Range (nM) |
| Adcetris® (Brentuximab vedotin) | CD30 | MMAE | Protease-cleavable | ~4 | Hodgkin lymphoma, anaplastic large cell lymphoma[8] | 0.1 - 10[9] |
| Kadcyla® (Trastuzumab emtansine) | HER2 | DM1 | Non-cleavable | ~3.5 | HER2-positive breast cancer[8] | 1 - 100 |
| Enhertu® (Trastuzumab deruxtecan) | HER2 | Deruxtecan (a topoisomerase I inhibitor) | Protease-cleavable | ~8 | HER2-positive breast cancer, HER2-low breast cancer, gastric cancer[8] | 1 - 50 |
| Trodelvy® (Sacituzumab govitecan) | TROP-2 | SN-38 | Hydrolyzable | ~7.6 | Triple-negative breast cancer, urothelial carcinoma[8] | 10 - 100 |
| Padcev® (Enfortumab vedotin) | Nectin-4 | MMAE | Protease-cleavable | ~3.8 | Urothelial carcinoma[8] | 0.1 - 10 |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in the creation and evaluation of ADCs.
ADC Conjugation Protocols
This protocol describes the conjugation of a maleimide-activated drug-linker to a monoclonal antibody through the thiol groups of cysteine residues. This method often requires the reduction of interchain disulfide bonds to expose the reactive thiols.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated drug-linker dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent: N-acetylcysteine or cysteine
-
Purification system: Size-exclusion chromatography (SEC) column
-
Reaction buffer: Phosphate buffer (pH 7.0-7.5) containing EDTA
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.[10]
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[10]
-
Remove the excess reducing agent using a desalting column equilibrated with reaction buffer.
-
-
Conjugation:
-
Immediately after reduction, add the maleimide-activated drug-linker solution to the reduced antibody. A 5-10 fold molar excess of the drug-linker over the antibody is a common starting point.[]
-
Ensure the final concentration of the organic solvent is below 10% to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[]
-
-
Quenching:
-
Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine or cysteine over the initial maleimide concentration.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using an SEC column to remove unconjugated drug-linker and quenching reagent.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) (see Protocol 3.2.1).
-
This protocol outlines the conjugation of an N-hydroxysuccinimide (NHS) ester-activated drug-linker to a monoclonal antibody through the primary amines of lysine residues.[3]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
NHS ester-activated drug-linker dissolved in an anhydrous organic solvent (e.g., DMSO or DMF)[12]
-
Quenching reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine[12]
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis
-
Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 8.0-8.5[3][12]
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines.[12]
-
-
Conjugation:
-
Immediately before use, prepare a 10 mM stock solution of the NHS ester-activated drug-linker in anhydrous DMSO or DMF.[]
-
Add the drug-linker solution to the antibody solution at a desired molar ratio (e.g., 10:1 drug-linker to antibody).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[]
-
-
Quenching:
-
Purification:
-
Purify the ADC using an SEC column or through dialysis to remove unreacted drug-linker and quenching reagent.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration and the Drug-to-Antibody Ratio (DAR).
-
This enzymatic approach allows for the site-specific conjugation of a payload to an antibody, resulting in a homogeneous ADC with a defined DAR.[2][14] This protocol requires an engineered antibody containing a Sortase A recognition motif (e.g., LPETG) and a payload modified with an oligoglycine sequence (e.g., GGG).[2][14]
Materials:
-
Engineered monoclonal antibody with a C-terminal LPETG tag
-
Oligoglycine-modified payload
-
Sortase A enzyme
-
Reaction Buffer: Tris buffer with CaCl2 and NaCl, pH 7.5
-
Purification system (e.g., Protein A affinity chromatography followed by SEC)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the LPETG-tagged antibody, a molar excess of the oligoglycine-modified payload, and Sortase A enzyme in the reaction buffer.[2]
-
-
Incubation:
-
Incubate the reaction mixture at a specified temperature (e.g., 25-37°C) for several hours to overnight, with gentle mixing.[15]
-
-
Purification:
-
Purify the resulting ADC to remove the Sortase A enzyme (which is often His-tagged for easy removal), unreacted payload, and any unconjugated antibody.[15] This can be achieved using a combination of affinity chromatography and SEC.
-
-
Characterization:
-
Confirm the site-specific conjugation and determine the DAR, which is expected to be uniform, using mass spectrometry.
-
ADC Characterization and Evaluation Protocols
HIC-HPLC is a widely used method to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.[16][17][18] The separation is based on the increased hydrophobicity of the antibody as more drug molecules are conjugated.[16][17][18]
Materials:
-
Purified ADC sample
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[19]
-
-
Chromatography:
-
Data Analysis:
The MTT assay is a colorimetric method to assess the cytotoxic potential of an ADC on cancer cell lines.[21][22] It measures the metabolic activity of cells, which is indicative of cell viability.[21][22]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC sample and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC or control antibody dilutions. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).
-
Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.[22]
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[23]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]
-
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous breast cancer xenograft model in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human breast cancer cell line (e.g., BT-474 for HER2-positive)
-
Matrigel (optional)
-
ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC).[27]
-
-
Treatment:
-
Administer the ADC, control antibody, or vehicle intravenously (or as appropriate) according to a predetermined dosing schedule (e.g., once or twice a week).[28]
-
-
Monitoring and Data Collection:
-
Endpoint and Analysis:
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy of the ADC.[27]
-
Visualization of Key Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to ADC development.
Signaling Pathways
Caption: General mechanism of ADC action from binding to apoptosis.
Caption: Simplified HER2 signaling pathway and ADC inhibition.[29][30][31][32][33]
Caption: TROP2 signaling and its role in cancer progression.[34][35][36][37][38]
Experimental Workflows
Caption: General workflow for the chemical conjugation of ADCs.
Caption: Workflow for the in vitro evaluation of ADC efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biochempeg.com [biochempeg.com]
- 9. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 14. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. benchchem.com [benchchem.com]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. HER2 Signaling Pathway | BioRender Science Templates [biorender.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. cusabio.com [cusabio.com]
- 37. researchgate.net [researchgate.net]
- 38. An assembly of TROP2-mediated signaling events - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalizing Liposomes for Drug Delivery
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs.[1][2][3][4] Their biocompatibility, biodegradability, and ability to protect drugs from degradation make them excellent carriers for therapeutic agents.[1][3][4][5] However, conventional liposomes often exhibit limited targeting specificity, leading to off-target effects.[6] Functionalization of the liposome surface with targeting ligands significantly enhances their therapeutic efficacy by enabling specific delivery to target cells and tissues, improving pharmacokinetic profiles, and reducing systemic toxicity.[1][2][5][7] This document provides a detailed overview of liposome functionalization strategies, experimental protocols, and characterization methods.
Targeting Strategies: Passive vs. Active
Passive Targeting: This strategy relies on the natural biodistribution of liposomes and the pathophysiology of the target tissue.[][9] In cancer therapy, liposomes with a size range of 60-150 nm tend to accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect, which arises from the leaky vasculature and poor lymphatic drainage of tumors.[7][][10][11] Surface modification with polymers like polyethylene glycol (PEG), known as PEGylation or "stealth" technology, prolongs circulation time by reducing uptake by the mononuclear phagocyte system (MPS), thereby enhancing the EPR effect.[][12][13][][15]
Active Targeting: This approach involves conjugating specific ligands to the liposome surface that recognize and bind to receptors overexpressed on target cells.[][9][16] This enhances cellular uptake and intracellular drug delivery.[17] Common targeting moieties include:
-
Antibodies and their fragments (e.g., Fab, scFv): Create immunoliposomes that target specific antigens on cancer cells.[4][7][17][18]
-
Peptides (e.g., RGD, cell-penetrating peptides): Target specific receptors or facilitate entry into cells.[4][7][10][17]
-
Aptamers: Nucleic acid-based ligands that bind to specific targets with high affinity.[4][17][19]
-
Small molecules (e.g., folate, transferrin): Target receptors that are often overexpressed in cancer cells.[4][17]
Quantitative Data Summary
The physicochemical properties of liposomes are critical for their in vivo performance. The following tables summarize typical data for unfunctionalized and functionalized liposomes.
Table 1: Physicochemical Characterization of Liposomes [12][20]
| Parameter | Unfunctionalized Liposomes | Functionalized Liposomes (e.g., Antibody-conjugated) |
| Average Particle Size (nm) | 100 ± 20 | 120 ± 30 |
| Polydispersity Index (PDI) | < 0.15 | < 0.25 |
| Zeta Potential (mV) | -25 ± 10 | -20 ± 10 |
| Encapsulation Efficiency (%) | 80 - 95% | 75 - 90% |
Note: Values are representative and can vary based on lipid composition, functionalization method, and drug cargo.
Table 2: In Vitro Performance of Functionalized Liposomes
| Parameter | Non-Targeted Liposomes | Targeted Liposomes |
| Cellular Uptake (in target cells) | Baseline | 2-10 fold increase |
| IC50 (Drug Concentration for 50% inhibition) | Varies by drug | 1.5-5 fold lower than non-targeted |
| Drug Release (at 24h, physiological pH) | 20 - 40% | 20 - 40% |
Note: Performance is highly dependent on the cell line, targeting ligand, and receptor density.
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration
This is the most common method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.[21][22]
Materials:
-
Phospholipids (e.g., DSPC, DPPC, or Egg PC)
-
Cholesterol
-
Chloroform/Methanol solvent mixture
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Drug to be encapsulated
Procedure:
-
Dissolve lipids and lipophilic drugs in the chloroform/methanol mixture in a round-bottom flask.[21]
-
Attach the flask to a rotary evaporator to remove the organic solvent under vacuum, forming a thin lipid film on the flask wall.[22][23][24]
-
Dry the film further under high vacuum for at least 2 hours to remove residual solvent.[12][23]
-
Hydrate the lipid film with a PBS solution (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid transition temperature. This forms MLVs.[12][21][23]
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[12][23]
Protocol 2: PEGylation of Liposomes (Post-Insertion Method)
This method involves inserting PEG-lipid conjugates into pre-formed liposomes.[25]
Materials:
-
Pre-formed liposomes
-
DSPE-PEG(2000)
-
PBS, pH 7.4
Procedure:
-
Prepare a solution of DSPE-PEG(2000) in PBS.
-
Incubate the pre-formed liposomes with the DSPE-PEG(2000) solution at a temperature slightly above the phase transition temperature of the liposome lipids for 1-2 hours with gentle mixing.
-
Remove unincorporated DSPE-PEG by dialysis or size-exclusion chromatography.
Protocol 3: Antibody Conjugation to Liposomes (Thiol-Maleimide Chemistry)
This is a widely used method for covalently attaching antibodies to the liposome surface.[17][26]
Materials:
-
Liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)
-
Antibody (e.g., IgG)
-
Reducing agent (e.g., DTT)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Maleimide-Functionalized Liposomes: Prepare liposomes as in Protocol 1, including 1-5 mol% of DSPE-PEG-Maleimide in the initial lipid mixture.[12]
-
Reduce Antibody: Gently reduce the antibody's hinge-region disulfide bonds to expose sulfhydryl (-SH) groups using a mild reducing agent like DTT.
-
Purify Reduced Antibody: Immediately remove the reducing agent using a desalting column to prevent re-oxidation.
-
Conjugation: Mix the maleimide-liposomes with the reduced antibody in a buffer at pH 6.5-7.5. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[12] The maleimide group on the liposome reacts with the sulfhydryl group on the antibody to form a stable thioether bond.[12]
-
Purification: Separate the antibody-conjugated liposomes from unreacted antibody using size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for preparing and testing functionalized liposomes.
Caption: Active targeting of a cancer cell by a functionalized liposome.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. rroij.com [rroij.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 7. Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Passive and Active Targeting [ebrary.net]
- 12. benchchem.com [benchchem.com]
- 13. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functionalized Liposome and Albumin-Based Systems as Carriers for Poorly Water-Soluble Anticancer Drugs: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.curapath.com [blog.curapath.com]
- 17. Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody Conjugation Methods for Active Targeting of Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 19. nano.ajums.ac.ir [nano.ajums.ac.ir]
- 20. researchgate.net [researchgate.net]
- 21. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 25. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. liposomes.ca [liposomes.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with NHS Esters
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during bioconjugation experiments using N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: Why is my conjugation yield extremely low?
Low conjugation efficiency is a common problem that can often be traced back to one of several key factors: reaction conditions, reagent quality, buffer composition, or the properties of your target molecule. A systematic approach to troubleshooting can help identify the root cause.[1]
Initial Troubleshooting Steps:
-
Verify Reaction Conditions: Ensure the pH, temperature, reaction time, and molar ratio of reactants are within the optimal ranges.
-
Assess Reagent Quality: Confirm that the NHS ester and the solvent used to dissolve it are fresh and free of moisture.
-
Analyze Buffer Composition: Check that your buffer does not contain primary amines that compete with your target molecule.
-
Evaluate Target Molecule: Consider the concentration and number of available primary amines on your target biomolecule.
Q2: What is the optimal pH for NHS ester reactions, and why is it so critical?
The optimal pH for reacting NHS esters with primary amines is a critical parameter and is generally between 7.2 and 9.0, with a more specific range of 8.3 to 8.5 often recommended for maximal efficiency.[2][3][4][5][6] The pH directly influences two competing reactions:
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂). At a pH below the pKa of the amine (around 10.5 for lysine), the amine is mostly in its protonated, non-reactive form (-NH₃⁺). As the pH increases, more of the amine is deprotonated and available to react with the NHS ester.[7]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of hydrolysis increases significantly at higher pH values.[6][7]
Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.[2][7]
Q3: Which buffers are compatible with NHS ester reactions?
It is crucial to use buffers that are free of primary amines.[8] Primary amine-containing buffers such as Tris and glycine will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[3][8][9]
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffer
-
HEPES
-
Borate buffer
Q4: How does temperature and reaction time affect the conjugation?
NHS ester conjugations are typically performed at room temperature (18-25°C) for 1-4 hours or at 4°C overnight.[3][5][8]
-
Room Temperature: Reactions are faster, but the risk of NHS ester hydrolysis is higher.
-
4°C: The reaction is slower, which can be beneficial for sensitive proteins. Longer incubation times are usually necessary to achieve sufficient labeling.[3] Hydrolysis of the NHS ester is also reduced at lower temperatures.[9]
Q5: My NHS ester reagent is not dissolving well in my aqueous buffer. What should I do?
Many NHS esters have poor solubility in aqueous solutions.[5] In such cases, the NHS ester should first be dissolved in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5] This stock solution should be prepared immediately before use and then added to the aqueous reaction buffer containing the biomolecule.[5][8]
Caution: Ensure the DMF is of high quality and does not have a "fishy" smell, which indicates degradation to dimethylamine. Dimethylamine contains a secondary amine and can react with the NHS ester.[5]
Q6: My protein precipitates after adding the NHS ester solution. What could be the cause?
Protein precipitation during labeling can be caused by several factors:[3]
-
High Concentration of Organic Solvent: The addition of a large volume of organic solvent (like DMSO or DMF) used to dissolve the NHS ester can denature and precipitate the protein. Try to use as small a volume of organic solvent as possible.
-
Over-labeling: The addition of too many hydrophobic molecules (like some fluorescent dyes) can alter the protein's charge and solubility, leading to aggregation. Reduce the molar ratio of the NHS ester to the protein.
-
Suboptimal Buffer Conditions: The buffer composition, pH, or salt concentration may not be optimal for your specific protein's stability. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the reaction and improve stability.[3]
Q7: How can I be sure my NHS ester is still active?
NHS esters are moisture-sensitive and can hydrolyze over time if not stored properly.[3][8] To prevent this, always allow the reagent vial to warm to room temperature before opening to avoid condensation.[2][8] It is also recommended to use freshly prepared stock solutions.[8]
You can perform a simple qualitative test to check the reactivity of your NHS ester by measuring the increase in absorbance at 260 nm upon hydrolysis, as the released N-hydroxysuccinimide (NHS) byproduct absorbs at this wavelength.[1][10]
Quantitative Data Summary
The efficiency of an NHS ester conjugation reaction is highly dependent on several factors. The following tables provide a summary of key quantitative data to aid in experimental design.
Table 1: Effect of pH and Temperature on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[6] |
| 8.0 | Room Temperature | ~210 minutes[7] |
| 8.5 | Room Temperature | ~180 minutes[7] |
| 8.6 | 4 | 10 minutes[6] |
| 9.0 | Room Temperature | ~125 minutes[7] |
Note: These values are approximate and can vary for different NHS esters.[4]
Table 2: Recommended Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Label:Protein) | 5:1 to 20:1 | This is a starting point and should be optimized for each specific protein and application.[3][4] |
| pH | 7.2 - 8.5 (optimal 8.3-8.5) | A critical parameter that balances amine reactivity and NHS ester hydrolysis.[4] |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures may require longer incubation times but can improve the stability of sensitive proteins.[4] |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | The optimal time depends on the reactants and their concentrations.[4][8] |
| Buffer | Amine-free (e.g., Phosphate, Bicarbonate, Borate) | Buffers containing primary amines like Tris or glycine will compete with the reaction.[4] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | Use a minimal amount to avoid protein precipitation.[4] |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations lead to more efficient labeling.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization for your specific protein is highly recommended.[4]
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., desalting column) or dialysis cassette.
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at an optimal pH (8.3-8.5). If not, perform a buffer exchange. The protein concentration should ideally be ≥ 2 mg/mL.[3][4]
-
Prepare the NHS Ester Stock Solution: Allow the vial of NHS ester to warm to room temperature before opening.[2] Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This stock solution should be prepared fresh.[3]
-
Perform the Labeling Reaction: Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[8] While gently stirring the protein solution, add the calculated volume of the dye stock solution.[3]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8] If the label is fluorescent, protect the reaction from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[8] Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration or dialysis.[2]
Protocol 2: Qualitative Assessment of NHS Ester Activity
This method is based on the principle that hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[1]
Materials:
-
NHS ester reagent.
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5).
-
0.5 M NaOH.[1]
-
Spectrophotometer and quartz cuvettes.
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer.
-
Prepare Control: Prepare a control tube containing the same buffer but without the NHS ester.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS ester solution (A_initial).[1]
-
Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.
-
Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this as the final absorbance (A_final).[1]
Interpretation:
A significant increase in absorbance from A_initial to A_final indicates that the NHS ester was active and has been hydrolyzed to release NHS. If there is little to no change in absorbance, the NHS ester has likely already been hydrolyzed and is inactive.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Solubility of Long-Chain NHS Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of long-chain N-hydroxysuccinimide (NHS) esters in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my long-chain NHS ester insoluble in my aqueous reaction buffer?
Long-chain NHS esters, such as those derived from fatty acids like palmitic or stearic acid, are characterized by their long, hydrophobic alkyl chains. This inherent hydrophobicity leads to poor solubility in aqueous solutions. To achieve successful conjugation, it is standard practice to first dissolve the long-chain NHS ester in a minimal amount of a water-miscible, anhydrous organic solvent before introducing it to the aqueous reaction mixture.[1][2][3][4][5]
Q2: What are the recommended organic solvents for dissolving long-chain NHS esters?
The most commonly recommended solvents are anhydrous (dry) dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2][3][4][6][7] It is critical to use a high-purity, anhydrous grade of these solvents, as any water content can lead to the premature hydrolysis of the NHS ester, rendering it inactive for conjugation.
Q3: Is DMSO or DMF a better choice for dissolving my long-chain NHS ester?
Both DMSO and DMF are effective solvents for this purpose. However, DMF can degrade over time to form dimethylamine, which can react with the NHS ester and reduce the efficiency of the labeling reaction.[3] If your DMF has a "fishy" odor, it is a sign of degradation and should not be used.[3] Anhydrous DMSO is a robust alternative and is generally well-tolerated in bioconjugation reactions at low final concentrations.
Q4: How can I improve the aqueous solubility of my long-chain NHS ester derivative?
If poor solubility remains a significant hurdle, consider the following strategies:
-
Incorporate a hydrophilic spacer: Introducing a polyethylene glycol (PEG) spacer between the long chain and the NHS ester can significantly improve aqueous solubility.[6]
-
Use a Sulfo-NHS ester: The addition of a sulfonate group to the N-hydroxysuccinimide ring (Sulfo-NHS) dramatically increases the water solubility of the reagent.[1][4][5] While the long alkyl chain will still contribute to hydrophobicity, a Sulfo-NHS derivative will have markedly better aqueous solubility than its non-sulfonated counterpart.[1]
-
Employ detergents: In some cases, the addition of a detergent, such as deoxycholic acid, can help to solubilize the long-chain NHS ester in the reaction mixture.[1]
Q5: What is the maximum concentration of organic solvent I can have in my reaction mixture?
To avoid denaturation of proteins or other biomolecules, the final concentration of the organic solvent (DMSO or DMF) in the aqueous reaction mixture should generally be kept below 10% (v/v).[1][5] It is advisable to perform pilot experiments to determine the optimal solvent concentration that maintains the stability and activity of your specific biomolecule.[1]
Troubleshooting Guide
Problem: Precipitate forms upon adding the dissolved long-chain NHS ester to the aqueous buffer.
| Possible Cause | Solution |
| Insufficient Organic Co-solvent | The final concentration of the organic solvent may be too low to maintain the solubility of the hydrophobic NHS ester. Increase the final concentration of the organic solvent in small increments (e.g., from 5% to 10% v/v), ensuring your protein of interest remains stable at the higher concentration.[1] |
| Low Temperature of Reaction Mixture | If the aqueous buffer is cold, it can decrease the solubility of the long-chain NHS ester. Allow the aqueous reaction mixture to equilibrate to room temperature before adding the NHS ester solution. |
| High Concentration of NHS Ester | The concentration of the long-chain NHS ester in the organic stock solution may be too high. Try preparing a more dilute stock solution and adding a larger volume to the aqueous reaction, while still maintaining a low final organic solvent concentration. |
| Slow Addition Rate | Adding the organic stock solution too slowly can allow for localized high concentrations of the NHS ester, leading to precipitation. Add the organic stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring to ensure rapid mixing and dispersion.[1] |
Problem: Low or no conjugation efficiency despite the NHS ester dissolving.
| Possible Cause | Solution |
| Hydrolysis of the NHS Ester | NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that is accelerated at higher pH.[2] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2] Always prepare fresh stock solutions of the NHS ester immediately before use and initiate the conjugation reaction as soon as possible after adding it to the aqueous buffer.[2] |
| Suboptimal pH of the Reaction Buffer | The reaction of NHS esters with primary amines is most efficient in the pH range of 7.2-8.5.[2] Below this range, the amine group is protonated and less nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly. Optimize the pH of your reaction buffer within this range. |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to low or no conjugation. Use amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers. |
| Inactive NHS Ester Reagent | Improper storage (exposure to moisture) can lead to the hydrolysis of the NHS ester powder. Store the reagent at -20°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent moisture condensation. |
Quantitative Data on Solubility
The solubility of long-chain NHS esters is highly dependent on the specific fatty acid chain length and any modifications, such as PEGylation or sulfonation. The following tables provide some representative solubility data.
Table 1: Solubility of Palmitic Acid and Related Reagents
| Compound | Solvent | Solubility |
| Palmitic Acid | Ethanol | ~30 mg/mL[1] |
| Palmitic Acid | DMSO | ~20 mg/mL[1] |
| Palmitic Acid | DMF | ~20 mg/mL[1] |
| Palmitic Acid | Water | ~0.04 mg/L (Practically Insoluble)[1] |
| Palmitic Acid N-hydroxysuccinimide ester | DMSO, DMF | Soluble[2] |
| Sulfo-NHS Esters | DMSO / DMF | Up to 50 mg/mL[1] |
| Sulfo-NHS Esters | Water | 5 to 10 mg/mL[1] |
Table 2: Solubility of Other Long-Chain NHS Esters
| Compound | Solvent(s) |
| Lauric acid N-hydroxysuccinimide ester | Soluble in organic solvents[8] |
| Stearic acid N-hydroxysuccinimide ester | Soluble in organic solvents |
| Palmitic acid-PEG4-NHS ester | DMSO, DCM, DMF[6] |
Experimental Protocols
Protocol 1: Solubilization and Conjugation of a Long-Chain NHS Ester to a Protein
Materials:
-
Long-chain NHS ester (e.g., Palmitic acid N-hydroxysuccinimide ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[2] If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
NHS Ester Stock Solution Preparation: Immediately before use, allow the vial of the long-chain NHS ester to equilibrate to room temperature. Prepare a 10-50 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[2] Vortex vigorously to ensure complete dissolution.
-
Conjugation Reaction: While gently vortexing the protein solution, add the desired molar excess of the long-chain NHS ester stock solution. The final concentration of the organic solvent should not exceed 10% (v/v).[2] Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: To stop the reaction, add the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted long-chain NHS ester and byproducts by size-exclusion chromatography or dialysis.
Visualizations
Caption: A logical workflow for troubleshooting solubility and reactivity issues with long-chain NHS esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. covachem.com [covachem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Palmitic acid-PEG4-NHS ester | BroadPharm [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. CAS 14565-47-0: lauric acid N-hydroxysuccinimide ester [cymitquimica.com]
Minimizing non-specific binding during surface modification.
Technical Support Center: Minimizing Non-Specific Binding
Welcome to the technical support center for minimizing non-specific binding (NSB) during surface modification experiments. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your immunoassays and other surface-based applications.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB)?
A1: Non-specific binding refers to the attachment of molecules, such as primary or secondary antibodies, to unintended sites on a surface.[1][2] This can include the assay plate itself or other proteins, rather than the specific target molecule.[1] This phenomenon is a major cause of high background noise in immunoassays, which can obscure results and reduce the sensitivity of the test.[1][3]
Q2: What are the primary causes of non-specific binding?
A2: Several factors can lead to non-specific binding:
-
Hydrophobic and Ionic Interactions: Proteins can adhere to surfaces through electrostatic or hydrophobic forces.[1]
-
Inadequate Blocking: If all the empty spaces on the assay surface are not covered by a blocking agent, antibodies can stick to these unoccupied sites.[1][4]
-
High Reagent Concentrations: Using overly concentrated primary or secondary antibodies increases the chances of low-affinity, non-specific interactions.[4][5]
-
Contamination: Contaminants in samples, reagents, or buffers can interfere with the assay and cause false signals.[5][6] This includes microbial contamination of wash systems.[7]
-
Cross-Reactivity: Antibodies may sometimes bind to proteins that have similar structural regions (epitopes) to the target antigen.[2][5]
Q3: How does NSB affect experimental results?
A3: Non-specific binding is a significant issue that can lead to high background signals, which in turn can cause false-positive results and lower the overall sensitivity and accuracy of an assay.[1][2] For diagnostic assays, this could lead to an incorrect diagnosis and subsequent improper treatment decisions.[2]
Troubleshooting Guides
This section addresses common issues encountered during surface modification experiments.
Issue 1: High Background Signal Across the Entire Plate
Q: I'm observing a uniformly high background signal across my entire ELISA plate. What are the most likely causes and how can I fix this?
A: A consistent high background often points to a systemic issue with reagents or key procedural steps. The primary causes include inadequate blocking, excessive antibody concentrations, or insufficient washing.[4]
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking step by increasing the concentration of the blocking agent (e.g., BSA, non-fat milk), extending the incubation time, or testing different blocking buffers to find the most effective one for your system.[4] |
| Antibody Concentration Too High | Perform a titration experiment (a checkerboard titration is often recommended) to identify the optimal concentration for both primary and secondary antibodies. The goal is to achieve the best signal-to-noise ratio.[4] |
| Insufficient Washing | Increase the number of wash cycles (typically 3-5 washes) and ensure a sufficient volume of wash buffer is used (e.g., at least 400 μL per well).[4][7] Adding a brief soak step between washes can also improve effectiveness.[8] |
| Reagent or Buffer Contamination | Prepare all buffers fresh using high-purity, sterile water.[5][7] Ensure reagents have not expired and are stored correctly.[6] Check substrate solutions for any innate color, which may indicate deterioration.[7][9] |
| Incorrect Incubation Conditions | Maintain a consistent laboratory temperature (e.g., 18–25°C) and avoid running assays near heat sources or in direct sunlight.[6][7] |
Issue 2: High Signal in Negative Control Wells
Q: My negative control wells (without the target analyte) are showing a high signal. What does this indicate?
A: High signal in negative controls is a clear indicator of non-specific binding or cross-reactivity.[4]
| Potential Cause | Recommended Solution |
| Secondary Antibody NSB | The secondary antibody may be binding non-specifically to the blocking agent or the surface itself. Run a control that includes all reagents except the primary antibody. If a high signal persists, the secondary antibody is the likely cause. Optimize its concentration and ensure blocking and washing steps are stringent.[4] |
| Antibody Cross-Reactivity | The primary or secondary antibody may be cross-reacting with other molecules in your sample or the blocking agent.[4][5] Review the antibody's specificity from the manufacturer's data sheet. If using a polyclonal antibody, consider switching to a monoclonal one for higher specificity.[4] |
| Sample Matrix Effects | Components in the sample itself (e.g., proteins, lipids) may be causing interference.[6][8] This is common when switching between sample types like serum and cell culture media.[8] Sample preparation steps like filtration or centrifugation may be necessary.[6] |
Experimental Protocols & Data
Optimizing Your Blocking Strategy
The blocking step is critical for preventing non-specific binding by covering all unoccupied sites on the surface.[3][10] The choice of blocking agent can significantly impact your results.
Comparison of Common Blocking Agents
There is no "one-size-fits-all" blocking buffer; the ideal choice depends on the specific protein, antibodies, and detection system being used.[11]
| Blocking Agent | Typical Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | 1-5% | Good all-purpose blocker, compatible with most detection systems.[12][13] Preferred for biotin-based detection.[3] | Can be expensive.[10] May contain contaminating proteins that cause background.[10] Not recommended for phospho-specific antibodies if the BSA itself is phosphorylated.[12] |
| Non-Fat Dry Milk | 0.1-5% | Inexpensive and widely available.[10][13] Effective for most applications. | Contains phosphoproteins (like casein), making it unsuitable for use with phospho-specific antibodies.[10][12] Can deteriorate if not stored properly.[13] |
| Fish Gelatin | Varies | Does not cross-react with mammalian antibodies, making it a good alternative to milk or BSA.[13] | May interfere with immunoreactivity or mask certain proteins.[13] |
| Synthetic/Non-Protein Blockers (e.g., PVP, PEG) | Varies | Protein-free, reducing the chance of cross-reactivity.[12][13] Useful for detecting small proteins that might be masked by larger blocking molecules.[10] | May be less effective than protein-based blockers in some systems. |
Protocol: Standard Blocking Procedure
-
Preparation: Prepare the blocking buffer by dissolving the chosen agent (e.g., 3% w/v BSA or 5% w/v non-fat dry milk) in a suitable buffer like PBS or TBS. Adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) is often recommended.[5]
-
Application: After immobilizing your protein/antigen and washing the surface, add a sufficient volume of blocking buffer to completely cover the surface.
-
Incubation: Incubate the surface for 1-2 hours at room temperature or overnight at 4°C.[14] Optimization may be required.
-
Washing: After incubation, wash the surface thoroughly with a wash buffer (e.g., PBST or TBST) to remove unbound blocking agent.[14] Proceed immediately to the next step (e.g., primary antibody incubation).
Optimizing Wash Steps
Insufficient washing is a very common cause of high background.[7][8] The goal is to remove unbound reagents without disrupting the specific antibody-antigen interactions.[15]
Protocol: Effective Washing Technique
-
Buffer Selection: Use a buffer such as PBS or TBS containing a non-ionic detergent like Tween-20 (typically 0.05% - 0.1%).[8] The detergent helps reduce weak, non-specific hydrophobic interactions.[15][16]
-
Procedure:
-
Dispense at least 400 µL of wash buffer into each well.[7]
-
Allow the buffer to sit for a short period (e.g., 30 seconds) to act as a "soak step".[8]
-
Aspirate or decant the buffer completely.
-
Repeat this cycle for a total of 3-5 washes.[4]
-
After the final wash, remove any residual buffer by tapping the plate upside down on a clean paper towel.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. benchchem.com [benchchem.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. jg-biotech.com [jg-biotech.com]
- 7. sinobiological.com [sinobiological.com]
- 8. arp1.com [arp1.com]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Best Practices for Storing and Handling NHS Ester Reagents
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the storage, handling, and use of N-hydroxysuccinimide (NHS) ester reagents. Find answers to frequently asked questions and troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of NHS ester chemistry?
NHS esters react with primary aliphatic amines (–NH₂), such as the N-terminus of a protein or the side chain of lysine residues, through nucleophilic acyl substitution.[1][2] This reaction forms a stable and irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][3]
Q2: How should I store my NHS ester reagents to ensure their stability and reactivity?
Proper storage is critical to prevent the degradation of NHS esters, primarily through hydrolysis.[1][2] Store NHS esters desiccated at -20°C.[1][4] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][5] For long-term storage of stock solutions, use an anhydrous organic solvent like DMSO or DMF, aliquot into single-use volumes, and store at -20°C or -80°C under an inert gas like argon or nitrogen.[1][4]
Q3: My NHS ester reagent is not dissolving in my aqueous reaction buffer. What should I do?
Many NHS esters, particularly those with hydrophobic properties, have poor water solubility.[6][7] The standard procedure is to first dissolve the NHS ester in a small volume of a dry, water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][6] This concentrated stock solution can then be added dropwise to the aqueous reaction buffer containing the molecule to be labeled, ensuring the final concentration of the organic solvent remains low (typically below 10%) to avoid protein denaturation.[1][6]
Q4: Which organic solvent, DMSO or DMF, is better for dissolving NHS esters?
Both anhydrous DMSO and high-quality, amine-free DMF are effective solvents for dissolving NHS esters.[6][8] However, DMF can degrade over time to form dimethylamine, which can react with the NHS ester.[6][8] If your DMF has a "fishy" odor, it should not be used.[8] DMSO is very hygroscopic, so it is essential to use an anhydrous grade and handle it properly to avoid introducing water.[1][5]
Q5: What is the optimal pH for NHS ester reactions, and why is it so important?
The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of primary amines and minimizing the hydrolysis of the ester.[9] This range is typically between pH 7.2 and 8.5.[1][10] Below pH 7.2, primary amines are protonated and less nucleophilic, slowing the reaction.[1][2] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, reducing the efficiency of the conjugation.[1][2][10]
Troubleshooting Guides
Issue 1: Low or No Reactivity of NHS Ester Reagent
| Possible Cause | Solution |
| Hydrolysis of the NHS ester due to improper storage or handling (exposure to moisture).[1] | Verify Reagent Activity: Perform a qualitative test to check the activity of your NHS ester. An active reagent will show a significant increase in absorbance at 260-280 nm after treatment with a base (e.g., NaOH), which forces hydrolysis of the active ester.[1][11] An already hydrolyzed reagent will show little to no change in absorbance.[1] Proper Storage: Always store NHS esters desiccated at -20°C.[1] Allow the vial to warm to room temperature before opening to prevent condensation.[4][5] Fresh Reagent: If the reagent is confirmed to be inactive, use a fresh vial of the NHS ester. |
Issue 2: Low Conjugation Yield
| Possible Cause | Solution |
| Suboptimal pH of the reaction buffer.[1] | Optimize pH: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][10] For many applications, a pH of 8.3-8.5 is ideal.[8][12] |
| Presence of primary amines in the buffer (e.g., Tris or glycine).[1][6] | Use Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[10][13] If your sample is in an incompatible buffer, perform a buffer exchange via dialysis or gel filtration before the reaction.[6][14] |
| Hydrolysis of the NHS ester during the reaction.[9][10] | Minimize Hydrolysis: Prepare the NHS ester stock solution immediately before use.[1][15] Avoid prolonged storage of NHS esters in aqueous solutions.[16] |
| Dilute protein solution. [1] | Increase Concentration: In dilute protein solutions, the high concentration of water favors hydrolysis.[1] Increasing the protein concentration (optimally 1-10 mg/mL) can improve conjugation efficiency.[1][8] |
| Suboptimal molar ratio of NHS ester to the target molecule.[1] | Optimize Molar Ratio: A common starting point is a 10- to 20-fold molar excess of the crosslinker over the protein.[1][14] This ratio may need to be optimized depending on the specific protein and desired degree of labeling.[1] |
Issue 3: Protein Precipitation After Adding the Crosslinker
| Possible Cause | Solution |
| High degree of crosslinking leading to large, insoluble aggregates.[1] | Reduce Crosslinking: Decrease the molar excess of the crosslinker or shorten the reaction time.[1] |
| High concentration of organic solvent from the NHS ester stock solution.[1] | Limit Organic Solvent: Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.[1] |
| Change in protein charge due to the neutralization of positively charged lysine residues.[1] | Use Hydrophilic Spacers: Consider using an NHS ester with a more hydrophilic spacer arm, such as one containing polyethylene glycol (PEG), to improve the solubility of the conjugate.[1] |
Quantitative Data
Table 1: Stability of NHS Esters - Half-life of Hydrolysis at Various pH and Temperatures
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[10][17] |
| 7.4 | 25°C (Room Temp) | > 2 hours[18] |
| 8.6 | 4°C | ~10 minutes[10][17] |
| 9.0 | 25°C (Room Temp) | < 9 minutes[18] |
Note: These values are approximate and can vary depending on the specific NHS ester compound and buffer conditions.[19]
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate) at a pH between 7.2 and 8.5.[8][10] The optimal protein concentration is typically 1-10 mg/mL.[8] If the protein is in a buffer containing primary amines, perform a buffer exchange.[6]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2][6]
-
Reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution while gently vortexing.[8][14] A common starting point for mono-labeling is an 8- to 20-fold molar excess.[1][8][14]
-
Incubation: Incubate the reaction for 1 to 4 hours at room temperature or overnight at 4°C.[8][10] If using a fluorescent dye, protect the reaction from light.[2]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 20-100 mM.[10][20] Incubate for an additional 15-30 minutes.[20]
-
Purification: Remove excess, unreacted NHS ester and byproducts by gel filtration, dialysis, or another suitable chromatographic method.[8][12]
Protocol 2: Qualitative Test for NHS Ester Activity
This protocol helps determine if an NHS ester reagent has been hydrolyzed and is no longer active.[1]
-
Prepare Solutions: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of an amine-free buffer.[11] If not water-soluble, first dissolve in 250 µL of anhydrous DMSO or DMF, then add 2 mL of buffer.[11][21] Prepare a control tube with the same buffer and solvent (if used) but without the NHS ester.[11][21]
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution.[21] Measure and record the initial absorbance of the NHS ester solution.[1]
-
Induce Hydrolysis: Add a small volume of a base (e.g., 100 µL of 0.5 M NaOH) to the NHS ester solution and vortex for 30 seconds to force complete hydrolysis.[21]
-
Final Absorbance Reading: Measure the absorbance of the hydrolyzed solution at 260 nm.[1]
-
Interpretation: A significant increase in absorbance indicates that the reagent was active.[1][22] If the absorbance does not increase, the reagent was likely already hydrolyzed and is inactive.[1]
Visualizations
Caption: A typical experimental workflow for protein labeling using NHS esters.
Caption: A troubleshooting decision tree for low NHS ester conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Removal of N-hydroxysuccinimide (NHS) Byproduct
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of N-hydroxysuccinimide (NHS) byproduct after a reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the N-hydroxysuccinimide (NHS) byproduct?
A1: Removal of the NHS byproduct is a critical purification step for several reasons.[1] Residual NHS can interfere with downstream applications by reacting with other primary amine-containing molecules. Furthermore, its presence can complicate the analysis and characterization of the desired product, potentially leading to inaccurate quantification and assessment of purity.
Q2: What are the common methods for removing the NHS byproduct?
A2: The choice of method depends on the properties of your target molecule, such as its molecular weight, stability, and solubility. Common techniques include:
-
Aqueous Extraction: Suitable for water-immiscible organic-soluble small molecules.
-
Size-Exclusion Chromatography (SEC) / Desalting: Ideal for separating large molecules like proteins and peptides from the small NHS byproduct.[2]
-
Dialysis / Ultrafiltration: A gentle method for purifying large biomolecules from small molecule impurities.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying small molecules and peptides based on hydrophobicity.[2]
-
Precipitation: Can be effective for precipitating larger molecules like oligonucleotides, leaving the soluble NHS behind.
Q3: How can I quench the reaction to stop the NHS-ester from reacting further before purification?
A3: Before purification, it is essential to quench any unreacted NHS esters to prevent further reactions. This can be achieved by adding a quenching agent containing a primary amine, such as Tris, glycine, or lysine, to a final concentration of 10-50 mM.[1] Hydroxylamine can also be used to hydrolyze unreacted NHS esters.[3]
Q4: What is the solubility of N-hydroxysuccinimide?
A4: N-hydroxysuccinimide is a white crystalline solid that is soluble in water, acetone, alcohols, ethyl acetate, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[4][5] It has limited solubility in chlorinated hydrocarbons, ethers, toluene, and benzene.[4] This solubility profile is important when designing extraction protocols.
Troubleshooting Guides
Issue 1: My small molecule product is contaminated with NHS after silica gel chromatography.
-
Problem: NHS is a polar compound and can co-elute with polar products on normal-phase silica gel chromatography.[2]
-
Solution: Aqueous Extraction. If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), you can effectively remove the water-soluble NHS through extraction. Since NHS is acidic with a pKa of approximately 6.0, washing with a mild basic solution will enhance its removal into the aqueous phase.[2][6]
Issue 2: I am having difficulty removing NHS from my protein/antibody conjugate.
-
Problem: Small molecule byproducts like NHS must be efficiently removed from large biomolecule preparations.
-
Solution 1: Size-Exclusion Chromatography (SEC) / Desalting. This is a highly effective and common method for separating large proteins from small molecules based on their size.[2] Desalting columns offer a rapid and convenient option.[7]
-
Solution 2: Dialysis or Ultrafiltration. For larger sample volumes, dialysis against a suitable buffer can effectively remove small byproducts.[2] Ultrafiltration (spin filtration) is a faster alternative that uses centrifugal force to separate molecules based on a molecular weight cutoff (MWCO) membrane.[1]
Issue 3: NHS byproduct is still present after aqueous extraction of my peptide.
-
Problem: Some peptides may have solubility in both aqueous and organic phases, making a clean separation by simple extraction challenging.
-
Solution: Reverse-Phase HPLC (RP-HPLC). Preparative RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity and can resolve products from NHS impurities that are difficult to separate by other means.[2][6]
Data Presentation
Table 1: Comparison of Common NHS Removal Methods
| Method | Principle | Typical Application | Advantages | Disadvantages |
| Aqueous Extraction | Partitioning based on differential solubility | Small molecules soluble in water-immiscible organic solvents | Simple, fast, and inexpensive | Not suitable for water-soluble or large molecules; may require multiple extractions |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size | Proteins, antibodies, large peptides | Good resolution, can be automated, gentle on samples | Requires specialized columns and equipment |
| Dialysis / Ultrafiltration | Separation based on molecular weight cutoff (MWCO) | Large molecules (e.g., proteins, antibodies) | Simple, gentle on samples | Time-consuming (dialysis), potential for membrane fouling (ultrafiltration)[1] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | Small molecules, peptides | High resolution, highly effective for difficult separations | Requires specialized equipment, can be time-consuming to develop methods |
Experimental Protocols
Protocol 1: Aqueous Extraction for Small Molecule Purification
This protocol describes the removal of NHS from a water-immiscible organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Water Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of deionized water to remove the bulk of water-soluble byproducts. Allow the layers to separate and discard the aqueous layer.
-
Basic Wash: Wash the organic layer with an equal volume of a dilute basic solution, such as 5% sodium bicarbonate. This deprotonates the NHS (pKa ~6.0), making it highly soluble in the aqueous layer.[2]
-
Repeat Basic Wash: Repeat the basic wash step one more time to ensure complete removal of NHS.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Size-Exclusion Chromatography (Desalting Column) for Protein Purification
This protocol is suitable for the rapid removal of NHS from protein samples.
-
Column Equilibration: Equilibrate the desalting column with a suitable buffer (e.g., PBS, pH 7.4) by passing several column volumes of the buffer through it.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer. The larger protein conjugate will pass through the column in the void volume and elute first, while the smaller NHS byproduct will be retained and elute later.
-
Fraction Collection: Collect the fractions containing the purified protein conjugate. The presence of the protein can be monitored by UV absorbance at 280 nm.
Visualizations
Caption: Workflow for NHS byproduct removal using aqueous extraction.
Caption: Workflow for protein purification using a desalting column.
References
Technical Support Center: Strategies to Control the Degree of Protein Labeling
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for controlling the degree of protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), also known as the dye-to-protein (F/P) ratio, represents the average number of label molecules covalently attached to a single protein molecule.[1] It is a critical parameter for ensuring experimental consistency and optimizing the performance of your labeled protein in downstream applications.[1]
Q2: Why is controlling the DOL important?
Controlling the DOL is crucial for several reasons:
-
High DOL: An excessively high DOL can lead to issues such as fluorescence quenching (for fluorescent labels), reduced protein solubility, protein aggregation, and potential loss of biological activity.[1][2][3]
-
Low DOL: A low DOL may result in a weak signal in your assay, leading to poor sensitivity.[1]
Q3: What is the ideal DOL for my protein?
The optimal DOL is application-dependent and is also influenced by the specific protein and label being used.[1] For antibodies, a DOL between 2 and 10 is often considered ideal.[1][4] However, for many other proteins, a DOL between 0.5 and 1 is recommended to minimize adverse effects on protein function.[1][5] It is highly recommended to experimentally determine the optimal DOL for each specific bioconjugate to ensure reproducibility.[1]
Q4: What are the key factors that influence the DOL?
The primary factors that allow you to control the DOL are the reaction conditions, which include:
-
Molar Coupling Ratio (MCR): The ratio of moles of the labeling reagent to the moles of the protein.[1]
-
Reaction Time and Temperature: These parameters affect the rate and extent of the labeling reaction.[1]
-
Concentration of Reactants: The concentrations of both the protein and the labeling reagent impact the reaction kinetics.[1]
-
Buffer pH and Ionic Strength: The pH can influence the reactivity of specific amino acid residues, while ionic strength can affect labeling efficiency.[1][6]
Q5: How can I determine the DOL of my labeled protein?
The DOL is most commonly determined using UV/Vis spectrophotometry. This method involves measuring the absorbance of the labeled protein at two key wavelengths:
-
280 nm: To determine the protein concentration.
-
Maximum absorbance wavelength (λmax) of the label: To determine the concentration of the label.[1]
A calculation is then performed to determine the ratio of moles of the label to moles of the protein.[3][7] It is crucial to remove any unbound label before measuring the absorbance for an accurate DOL determination.[4][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during protein labeling experiments.
Issue 1: Low Degree of Labeling (Under-labeling)
| Problem | Possible Cause | Solution |
| Weak or no signal from the labeled protein. | Low Protein Concentration: The reaction rate is dependent on reactant concentrations.[1] | If possible, concentrate the protein solution before labeling. A typical starting concentration is 1-5 mg/mL.[1] |
| Incorrect Molar Coupling Ratio (MCR): The initial MCR may be too low.[1] | Perform a titration experiment with varying MCRs (e.g., from 10:1 to 40:1 label-to-protein) to find the optimal ratio.[1] | |
| Hydrolyzed Labeling Reagent: N-hydroxysuccinimide (NHS) esters are sensitive to moisture and can hydrolyze, becoming inactive.[1] | Prepare the labeling reagent solution immediately before use in an anhydrous solvent like DMSO or DMF.[1] | |
| Presence of Competing Substances: Buffers containing primary amines (e.g., Tris) or carrier proteins (e.g., BSA) will compete with the target protein for the labeling reagent.[1] | Perform buffer exchange into an amine-free buffer such as PBS or bicarbonate buffer before labeling. | |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to poor labeling efficiency.[1] | Optimize the reaction pH (typically 7.0-9.0 for amine-reactive dyes) and consider increasing the reaction time or temperature.[8] | |
| Inaccessible Reactive Sites: The target amino acid residues (e.g., lysines) may be buried within the protein's three-dimensional structure.[1] | Consider using a labeling reagent with a longer spacer arm to improve accessibility. In some cases, site-specific labeling methods may be necessary.[9] |
Issue 2: High Degree of Labeling (Over-labeling)
| Problem | Possible Cause | Solution |
| Protein precipitation or aggregation after labeling. [2] | Excessive MCR: A high molar excess of the labeling reagent leads to the attachment of too many label molecules.[2] | Reduce the Molar Coupling Ratio (MCR) and/or decrease the reaction time.[1] |
| Loss of biological activity of the protein. | Modification of Critical Residues: The label may have attached to amino acids that are essential for the protein's function, such as those in an active site or binding interface.[10] | Reduce the MCR. If the problem persists, consider site-specific labeling techniques to direct the label to a non-critical region of the protein.[11] |
| Fluorescence quenching (for fluorescent labels). | High Density of Fluorophores: When fluorescent molecules are in close proximity on the protein surface, they can quench each other's fluorescence.[3][10] | Lower the MCR to achieve a lower DOL. |
Issue 3: Protein Aggregation During or After Labeling
| Problem | Possible Cause | Solution |
| Visible precipitate or cloudiness in the protein solution. | High Protein Concentration: High concentrations increase the likelihood of intermolecular interactions and aggregation.[2] | Reduce the protein concentration during the labeling reaction. The labeled protein can be concentrated afterward if necessary.[2] |
| Hydrophobicity of the Label: Many organic dyes are hydrophobic and can decrease the solubility of the conjugated protein.[1][2] | Use a labeling reagent that incorporates a hydrophilic spacer, such as PEG, to enhance the solubility of the final conjugate.[1][9] | |
| Over-labeling: The addition of numerous label molecules can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility.[1] | Decrease the MCR and/or the reaction time to reduce the DOL.[1] | |
| Incorrect Buffer Conditions: Suboptimal pH or ionic strength can destabilize the protein.[1][2] | Ensure the buffer conditions are optimal for the stability of your specific protein. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for controlling the degree of protein labeling.
Table 1: Recommended Starting Molar Coupling Ratios (MCR) for Amine-Reactive Dyes
| Protein Concentration | Recommended MCR (Label:Protein) | Expected DOL Range |
| 1-2 mg/mL | 10:1 to 20:1 | 1 - 4 |
| 2-5 mg/mL | 5:1 to 15:1 | 2 - 6 |
| > 5 mg/mL | 3:1 to 10:1 | 3 - 8 |
| Note: These are general guidelines. The optimal MCR should be determined empirically for each specific protein-label pair. |
Table 2: Optimal Degree of Labeling (DOL) for Common Applications
| Application | Target Protein | Typical Optimal DOL |
| Fluorescence Microscopy | Antibodies | 2 - 5 |
| Flow Cytometry | Antibodies | 3 - 7 |
| ELISA / Western Blot | Antibodies | 2 - 6 |
| FRET | Donor/Acceptor Pair | 1 (for each) |
| General Protein Tracking | Various Proteins | 0.5 - 2 |
Experimental Protocols
Protocol 1: Standard Protocol for Amine-Reactive Labeling of Proteins
This protocol provides a general procedure for labeling proteins using an amine-reactive NHS-ester dye.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive NHS-ester dye
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Ensure your protein is at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 1X PBS, pH 7.2-8.0).
-
If the protein solution contains primary amines (e.g., Tris buffer) or ammonium salts, perform buffer exchange into the labeling buffer.
-
-
Labeling Reagent Preparation:
-
Immediately before starting the reaction, dissolve the NHS-ester dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired Molar Coupling Ratio (MCR). A starting MCR of 10:1 to 20:1 (dye:protein) is recommended.[1]
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted, excess dye by passing the reaction mixture through a desalting column pre-equilibrated with your desired storage buffer.[1]
-
Alternatively, perform dialysis against a large volume of the storage buffer.
-
This purification step is essential for an accurate determination of the DOL.[1]
-
Protocol 2: Determination of the Degree of Labeling (DOL)
Materials:
-
Purified labeled protein
-
UV/Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Absorbance Measurements:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280).
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the specific dye used (A_dye).[7]
-
If the absorbance readings are too high (>2.0), dilute the sample with buffer and re-measure, keeping track of the dilution factor.[7]
-
-
Calculations:
-
Calculate the protein concentration:
-
Protein Concentration (M) = [A280 - (A_dye × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).[7]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = A_dye / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹).
-
-
-
Visualizations
Caption: A typical experimental workflow for protein labeling and analysis.
Caption: Key factors influencing the degree of protein labeling outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of Protein Labeling | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Mass Spectrometry Analysis of NHS Ester-Labeled Proteins
For researchers, scientists, and drug development professionals, the precise analysis of proteins is fundamental to unraveling complex biological systems and advancing therapeutic interventions. Chemical labeling of proteins followed by mass spectrometry has become a powerful and indispensable technique in the field of proteomics. Among the various labeling chemistries, N-hydroxysuccinimide (NHS) esters are widely employed for their ability to efficiently react with primary amines on proteins, forming stable amide bonds.
This guide provides an objective comparison of different NHS ester-based labeling strategies and their alternatives for mass spectrometry analysis. We will delve into the performance of these reagents, supported by experimental data, and provide detailed protocols for their application.
Principles of NHS Ester Chemistry
NHS esters react with primary amines, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group, through a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5, where the primary amines are deprotonated and more nucleophilic. A critical aspect of NHS ester chemistry is the competition between the desired reaction with the protein's amines (aminolysis) and the hydrolysis of the NHS ester by water. The rate of hydrolysis increases with pH, necessitating careful control of reaction conditions to maximize labeling efficiency.
Comparison of Amine-Reactive Labeling Reagents
The choice of an appropriate labeling reagent is contingent upon the specific experimental goals, such as absolute quantification, relative quantification, or enrichment of specific protein populations.
| Feature | Standard NHS Ester (e.g., Biotin-NHS) | Isobaric Tags (e.g., TMT, iTRAQ) | Two-Step Labeling Reagents (e.g., Propargyl-PEG-NHS Ester) | Sulfo-NHS Ester |
| Reactive Group | N-hydroxysuccinimide ester | N-hydroxysuccinimide ester | N-hydroxysuccinimide ester | Sulfo-N-hydroxysuccinimide ester |
| Target | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Reaction pH | 7.2 - 8.5 | 8.0 - 9.0 | 7.2 - 8.0 | 7.0 - 8.0 |
| Key Advantage | Well-established chemistry for biotinylation or attaching simple tags. | Enables multiplexed quantitative analysis of up to 18 samples simultaneously. | Allows for a two-step labeling process, often involving "click chemistry" for attaching reporter tags, which provides experimental flexibility. | Increased water solubility, making it ideal for labeling proteins that are sensitive to organic co-solvents. |
| Considerations | Susceptible to hydrolysis, which can lower labeling efficiency. | Can lead to "over-labeling" on serine, threonine, and tyrosine residues, complicating data analysis. | Requires a second reaction step to attach the final reporter group. | The added sulfonate group introduces a negative charge, which could potentially alter the protein's properties. |
| Typical Labeling Efficiency | Variable, influenced by hydrolysis. Can be high with optimized protocols. | High, but can be affected by reaction conditions. | High, dependent on the subsequent click reaction. | High, particularly in aqueous buffers. |
Experimental Protocols
Reproducible and detailed experimental protocols are paramount for successful protein labeling and subsequent mass spectrometry analysis.
General Protocol for Protein Labeling with NHS Ester
This protocol provides a general procedure for labeling a protein with a standard NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5, or 0.1 M sodium bicarbonate, pH 8.3).
-
NHS ester of the desired label.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer at a pH between 7.2 and 8.5.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration 10-50 times that of the protein.
-
Labeling Reaction: Slowly add the NHS ester solution to the protein solution while gently vortexing. A common starting point is a 10- to 50-fold molar excess of the NHS ester to the protein. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching the Reaction: Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the Labeled Protein: Remove unreacted NHS ester and byproducts using a suitable purification method like a desalting column or dialysis.
Workflow for Mass Spectrometry Analysis of Labeled Proteins
Following successful labeling, the protein sample is prepared for mass spectrometry analysis.
Materials:
-
Labeled protein sample
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Quenching solution (e.g., formic acid)
Procedure:
-
Denaturation, Reduction, and Alkylation: The labeled protein is denatured, and disulfide bonds are reduced and then alkylated to ensure efficient digestion.
-
Proteolytic Digestion: The protein is digested into smaller peptides using a protease like trypsin.
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified, typically using a C18 solid-phase extraction method.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The acquired mass spectra are analyzed using specialized software to identify the labeled peptides and quantify the protein abundance. The mass of the label will cause a characteristic mass shift in the modified peptides.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in protein labeling and mass spectrometry analysis.
Caption: General workflow for protein labeling with an NHS ester.
Caption: Workflow for mass spectrometry analysis of labeled proteins.
Mitigating Off-Target Reactions
A known issue with NHS ester chemistry is the potential for "over-labeling," where the reagent reacts with the hydroxyl groups of serine, threonine, and tyrosine residues, in addition to the intended primary amines. These off-target modifications can complicate data analysis and reduce the accuracy of quantification. Recent studies have shown that using a quenching agent like methylamine, instead of the more common hydroxylamine, can effectively remove these undesirable side products, leading to cleaner protein samples and improved quantification.
Conclusion
The selection of a labeling strategy for mass spectrometry-based proteomics requires careful consideration of the research objectives. NHS esters provide a versatile and robust method for labeling primary amines on proteins. For high-throughput, multiplexed quantitative proteomics, isobaric tagging reagents like TMT and iTRAQ are the preferred choice. Two-step labeling approaches offer flexibility for applications that require enrichment of labeled proteins prior to mass spectrometry analysis. By understanding the underlying chemistry, optimizing reaction protocols, and being aware of potential side reactions, researchers can effectively utilize NHS ester chemistry to generate high-quality, reproducible data for a deeper understanding of the proteome.
A Comparative Guide: Arachidic Acid N-Hydroxysuccinimide Ester versus Shorter Chain NHS Esters in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the covalent modification of proteins and other biomolecules is a fundamental technique for enhancing therapeutic efficacy, enabling targeted delivery, and developing advanced diagnostic tools. N-Hydroxysuccinimide (NHS) esters are widely utilized for their efficient and specific reaction with primary amines, forming stable amide bonds. This guide provides an objective, data-driven comparison of Arachidic Acid N-Hydroxysuccinimide (NHS) Ester, a long-chain saturated fatty acid derivative, against its shorter-chain counterparts. We will delve into their respective performances in bioconjugation, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications.
Introduction to Fatty Acid NHS Esters
Fatty acid NHS esters are amine-reactive reagents that facilitate the covalent attachment of a fatty acid's acyl group to primary amines, typically found at the N-terminus of polypeptides and on the side chain of lysine residues.[1] This process, known as acylation, can significantly alter the physicochemical properties of the target biomolecule. The length of the fatty acid chain is a critical parameter that influences solubility, hydrophobicity, and steric hindrance, thereby impacting the performance of the resulting conjugate.
Arachidic acid, a 20-carbon saturated fatty acid, represents the longer end of the spectrum, offering unique properties related to its significant hydrophobicity. In contrast, shorter-chain fatty acid NHS esters, such as those derived from butyric (C4), caproic (C6), capric (C10), lauric (C12), myristic (C14), and palmitic (C16) acids, provide a range of modifications with varying degrees of lipophilicity.
Performance Comparison: The Impact of Chain Length
The selection of an appropriate fatty acid NHS ester is contingent upon the desired characteristics of the final bioconjugate. The following sections and tables summarize the key differences in performance based on the length of the alkyl chain.
Physicochemical Properties
The most significant differentiator between these esters is their solubility. Longer alkyl chains drastically reduce aqueous solubility, necessitating the use of organic co-solvents for bioconjugation reactions.
| Property | Acetic Acid NHS Ester (C2) | Butyric Acid NHS Ester (C4) | Caproic Acid NHS Ester (C6) | Capric Acid NHS Ester (C10) | Palmitic Acid NHS Ester (C16) | Arachidic Acid NHS Ester (C20) |
| Molecular Weight ( g/mol ) | 157.11 | 185.17 | 213.22 | 269.33 | 353.50 | 409.60 |
| Aqueous Solubility | High | Moderate | Low | Very Low | Practically Insoluble | Practically Insoluble |
| Required Co-solvent | Not typically required | May be required | Yes (e.g., DMSO, DMF) | Yes (e.g., DMSO, DMF) | Yes (e.g., DMSO, DMF) | Yes (e.g., DMSO, DMF) |
| Hydrophobicity | Low | Moderate | High | Very High | Extremely High | Extremely High |
Data compiled from publicly available chemical information and general principles of organic chemistry.
Bioconjugation Performance
The efficiency and outcome of the conjugation reaction are directly influenced by the physicochemical properties of the NHS ester.
| Parameter | Shorter Chains (C2-C8) | Longer Chains (C10-C20) |
| Reaction Kinetics | Generally faster due to better solubility and less steric hindrance. | Can be slower due to lower solubility and potential for micelle formation, which may limit the availability of the reactive ester. |
| Reaction Efficiency | Potentially higher yields in purely aqueous or low co-solvent conditions. | May require optimization of co-solvent concentration to achieve high yields. High local concentrations can favor the reaction. |
| Protein Aggregation Risk | Lower risk of inducing protein aggregation. | Higher risk of inducing aggregation of the modified protein, especially at high degrees of labeling, due to increased surface hydrophobicity.[2] |
| Stability of Resulting Amide Bond | The amide bond itself is inherently stable. | The hydrophobic microenvironment created by the long alkyl chain can provide steric hindrance, potentially offering additional protection against hydrolysis.[3] |
| Applications | General protein labeling, introduction of small reporter groups. | Increasing lipophilicity of peptides and proteins for improved membrane association, enhanced pharmacokinetic properties, and development of lipid-based drug delivery systems.[1] |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments related to the use of fatty acid NHS esters.
General Protocol for Protein Acylation with a Fatty Acid NHS Ester
This protocol provides a general framework for the covalent attachment of a fatty acid to a protein of interest.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Fatty Acid N-hydroxysuccinimide ester (e.g., Arachidic Acid NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[4]
-
NHS Ester Solution: Immediately before use, dissolve the fatty acid NHS ester in DMSO or DMF to a concentration of 10-25 mM.[5] For longer chain esters like Arachidic Acid NHS Ester, gentle warming may be required to achieve complete dissolution.
-
Reaction: Add a 10- to 50-fold molar excess of the NHS ester solution to the protein solution.[5] The final concentration of the organic solvent should ideally be kept below 10% to minimize protein denaturation.[6] The optimal molar ratio should be determined empirically for each protein and fatty acid NHS ester.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.[5]
Protocol for Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which represents the average number of fatty acid molecules conjugated to each protein molecule, is a critical parameter to quantify.
Method 1: MALDI-TOF Mass Spectrometry
-
Sample Preparation: Prepare the purified acylated protein conjugate at a concentration of approximately 1 mg/mL.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapic acid, in a solution of acetonitrile and water with 0.1% trifluoroacetic acid.[7]
-
Spotting: Mix the protein sample with the matrix solution and spot onto the MALDI target plate. Allow to air dry.
-
Analysis: Acquire the mass spectrum of the unmodified and modified protein.[8]
-
Calculation: The DOL can be calculated by the following formula: DOL = (Mass of acylated protein - Mass of unmodified protein) / (Molecular weight of the fatty acid - Molecular weight of water)
Method 2: Colorimetric Assay (if a chromophore is present or can be introduced)
If the fatty acid itself does not have a distinct absorbance, this method is not directly applicable unless a secondary labeling step is performed. However, for general protein concentration determination post-conjugation, a Bradford or BCA assay can be used, though interference from the attached lipid should be considered.[9]
Mandatory Visualizations
Signaling Pathway: General Mechanism of NHS Ester Reaction
Caption: Mechanism of amide bond formation between a primary amine and an NHS ester.
Experimental Workflow: Protein Acylation and Analysis
Caption: A typical experimental workflow for fatty acid-protein conjugation.
Logical Relationship: Impact of Chain Length on Properties
Caption: The influence of fatty acid chain length on key physicochemical and reaction properties.
Conclusion
The choice between Arachidic Acid N-Hydroxysuccinimide Ester and its shorter-chain counterparts is a critical decision that hinges on the specific goals of the bioconjugation. For applications requiring a significant increase in lipophilicity, such as enhancing a protein's affinity for cell membranes or improving the pharmacokinetic profile of a therapeutic peptide, the long alkyl chain of arachidic acid offers a distinct advantage. However, this comes with challenges related to solubility and an increased propensity for protein aggregation.
Conversely, shorter-chain NHS esters provide a more conservative modification, with better aqueous solubility and a lower risk of inducing aggregation. These are often more suitable for general protein labeling where a dramatic change in hydrophobicity is not desired.
Ultimately, the optimal choice of fatty acid NHS ester requires careful consideration of the trade-offs between the desired modification and the practical challenges of the conjugation reaction. Empirical optimization of reaction conditions, including co-solvent concentration and molar ratios, is essential for achieving the desired degree of labeling and maintaining the biological function of the modified molecule. This guide provides the foundational knowledge and experimental frameworks to navigate these choices effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. Long chain fatty acids can form aggregates and affect the membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. covalx.com [covalx.com]
- 8. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to Protein and Peptide Lipidation: Exploring Alternatives to Arachidic Acid N-Hydroxysuccinimide Ester
For researchers, scientists, and drug development professionals seeking to enhance the therapeutic potential of biologics, lipidation is a key strategy. This guide provides a comprehensive comparison of alternatives to the conventional Arachidic Acid N-Hydroxysuccinimide (NHS) Ester method, offering insights into their performance, supported by experimental data and detailed protocols.
Lipidation, the covalent attachment of lipid moieties to proteins and peptides, is a powerful tool to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics. It can enhance plasma half-life, improve membrane permeability, and facilitate targeted drug delivery. While NHS esters of fatty acids, such as arachidic acid, have been widely used for their ability to react with primary amines on proteins, a range of alternative methods have emerged, offering greater specificity, efficiency, and versatility. This guide delves into a comparison of these methods, providing a framework for selecting the optimal lipidation strategy for your research needs.
Performance Comparison of Lipidation Methods
The choice of lipidation method significantly impacts the efficiency of the conjugation reaction, the stability of the resulting lipidated protein, and the preservation of its biological activity. Below is a summary of quantitative data compiled from various studies, highlighting the key performance indicators of different lipidation techniques.
| Method | Target Residue(s) | Typical Reaction Yield | Linkage Type | Key Advantages | Key Disadvantages |
| Arachidic Acid NHS Ester | Lysine, N-terminus | Variable (dependent on pH and protein accessibility) | Amide | Commercially available reagents, relatively simple protocol. | Lack of site-specificity, potential for side reactions with other nucleophilic residues (e.g., Tyr, Ser, Thr, Cys), hydrolysis of NHS ester.[1][2] |
| Sortase-A Mediated Ligation | C-terminus (specifically a recognition motif like LPXTG) | 60-90%[3][4] | Amide | Site-specific and highly efficient, forms a native peptide bond.[3][4] | Requires genetic modification of the target protein to introduce the recognition sequence, the enzyme can be costly. |
| CLipPA (Thiol-ene Reaction) | Cysteine | High conversion rates (up to 91% for solid-phase)[5] | Thioether | High chemoselectivity, compatible with unprotected peptides, rapid reaction.[5][6] | Requires a free cysteine residue in the target protein, the resulting thioether bond may be less stable than an amide bond under certain conditions. |
| Bioorthogonal Click Chemistry | Genetically encoded unnatural amino acids or metabolically incorporated lipid analogues with azide/alkyne handles | High | Triazole | Highly specific and bioorthogonal, can be performed in living systems, stable triazole linkage.[7][8] | Requires genetic engineering or metabolic labeling to introduce the bioorthogonal handle, copper catalyst can be toxic to cells (for CuAAC). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of lipidation techniques. The following sections provide representative protocols for each of the discussed methods.
Protocol 1: Lipidation using Arachidic Acid N-Hydroxysuccinimide Ester
This protocol outlines the general procedure for labeling a protein with Arachidic Acid NHS Ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the Arachidic Acid NHS Ester in DMSO or DMF to create a 10-20 mM stock solution.
-
Reaction: Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Analysis: Confirm lipidation by techniques such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry, or HPLC.
Protocol 2: Sortase-A Mediated Lipidation
This chemoenzymatic method allows for site-specific lipidation at the C-terminus of a protein.[3][4]
Materials:
-
Target protein with a C-terminal LPXTG recognition motif and a purification tag (e.g., His-tag).
-
Lipidated oligoglycine nucleophile (e.g., (Gly)n-lipid).
-
Recombinant Sortase A enzyme.
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Purification resin (e.g., Ni-NTA for His-tagged Sortase A and unreacted protein).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein (e.g., 50 µM), the lipidated oligoglycine nucleophile (e.g., 1 mM), and Sortase A (e.g., 10 µM) in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Enzyme Removal: If using a His-tagged Sortase A, add Ni-NTA resin to the reaction mixture and incubate for 30 minutes at 4°C to capture the enzyme and any unreacted His-tagged target protein.
-
Purification: Centrifuge the mixture to pellet the resin and collect the supernatant containing the lipidated protein. Further purification may be performed using size-exclusion chromatography.
-
Analysis: Verify the lipidation and purity of the product by SDS-PAGE and mass spectrometry.
Protocol 3: CLipPA Thiol-Ene Lipidation
This method utilizes a radical-initiated thiol-ene reaction for the lipidation of cysteine-containing peptides or proteins.[5][6]
Materials:
-
Cysteine-containing peptide or protein.
-
Vinyl ester of the desired lipid (e.g., vinyl arachidate).
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).
-
Solvent (e.g., acetonitrile/water mixture).
-
UV lamp (365 nm).
Procedure:
-
Reaction Mixture: Dissolve the peptide/protein, vinyl ester (in molar excess), and a catalytic amount of the photoinitiator in the chosen solvent.
-
Initiation: Irradiate the reaction mixture with a UV lamp at 365 nm for a specified time (e.g., 15-60 minutes) at room temperature.
-
Monitoring: Monitor the progress of the reaction by HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the lipidated product using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry.
Protocol 4: Bioorthogonal Click Chemistry Lipidation
This protocol describes the lipidation of a protein containing a bioorthogonal handle (e.g., an alkyne-modified amino acid) with an azide-functionalized lipid.
Materials:
-
Protein containing an alkyne group.
-
Azide-functionalized arachidic acid.
-
Copper(II) sulfate (CuSO₄).
-
Copper(I)-stabilizing ligand (e.g., THPTA).
-
Reducing agent (e.g., sodium ascorbate).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Premix: In a microcentrifuge tube, prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Reaction Setup: To the alkyne-containing protein in the reaction buffer, add the azide-functionalized arachidic acid.
-
Initiation: Add the CuSO₄/THPTA premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the lipidated protein using size-exclusion chromatography or other appropriate methods to remove the catalyst and excess reagents.
-
Analysis: Analyze the final product by SDS-PAGE with in-gel fluorescence (if a fluorescent azide was used) and mass spectrometry.
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: A generalized experimental workflow for protein lipidation.
Caption: The canonical Wnt signaling pathway initiated by a lipidated Wnt protein.[1][2][9][10][11][12]
Caption: A simplified representation of signal transduction mediated by lipid rafts.[13][14][15][16]
Conclusion
While this compound provides a straightforward method for protein lipidation, its lack of specificity and potential for side reactions can be limiting. The alternatives presented in this guide—Sortase-A mediated ligation, CLipPA thiol-ene chemistry, and bioorthogonal click chemistry—offer significant advantages in terms of site-specificity, efficiency, and the stability of the resulting conjugate. The choice of the most suitable method will depend on the specific requirements of the research, including the nature of the protein, the desired site of lipidation, and the intended application of the lipidated product. By carefully considering the comparative data and detailed protocols provided, researchers can make an informed decision to advance their work in the development of novel biotherapeutics.
References
- 1. Wnt Lipidation and Modifiers in Intestinal Carcinogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Lipid Modification of Proteins through Sortase-Catalyzed Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Lipopeptides by CLipPA Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 11. Wnt Signaling Pathway: Canonical & Non-Canonical Mechanisms in Cell Biology - Creative Biolabs [creativebiolabs.net]
- 12. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Membrane Lipid Rafts and Their Role in Axon Guidance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Lipid raft - Wikipedia [en.wikipedia.org]
Characterization of Surfaces Modified with Arachidic Acid N-Hydroxysuccinimide Ester: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modification of surfaces is a critical step in the development of advanced biomaterials, biosensors, and drug delivery systems. Arachidic Acid N-Hydroxysuccinimide (NHS) Ester is a bifunctional molecule that offers a robust method for creating well-defined, functionalized surfaces. This guide provides an objective comparison of surfaces modified with Arachidic Acid NHS Ester against common alternatives, supported by experimental data and detailed characterization protocols.
Performance Comparison of Surface Modification Chemistries
The choice of surface modification chemistry is dictated by the desired surface properties, the nature of the substrate, and the specific application. Here, we compare Arachidic Acid NHS Ester modified surfaces with those prepared using other common techniques.
Table 1: Comparison of Key Performance Characteristics
| Feature | Arachidic Acid NHS Ester | Amine Reactive Surfaces (via Silanization) + EDC/NHS | Thiol-Reactive Surfaces (Maleimide) | "Click" Chemistry (e.g., SPAAC) |
| Reaction Principle | Covalent amide bond formation between the NHS ester and a primary amine on the target molecule. | In-situ activation of surface carboxyl groups with EDC/NHS, followed by reaction with primary amines. | Michael addition of a thiol to a maleimide group. | Strain-promoted alkyne-azide cycloaddition. |
| Specificity | High for primary amines.[1][2] | High for primary amines, but potential for side reactions.[3][4] | Highly specific for thiols.[1][2] | Bioorthogonal; highly specific for azide/alkyne partners.[2][5] |
| Reaction Speed | Fast (minutes to a few hours).[2] | Variable, dependent on activation and coupling steps.[4] | Very fast (minutes to a few hours).[2] | Very fast (seconds to minutes for some reactions).[2] |
| Bond Stability | Highly stable amide bond.[1] | Stable amide bond. | Stable thioether bond, but can be reversible under certain conditions.[1] | Highly stable triazole linkage.[6] |
| Typical Yield | High for the coupling step (60-90%).[4] | Variable (40-75%), dependent on activation efficiency.[4] | High (can be nearly 100%).[7] | Typically very high and quantitative (>90%).[2][6] |
| Surface Hydrophobicity | High, due to the long arachidic acid chain. | Variable, dependent on the underlying silane. | Variable, dependent on the linker. | Variable, dependent on the linker and attached molecule. |
| Key Advantage | Simple, one-step reaction with amine-containing molecules to create a hydrophobic surface. | Versatile for surfaces that can be carboxylated. | Site-specific conjugation to engineered thiols.[7] | High efficiency and bioorthogonality, suitable for complex biological environments.[5] |
Table 2: Typical Surface Characterization Data
| Characterization Technique | Arachidic Acid Monolayer (Representative of Modified Surface) | Alternative Surface Chemistries (Typical Values) |
| Contact Angle (Water) | Advancing: ~97° - 110° Receding: ~90°[8] | Varies widely based on terminal group (e.g., -COOH: ~35°, -OH: ~49°)[8] |
| X-ray Photoelectron Spectroscopy (XPS) | High C 1s signal, low O 1s and N 1s (before amine reaction). | N 1s peak confirms amine presence. Si 2p from substrate.[9] |
| Atomic Force Microscopy (AFM) RMS Roughness | ~0.2 - 9.3 nm (highly dependent on preparation method and number of layers).[1][10] | ~0.2 - 0.6 nm for well-ordered monolayers.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | C-H stretching (~2850-2960 cm⁻¹), C=O stretching (~1700 cm⁻¹).[11] | Characteristic peaks for NHS ester (~1815, 1790, 1750 cm⁻¹) and subsequent amide bond formation (Amide I ~1650 cm⁻¹, Amide II ~1550 cm⁻¹).[12] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful modification and characterization of surfaces. The following protocols provide a comprehensive workflow for preparing and analyzing surfaces modified with Arachidic Acid NHS Ester.
Protocol 1: Surface Modification with Arachidic Acid NHS Ester
This protocol describes the formation of a self-assembled monolayer (SAM) of Arachidic Acid NHS Ester on a silicon wafer with a native oxide layer.
-
Substrate Preparation:
-
Clean silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the wafers under a stream of dry nitrogen.
-
Treat the wafers with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to create a hydrophilic surface with hydroxyl groups. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen.
-
-
Silanization (to introduce amine groups):
-
Prepare a 1% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the APTES solution for 1 hour at room temperature.
-
Rinse the wafers with toluene, followed by ethanol, and then deionized water.
-
Cure the silanized wafers in an oven at 110°C for 30 minutes.
-
-
Formation of Arachidic Acid NHS Ester Monolayer:
-
Prepare a 1 mM solution of Arachidic Acid N-Hydroxysuccinimide Ester in anhydrous dimethylformamide (DMF).
-
Immerse the amine-functionalized silicon wafers in the Arachidic Acid NHS Ester solution for 2-4 hours at room temperature in a moisture-free environment (e.g., a desiccator or glovebox).
-
After incubation, rinse the wafers thoroughly with DMF, followed by ethanol, to remove any non-covalently bound molecules.
-
Dry the modified wafers under a stream of dry nitrogen.
-
Protocol 2: Contact Angle Goniometry
This protocol outlines the measurement of static, advancing, and receding water contact angles to assess the hydrophobicity of the modified surface.[13][14][15][16]
-
Instrument Setup:
-
Use a contact angle goniometer with a high-resolution camera and a controlled liquid dispensing system.
-
Ensure the sample stage is level.
-
Use high-purity deionized water as the probe liquid.
-
-
Static Contact Angle Measurement:
-
Place the modified wafer on the sample stage.
-
Carefully dispense a water droplet of approximately 5 µL onto the surface.
-
Capture an image of the droplet within 30-60 seconds of deposition.
-
Use the instrument's software to fit the droplet profile and calculate the contact angle.
-
Repeat the measurement at least three different locations on the surface to obtain an average value.
-
-
Dynamic Contact Angle Measurement (Advancing and Receding):
-
Dispense a small droplet (e.g., 2 µL) onto the surface with the syringe needle remaining in the droplet.
-
Slowly add water to the droplet at a low, constant rate (e.g., 0.1 µL/s) and record a video of the advancing contact line. The advancing contact angle is the angle measured just as the contact line begins to move.
-
After the advancing measurement, slowly withdraw water from the droplet at the same rate and record a video of the receding contact line. The receding contact angle is the angle measured just before the contact line starts to retract.
-
Analyze the videos to determine the average advancing and receding contact angles.
-
Protocol 3: X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the atoms on the surface, confirming the successful immobilization of the monolayer.[9][17][18][19]
-
Sample Preparation:
-
Mount the modified silicon wafer on a sample holder using conductive, vacuum-compatible tape.
-
Ensure the surface to be analyzed is facing the X-ray source and the analyzer.
-
-
Data Acquisition:
-
Load the sample into the XPS instrument's ultra-high vacuum chamber.
-
Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, N 1s, and Si 2p.
-
Use a monochromatic Al Kα X-ray source.
-
The take-off angle can be varied (Angle-Resolved XPS) to probe different depths and gain information about the monolayer's structure.
-
-
Data Analysis:
-
Process the spectra using appropriate software to determine the binding energies and atomic concentrations of the elements.
-
Perform peak fitting on the high-resolution spectra to identify different chemical states (e.g., C-C/C-H, C-N, C=O in the C 1s spectrum).
-
The presence of a significant N 1s peak and the characteristic C 1s peaks will confirm the presence of the Arachidic Acid NHS Ester monolayer.
-
Protocol 4: Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of the surface, allowing for the assessment of monolayer quality, homogeneity, and roughness.[1][20][21]
-
Instrument Setup:
-
Use an AFM system with a vibration isolation table.
-
Select a sharp silicon nitride or silicon tip suitable for tapping mode imaging in air.
-
Calibrate the scanner and the cantilever's spring constant.
-
-
Imaging:
-
Mount the modified wafer on the AFM stage.
-
Engage the tip on the surface in tapping mode.
-
Start with a large scan area (e.g., 5 µm x 5 µm) to get an overview of the surface morphology and identify representative areas.
-
Optimize the imaging parameters: setpoint (as high as possible to minimize tip-sample interaction force), scan rate (typically 0.5-1 Hz), and feedback gains.
-
Acquire high-resolution images (e.g., 1 µm x 1 µm or smaller) of the surface topography and phase.
-
-
Data Analysis:
-
Use the AFM software to flatten the images and correct for any artifacts.
-
Calculate the root-mean-square (RMS) roughness over several representative areas.
-
Analyze the images for the presence of domains, defects (pinholes), and overall monolayer coverage.
-
Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR, particularly in Attenuated Total Reflectance (ATR) mode, is used to identify the functional groups present on the surface, confirming the chemical transformations during the modification process.[12][22][23][24][25]
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., with a germanium or diamond crystal).
-
Record a background spectrum of the clean, unmodified silicon wafer.
-
-
Sample Measurement:
-
Press the modified surface of the silicon wafer firmly against the ATR crystal to ensure good contact.
-
Acquire the FTIR spectrum of the modified surface (e.g., 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the monolayer.
-
Identify characteristic absorption bands:
-
C-H stretching of the arachidic acid alkyl chain (approx. 2850-2960 cm⁻¹).
-
Disappearance of the NHS ester carbonyl peaks (approx. 1815, 1787, 1744 cm⁻¹).
-
Appearance of amide I (C=O stretch, approx. 1650 cm⁻¹) and amide II (N-H bend, approx. 1550 cm⁻¹) bands, confirming the covalent linkage.
-
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz can effectively illustrate the experimental workflows and the relationships between different components.
Caption: Experimental workflow for surface modification and characterization.
Caption: Covalent immobilization via NHS ester chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Surface Functionalization of Exosomes Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. piketech.com [piketech.com]
- 13. users.aalto.fi [users.aalto.fi]
- 14. dropletlab.com [dropletlab.com]
- 15. "Guidelines to measurements of reproducible contact angles using a sess" by Jaroslaw W. Drelich [digitalcommons.mtu.edu]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. eag.com [eag.com]
- 20. How to Choose AFM Tips for Monolayers and Self-Assemblies [spmtips.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. piketech.com [piketech.com]
- 23. Harrick Scientific - ATR Spectroscopy of Thin Films on Silicon and Metallic Substrates [mmrc.caltech.edu]
- 24. In Situ Imposing Bias ATR-FTIR Observation at Hydrogen Terminated Si(111) Electrode Surface-Modified with Adsorbed Monolayer [scirp.org]
- 25. mdpi.com [mdpi.com]
Preserving Protein Potency: A Guide to Functional Assays for Labeled Proteins
For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the biological activity of labeled proteins. The addition of a fluorescent tag or biotin molecule, essential for detection and purification, can inadvertently alter a protein's structure and function. This guide provides a comprehensive comparison of key functional assays to validate the activity of labeled proteins, complete with experimental data, detailed protocols, and workflow visualizations to ensure the reliability of your research.
The process of labeling a protein, whether for tracking its localization, quantifying its expression, or studying its interactions, is a powerful tool in modern biological research. However, the covalent attachment of any extrinsic molecule carries the risk of modifying the protein's conformational dynamics and, consequently, its biological function. Therefore, it is imperative to perform functional assays to confirm that the labeled protein behaves in a manner comparable to its unlabeled, native counterpart. This guide explores a range of biochemical and cell-based assays designed to rigorously assess the functional integrity of proteins after labeling.
Comparing the Impact of Labeling on Protein Function
The choice of label and the labeling chemistry are critical considerations that can influence a protein's functionality. While fluorescent dyes and biotin are invaluable tools, their attachment to a protein can have significant consequences.
Fluorescent Labeling: These labels are indispensable for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays. However, their relatively larger size and hydrophobicity can lead to steric hindrance or non-specific interactions, potentially altering the protein's binding affinity or enzymatic activity.[1][2]
Biotinylation: The high-affinity interaction between biotin and streptavidin makes it a workhorse for protein purification, immobilization, and detection in assays like ELISA and Western blotting. While biotin is smaller than most fluorescent dyes, its conjugation to a protein can still interfere with active sites or binding interfaces, especially if the labeling occurs at a critical lysine residue.[3]
To mitigate these risks, it is crucial to not only carefully select the labeling strategy but also to empirically validate the labeled protein's function.
Biochemical Assays: A Direct Measure of Protein Activity
Biochemical assays provide a direct assessment of a protein's intrinsic properties in a controlled, cell-free environment. These assays are particularly useful for quantifying enzymatic activity and binding affinities.
Enzyme Kinetic Assays
For proteins with enzymatic activity, a kinetic assay is the gold standard for evaluating the impact of labeling. By measuring the initial reaction rates at varying substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined and compared between the labeled and unlabeled enzyme.[4]
Quantitative Comparison of Labeled vs. Unlabeled Enzyme Activity
| Protein | Label | Km (Unlabeled) | Km (Labeled) | Vmax (Unlabeled) | Vmax (Labeled) | % Activity Retained | Reference |
| EcoRI | Fluorescent (Cy5 & R-Green) | 14 ± 1 nM | 14 ± 1 nM | 4.6 ± 0.2 min⁻¹ | 4.6 ± 0.2 min⁻¹ | ~100% | [5] |
| Monoamine Oxidase B | Fluorescent (7-HCA) | 9.8 mM | 9.8 mM | 1.7 µmoles min⁻¹ mg⁻¹ | 1.7 µmoles min⁻¹ mg⁻¹ | ~100% | [6] |
Experimental Protocol: Enzyme Kinetic Assay
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme (both labeled and unlabeled) at a known concentration in an appropriate assay buffer.
-
Prepare a series of substrate solutions at different concentrations in the same assay buffer.
-
-
Assay Setup:
-
In a microplate, add the assay buffer to each well.
-
Add the substrate solution to each well, with each concentration tested in triplicate.
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed amount of the enzyme (labeled or unlabeled) to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader. The wavelength will depend on the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curve.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both the labeled and unlabeled enzyme.[7]
-
Enzyme Kinetics Assay Workflow
Binding Assays
For proteins involved in molecular interactions, such as antibodies or receptors, binding assays are essential to determine if labeling has altered their affinity for their respective ligands.
ELISA is a versatile plate-based technique that can be adapted to compare the binding affinity of a labeled antibody to its antigen. In a competitive ELISA format, the labeled and unlabeled antibodies compete for binding to a limited amount of antigen coated on the plate.
Quantitative Comparison of Labeled vs. Unlabeled Antibody Binding Affinity
| Antibody | Label | Antigen | IC50 (Unlabeled) | IC50 (Labeled) | Relative Affinity | Reference |
| Anti-biotin mAb | Biotin | BSA-biotin | - | 20.5 (Avidity Index) | - | [3] |
| Streptavidin | - | d-biotin | - | 11.5 pM | 100 (Affinity Index) | [3] |
Experimental Protocol: Competitive ELISA
-
Plate Coating:
-
Coat a 96-well microplate with the antigen at a concentration of 1-10 µg/mL in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[8]
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Competition:
-
Prepare a series of dilutions of the unlabeled antibody (competitor).
-
In a separate plate or tubes, mix the unlabeled antibody dilutions with a constant concentration of the labeled antibody.
-
Transfer 100 µL of these mixtures to the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound antibodies.
-
-
Detection:
-
If the labeled antibody is enzyme-conjugated, add the appropriate substrate and incubate until a color change is observed.
-
If the labeled antibody is biotinylated, add streptavidin-HRP, incubate, wash, and then add the substrate.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Plot the absorbance against the concentration of the unlabeled antibody to generate a competition curve and determine the IC50 value.
-
Competitive ELISA Workflow
Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger, unlabeled partner. It is a powerful method for determining binding affinities (Kd) in a homogeneous format.[9]
Quantitative Comparison of Labeled Ligand Binding Affinity
| Labeled Ligand | Unlabeled Competitor | Protein | Kd (Labeled) | IC50 (Unlabeled) | Reference |
| Fluorescein-labeled compound | 4-substituted 2,4-dioxobutanoic acid inhibitors | PA(N) endonuclease | 0.378 µM | Correlated with endonuclease activity | [10] |
| FPCoA | Unlabeled Inhibitors | CoA-binding proteins | - | Varies by inhibitor | [11] |
Experimental Protocol: Fluorescence Polarization Competition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled ligand (tracer) and the unlabeled protein in assay buffer.
-
Prepare a serial dilution of the unlabeled competitor compound.
-
-
Assay Setup:
-
In a low-binding microplate, add the assay buffer.
-
Add the fluorescently labeled ligand at a constant, optimized concentration to all wells.
-
Add the serial dilutions of the unlabeled competitor to the wells.
-
Include controls for minimum polarization (tracer only) and maximum polarization (tracer and protein, no competitor).
-
-
Binding and Measurement:
-
Add the unlabeled protein at a constant, optimized concentration to the wells containing the tracer and competitor.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader equipped with polarizing filters.[12]
-
-
Data Analysis:
-
Plot the mP values against the concentration of the unlabeled competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor.
-
Fluorescence Polarization Competition Assay
Cell-Based Assays: Assessing Function in a Physiological Context
Cell-based assays are crucial for evaluating the activity of labeled proteins in a more physiologically relevant environment. These assays can measure a protein's ability to bind to its cell-surface receptor and elicit a downstream signaling cascade.
Receptor Binding and Signaling Assays
For labeled ligands of G protein-coupled receptors (GPCRs), cell-based assays can determine if the label affects the ligand's ability to bind to the receptor and trigger intracellular signaling, such as the mobilization of calcium or the production of second messengers like cyclic AMP (cAMP).[13] Homogeneous Time-Resolved Fluorescence (HTRF) is a popular technology for these assays.[4]
Quantitative Comparison of Labeled vs. Unlabeled Ligand-Induced Signaling
| Ligand | Label | Receptor | Assay | EC50 (Unlabeled) | EC50 (Labeled) | Reference |
| WGA | TMR(1+) | Glycoproteins | SPRi | - | Altered kinetics observed | [8] |
| Various Ligands | Fluorescent | GPCRs | HTRF cAMP | Varies | Varies | [13] |
Experimental Protocol: HTRF cAMP Assay for GPCR Activation
-
Cell Preparation:
-
Culture cells expressing the GPCR of interest.
-
Harvest and resuspend the cells in assay buffer.
-
-
Assay Setup:
-
Dispense the cell suspension into a 384-well low-volume white plate.
-
Prepare serial dilutions of the labeled and unlabeled ligands (agonists).
-
-
Ligand Stimulation:
-
Add the ligand dilutions to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for receptor activation and cAMP production.
-
-
Detection:
-
Add the HTRF detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
Incubate for 1 hour at room temperature.
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm (acceptor emission) and 620 nm (donor emission).
-
Calculate the HTRF ratio (665nm/620nm) and plot it against the ligand concentration to generate dose-response curves and determine the EC50 values for both the labeled and unlabeled ligands.
-
GPCR Signaling Pathway
Conclusion
The labeling of proteins is an indispensable technique in biological research, but it is not without its potential pitfalls. The addition of a label can impact a protein's function, leading to misleading experimental outcomes. Therefore, the rigorous functional validation of labeled proteins is not merely a quality control step but a fundamental requirement for data integrity. By employing a combination of the biochemical and cell-based assays detailed in this guide, researchers can confidently ensure that their labeled proteins retain their native activity, thereby strengthening the validity and reproducibility of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. GitHub - pscedu/singularity-graphviz: Graphviz is a package of open-source tools initiated by AT&T Labs Research for drawing graphs specified in DOT language scripts. [github.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Saturated Fatty Acid NHS Esters for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules through lipidation is a powerful strategy to enhance their therapeutic potential and to study their function. N-hydroxysuccinimide (NHS) esters of fatty acids are widely utilized reagents for this purpose, enabling the stable conjugation of lipid moieties to primary amines on proteins, peptides, and other biomolecules. This guide provides a comprehensive comparison of saturated fatty acid NHS esters with their unsaturated counterparts and other alternative lipidation strategies, supported by experimental data and detailed protocols.
Key Advantages of Saturated Fatty Acid NHS Esters
The choice between a saturated and an unsaturated fatty acid for bioconjugation is critical and depends on the desired physicochemical and biological properties of the final conjugate. Saturated fatty acid NHS esters offer distinct advantages in terms of stability, molecular packing, and biological interactions.
1. Enhanced Chemical Stability: Saturated fatty acids are inherently more stable than unsaturated fatty acids due to the absence of carbon-carbon double bonds.[1] These double bonds in unsaturated fatty acids are susceptible to oxidation, which can lead to the degradation of the bioconjugate and the formation of reactive byproducts.[1] This makes saturated fatty acid conjugates more robust for long-term storage and in biological environments where oxidative stress may be present.
2. Predictable and Ordered Molecular Packing: The linear structure of saturated fatty acid chains allows for tighter and more ordered packing when conjugated to a protein surface or integrated into a lipid membrane.[2] In contrast, the cis double bonds in naturally occurring unsaturated fatty acids introduce "kinks" in the hydrocarbon chain, leading to less dense and more disordered packing. This ordered packing of saturated fatty acids can be advantageous for applications requiring well-defined hydrophobic surfaces or specific interactions with cellular membranes.
3. Altered Protein Aggregation and Toxicity Profiles: The degree of saturation in the attached fatty acid can significantly influence the aggregation kinetics and toxicity of the modified protein. Studies on insulin aggregation have shown that the presence of saturated phosphatidylserine (DMPS) drastically accelerates aggregation but substantially lowers the toxicity of the resulting protein-lipid aggregates.[3] Conversely, unsaturated fatty acids have been shown to accelerate the aggregation of proteins like α-synuclein and insulin, leading to fibrils with significantly greater toxicity.[4][5] This suggests that conjugation with saturated fatty acids could be a strategy to modulate the aggregation propensity and cytotoxic effects of certain protein therapeutics.
Comparative Performance Data
The following tables summarize key quantitative data to aid in the selection of the appropriate lipidation strategy.
| Parameter | Saturated Fatty Acid NHS Ester (e.g., Palmitoyl-NHS) | Unsaturated Fatty Acid NHS Ester (e.g., Oleoyl-NHS) | Alternative Lipidation (e.g., Maleimide-thiol) |
| Chemical Stability | High (resistant to oxidation) | Lower (susceptible to oxidation at C=C bonds) | High (stable thioether bond) |
| Reaction Selectivity | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Thiols (Cys) |
| Resulting Linkage | Stable amide bond | Stable amide bond | Stable thioether bond |
| Hydrolytic Stability of Linkage | High | High | High |
| Molecular Packing | Ordered, tight packing | Disordered, loose packing | Dependent on linker chemistry |
| Potential for Aggregation | Can modulate aggregation, potentially reducing toxicity of aggregates | Can accelerate aggregation and increase toxicity of aggregates | Dependent on overall hydrophobicity and linker |
| NHS Ester Stability in Aqueous Solution | |
| pH | Approximate Half-life of NHS Ester |
| 7.0 | 1 - 2 hours |
| 8.0 | 30 - 60 minutes |
| 8.5 | ~10 minutes |
Note: The half-life of the NHS ester is primarily dependent on pH and temperature and is largely independent of the fatty acid chain. However, the solubility of the fatty acid NHS ester in the reaction buffer can influence the overall reaction efficiency.
Experimental Protocols
Protocol 1: General Procedure for Protein Lipidation with a Saturated Fatty Acid NHS Ester
This protocol describes a general method for conjugating a saturated fatty acid NHS ester, such as palmitic acid NHS ester, to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Saturated fatty acid NHS ester (e.g., Palmitic acid N-hydroxysuccinimide ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column for size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), a buffer exchange must be performed.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the saturated fatty acid NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
-
Initiate the Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. A 10- to 50-fold molar excess of the NHS ester over the protein is a common starting point for optimization. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[6]
-
Quench the Reaction (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted fatty acid NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: The degree of labeling can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS), which will show a mass shift corresponding to the attached fatty acid moieties.[7][8]
Protocol 2: Quantitative Analysis of Protein Lipidation by Mass Spectrometry
Procedure:
-
Sample Preparation: Following the conjugation reaction and purification, the lipidated protein is subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
-
Data Analysis: The mass spectra are analyzed to identify peptides that have been modified with the fatty acid. The mass of the fatty acid will be added to the mass of the modified amino acid residue (typically lysine). By comparing the ion intensities of the lipidated and un-lipidated versions of a peptide, the extent of modification at a specific site can be quantified.[7]
Visualizing the Process: Diagrams
Caption: Reaction mechanism of a saturated fatty acid NHS ester with a primary amine on a protein.
Caption: A typical experimental workflow for protein lipidation using a saturated fatty acid NHS ester.
Caption: Comparison of molecular packing between saturated and unsaturated fatty acid chains.
References
- 1. microbenotes.com [microbenotes.com]
- 2. The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unsaturated fatty acids uniquely alter aggregation rate of α-synuclein and insulin and change the secondary structure and toxicity of amyloid aggregates formed in their presence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unsaturated fatty acids uniquely alter aggregation rate of α-synuclein and insulin and change the secondary structure and toxicity of amyloid aggregates formed in their presence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring protein lipidation by mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioconjugation: Evaluating Efficiency Across Leading Techniques
For researchers, scientists, and drug development professionals, the strategic selection of a bioconjugation technique is a cornerstone of innovation in therapeutics, diagnostics, and life sciences research. The method employed to link biomolecules can profoundly dictate the efficacy, stability, and functionality of the resulting conjugate. This guide provides an objective comparison of prevalent bioconjugation strategies, supported by experimental data, to empower informed decision-making in your research endeavors.
This comparison focuses on four widely utilized bioconjugation methods:
-
N-hydroxysuccinimide (NHS) Ester Chemistry: Targeting primary amines.
-
Maleimide-Thiol Chemistry: Targeting sulfhydryl groups on cysteines.
-
Click Chemistry: Encompassing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Enzyme-Mediated Ligation: Utilizing enzymes like Sortase A for site-specific conjugation.
The guide will delve into both random and site-specific labeling methodologies, outlining their respective advantages and limitations.[1][2]
Quantitative Comparison of Bioconjugation Techniques
The efficiency and outcome of a bioconjugation reaction are critical parameters that can vary significantly based on the specific biomolecules, reagents, and reaction conditions. The following table summarizes key quantitative and qualitative data for the discussed techniques.
| Feature | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Click Chemistry (CuAAC & SPAAC) | Sortase-Mediated Ligation |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide or Alkyne (introduced via unnatural amino acids or enzymatic modification) | N-terminal Glycine or C-terminal LPXTG motif |
| Selectivity | Random | Generally site-specific (if free cysteines are limited) | Highly site-specific | Highly site-specific |
| Typical Efficiency | 5-50% | 70-90%[1] | >90% | >90% |
| Reaction pH | 7.2-8.5[1][3] | 6.5-7.5[1][3] | Wide range (typically 4-11)[3] | ~7.5 |
| Reaction Kinetics | Relatively fast (30-60 minutes at room temperature)[3] | Very fast (minutes to a few hours at room temperature)[3] | Very fast (often complete in < 60 minutes at room temperature)[3] | 2-16 hours |
| Linkage Stability | Stable amide bond | Thioether bond can be reversible (retro-Michael addition)[3][4] | Highly stable triazole ring[3] | Stable peptide bond |
| Biocompatibility | Good for in vitro applications | Potential for off-target reactions with endogenous thiols[3][5] | Excellent (SPAAC); CuAAC requires potentially toxic copper catalyst, though ligands can mitigate this[3] | Excellent |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. It is important to note that these are generalized protocols and may require optimization for specific applications.
NHS Ester Chemistry for Amine Labeling
Principle: NHS esters react with primary amines on proteins, such as the side chain of lysine residues and the N-terminus, to form stable amide bonds.
Materials:
-
Protein with accessible primary amines in a suitable buffer (e.g., PBS, pH 7.2-8.5).
-
NHS ester-functionalized label.
-
Quenching buffer (e.g., Tris-HCl).
-
Size-exclusion chromatography column for purification.
Protocol:
-
Dissolve the NHS ester label in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Add the label solution to the protein solution at a desired molar ratio.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Quench the reaction by adding a quenching buffer to consume unreacted NHS ester.
-
Purify the conjugate using size-exclusion chromatography to remove excess label and quenching agent.
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy.[6][7]
Maleimide-Thiol Chemistry for Cysteine Labeling
Principle: The maleimide group reacts specifically with the thiol group of cysteine residues to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1]
Materials:
-
Protein with accessible cysteine residues in a suitable buffer (e.g., PBS, pH 6.5-7.5). Note: Disulfide bonds may need to be reduced first using a reducing agent like DTT or TCEP.
-
Maleimide-functionalized label.
-
Size-exclusion chromatography column.
Protocol:
-
If necessary, reduce disulfide bonds in the protein to generate free thiols. Remove the reducing agent immediately prior to conjugation.
-
Dissolve the maleimide label in a suitable solvent.
-
Add the label solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purify the conjugate using size-exclusion chromatography.
-
Determine the DOL.
Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Principle: A highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage.[1]
Materials:
-
Protein with an incorporated azide or alkyne functionality.
-
Label with the corresponding alkyne or azide functionality.
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) oxidation state and protect the protein.
-
Reaction buffer (e.g., PBS).
Protocol:
-
Prepare stock solutions of the azide- or alkyne-containing protein, the corresponding label, CuSO₄, sodium ascorbate, and THPTA.
-
In a reaction tube, combine the protein, the label, and the THPTA ligand.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[1]
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography.
Enzyme-Mediated Ligation: Sortase A
Principle: Sortase A, a bacterial transpeptidase, recognizes a specific amino acid motif (LPXTG) and cleaves the peptide bond between the threonine and glycine, subsequently ligating the N-terminus of a glycine-containing molecule.[1]
Materials:
-
Target protein with a C-terminal LPXTG motif.
-
Labeling probe with an N-terminal poly-glycine ((Gly)n) sequence.
-
Sortase A enzyme.
-
Reaction buffer (e.g., Tris-HCl with CaCl₂).
Protocol:
-
Combine the target protein and the labeling probe in the reaction buffer.
-
Add Sortase A to the mixture.
-
Incubate the reaction at room temperature or 37°C for 2-16 hours.[1]
-
Purify the labeled protein, often using an affinity tag to remove the sortase enzyme and unreacted protein.
Visualizing Bioconjugation Workflows and Decision Making
To further clarify the experimental processes and the logic behind selecting a suitable bioconjugation technique, the following diagrams are provided.
References
A Researcher's Guide to Lipophilic Probes: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the precise visualization of lipid-rich structures is crucial for understanding cellular processes in both health and disease. Lipophilic fluorescent probes are indispensable tools for studying organelles like lipid droplets and cellular membranes, which play central roles in metabolic regulation, signaling, and disease progression.[1] The selection of an appropriate probe is critical and depends on specific experimental needs, such as live-cell imaging, multicolor experiments, or the demand for high photostability during time-lapse studies.[1][2]
This guide provides an objective comparison of commonly used lipophilic probes, supported by experimental data, to assist in probe selection and experimental design.
Comparative Analysis of Key Lipophilic Probes
Lipophilic dyes exhibit a high affinity for nonpolar environments, enabling them to selectively accumulate in the lipid-rich cores of lipid droplets or partition into cellular membranes.[1] Many of these probes are "fluorogenic" or "solvatochromic," meaning their fluorescence is significantly enhanced, or their emission spectrum shifts in a hydrophobic environment compared to an aqueous one. This "turn-on" mechanism is vital for achieving a high signal-to-noise ratio in imaging.[1]
The most widely used probes include Nile Red and BODIPY 493/503, each with distinct advantages and limitations. Newer generation dyes have been developed to overcome some of these shortcomings.
Quantitative Comparison of Probes for Lipid Droplet Imaging
The following table summarizes the key performance characteristics of several popular lipophilic probes used for imaging lipid droplets.
| Feature | BODIPY 493/503 | Nile Red | LD540 | Monodansylpentane (MDH) | Lipi-Probes | DiI (DiIC18(3)) |
| Excitation Max (nm) | ~493 | ~552 | ~543 | ~405 | ~472 (Green) / ~520 (Red) | ~549 |
| Emission Max (nm) | ~503 | ~636 (in lipids) | ~550-650 | ~485 (in oil) | ~510 (Green) / ~589 (Red) | ~565 |
| Photostability | Poor (11% loss after 50 scans) | Moderate (12% loss after 50 scans) | High (~15x more stable than BODIPY 493/503) | Extraordinarily photostable | Suitable for long-term monitoring (up to 48h) | Photostable |
| Key Advantages | Bright green fluorescence, high selectivity for neutral lipids. | Fluorogenic (low fluorescence in water), large Stokes shift. | Spectrally resolvable from GFP, highly photostable. | Blue emission allows for easy multicolor imaging. | High specificity to lipid droplets with low background. | Bright orange-red fluorescence, suitable for long-term cell tracking. |
| Limitations | Poor photostability, produces background signal due to its non-fluorogenic nature. | Broad emission spectrum can cause crosstalk; less specific, staining other lipid organelles. | Not as commonly available as mainstream dyes. | Requires UV/violet excitation, which can be more phototoxic to cells. | Newer probes with a less extensive citation history. | Can be internalized over time.[3] |
Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to established protocols. Below are detailed methodologies for the application of BODIPY 493/503 and Nile Red for both live and fixed-cell imaging of neutral lipid droplets.
Protocol 1: Live-Cell Imaging of Lipid Droplets with BODIPY 493/503
This protocol is designed for the real-time observation of lipid droplet dynamics.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS) or serum-free cell culture medium
Procedure:
-
Prepare Staining Solution: Dilute the BODIPY 493/503 stock solution to a final working concentration of 1-2 µM in PBS or serum-free medium.[4]
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[4]
-
Washing: Gently wash the cells two to three times with PBS to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a standard FITC filter set.
Protocol 2: Fixed-Cell Imaging of Lipid Droplets with BODIPY 493/503
This protocol is suitable for endpoint assays where cell morphology is preserved.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 stock solution
-
PBS
-
Antifade mounting medium
Procedure:
-
Fixation: Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS.[4]
-
Staining: Follow steps 1-3 from the live-cell staining protocol.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the slides on a fluorescence or confocal microscope. Samples can be stored at 4°C, protected from light.
Protocol 3: Staining of Live or Fixed Cells with Nile Red
Nile Red is a versatile dye for visualizing lipid droplets in both live and fixed cells.
Materials:
-
Cells cultured on coverslips or appropriate imaging dishes
-
Nile Red stock solution (e.g., 0.5 mg/mL in acetone or DMSO)
-
PBS
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Nile Red in PBS. The optimal concentration may need to be determined empirically but is typically in the range of 0.1 to 1.0 µg/mL.
-
(For Fixed Cells): If using fixed cells, first fix with 4% PFA as described in Protocol 2, followed by washing with PBS.
-
Cell Staining: Remove the culture medium (for live cells) or PBS (for fixed cells) and add the Nile Red staining solution.
-
Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light.[4]
-
Washing: Wash the cells twice with PBS.[4]
-
Imaging: Image immediately using a fluorescence microscope with appropriate filter sets (e.g., Texas Red or TRITC).
Logical Comparison of Lipophilic Dyes
The choice of a lipophilic fluorescent probe requires a careful balance of factors including photostability, brightness, spectral properties, and specificity. While traditional dyes like Nile Red and BODIPY 493/503 remain widely used, they possess notable drawbacks such as spectral bleed-through and poor photostability, respectively.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Arachidic Acid N-Hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling, storage, and disposal of Arachidic Acid N-Hydroxysuccinimide Ester. This document provides immediate, actionable information to ensure laboratory safety and procedural accuracy.
Arachidic Acid N-Hydroxysuccinimide (NHS) Ester is a lipid tool used for covalently labeling primary amines in proteins and other molecules.[1][2] Due to its reactive nature and potential hazards, strict adherence to safety protocols is paramount. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks and ensure experimental integrity.
Key Safety and Physical Data
For quick reference, the following table summarizes the essential quantitative data for this compound.
| Property | Value |
| CAS Number | 69888-87-5[1][3] |
| Molecular Formula | C24H43NO4[1][4] |
| Molecular Weight | 409.6 g/mol [1][4] |
| Appearance | White solid/powder[5][6] |
| Storage Temperature | -20°C[1] or 2-8°C[4][7] (desiccated) |
| Purity | ≥95%[4] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.[8]
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]
-
Skin Protection :
-
Respiratory Protection :
Operational Plan: From Receipt to Use
Follow this step-by-step guidance for the safe handling of this compound throughout your experimental workflow.
-
Receiving and Storage :
-
Preparation of Stock Solutions :
-
Due to its low solubility in aqueous buffers, the compound should first be dissolved in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[11]
-
Prepare stock solutions immediately before use to avoid degradation.[11] Do not store the reagent in solution, as it is susceptible to hydrolysis.[11]
-
-
Handling During Experimentation :
Disposal Plan: Inactivation and Waste Management
Proper disposal is critical to environmental safety and regulatory compliance. The recommended procedure involves chemical inactivation followed by disposal as hazardous waste.[7][8]
-
Chemical Inactivation (Hydrolysis) : This procedure should be performed in a chemical fume hood.[8]
-
Prepare a 1 M Sodium Hydroxide (NaOH) solution. [8]
-
Dissolve the waste this compound : For every 1 gram of ester, use at least 10 mL of a suitable organic solvent (e.g., DMSO, DMF).[8]
-
Initiate Hydrolysis : Slowly add the 1 M NaOH solution to the dissolved ester while stirring. A 2:1 molar excess of NaOH to the ester is recommended.[8]
-
Stir the Mixture : Allow the mixture to stir at room temperature for at least 4-5 hours to ensure complete hydrolysis of the reactive NHS ester into arachidic acid and N-hydroxysuccinimide.[8]
-
Neutralization : After hydrolysis, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M Hydrochloric Acid (HCl) solution. Monitor the pH using pH paper.[8]
-
-
Waste Containment and Disposal :
-
Liquid Waste : Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include the contents and the date.[8]
-
Solid Waste : Any unused solid this compound should be collected in its original container or a sealed, labeled bag and disposed of as solid chemical waste.[8]
-
Contaminated Materials : Dispose of any contaminated wipes, gloves, or other disposable materials in the designated solid chemical waste container.[8]
-
Follow all local, regional, and national hazardous waste regulations for the final disposal of the contained waste.[10]
-
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound, 69888-87-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS#:69888-87-5 | this compound | Chemsrc [chemsrc.com]
- 4. chemscene.com [chemscene.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Arachidonic Acid N-Hydroxysuccinimidyl Ester 187224-28-8 [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
